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  • Product: 2-(Methylamino)acetamide hydrochloride
  • CAS: 5325-64-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(Methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the known physical and chemical properties of 2-(Methylamino)acetamide hydrochloride (CAS No:...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical properties of 2-(Methylamino)acetamide hydrochloride (CAS No: 5325-64-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available data on the compound's structure, physical characteristics, and chemical behavior. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a framework for consistent and reproducible characterization.

Introduction

2-(Methylamino)acetamide hydrochloride, also known as sarcosine amide hydrochloride, is a derivative of the amino acid sarcosine. Its structure, comprising a secondary amine and a primary amide, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical and chemical properties is paramount for its application in research and development, particularly in areas such as peptide synthesis and the development of novel therapeutic agents. This guide aims to provide a comprehensive resource detailing these properties and the methodologies for their determination.

Chemical and Physical Properties

2-(Methylamino)acetamide hydrochloride is a white crystalline powder.[1] It is known to be soluble in water, a characteristic enhanced by its hydrochloride salt form.[1][2] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]

Data Presentation

The following table summarizes the available quantitative and qualitative data for 2-(Methylamino)acetamide hydrochloride.

PropertyValue/DescriptionSource(s)
IUPAC Name 2-(methylamino)acetamide;hydrochloride[3]
Synonyms Sarcosine amide hydrochloride, H-Sar-NH2.HCl[3]
CAS Number 5325-64-4[3]
Molecular Formula C₃H₉ClN₂O[3]
Molecular Weight 124.57 g/mol [3]
Appearance White crystalline powder[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water[1][2]
pKa Data not available
Stability Stable under recommended storage conditions.[2]
Reactivity Undergoes hydrolysis in acidic or basic conditions.[2]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-(Methylamino)acetamide hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum in D₂O is expected to show a singlet for the N-methyl protons around 2.7-2.9 ppm.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic broad absorption bands for N-H stretching between 3200 and 3400 cm⁻¹, and a prominent amide I band (C=O stretching) between 1650 and 1680 cm⁻¹.[2]

  • Mass Spectrometry (MS) : Under electrospray ionization (ESI), the protonated molecular ion of the free base is expected at an m/z of 89. A common fragmentation pattern involves the loss of ammonia, resulting in a fragment at m/z 72.[2]

Chemical Properties

Reactivity

2-(Methylamino)acetamide hydrochloride exhibits reactivity typical of secondary amines and primary amides.

  • Hydrolysis : The amide bond can be cleaved under acidic or basic conditions to yield methylamine and glycolic acid.[2]

  • Acylation : The secondary amine can react with acylating agents to form N-acyl derivatives.

  • Alkylation : The nitrogen atom of the methylamino group can be further alkylated.

Stability

The compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis, and appropriate storage in a cool, dry place is recommended to prevent degradation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of 2-(Methylamino)acetamide hydrochloride.

Synthesis of 2-(Methylamino)acetamide Hydrochloride

A general synthesis involves a two-step process:

  • Amidation of a protected amino acid : N-protected sarcosine (e.g., with a Boc or Cbz group) is reacted with an aminating agent (e.g., ammonia) in the presence of a coupling agent (e.g., DCC, EDC) to form the corresponding amide.

  • Deprotection and Salt Formation : The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc), followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

  • An excess amount of 2-(Methylamino)acetamide hydrochloride is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a 0.45 µm syringe filter.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR.

Determination of pKa

The acid dissociation constant (pKa) of the methylammonium group can be determined by potentiometric titration.

  • A known concentration of 2-(Methylamino)acetamide hydrochloride is dissolved in deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point.

Visualization

The following diagrams illustrate key conceptual frameworks relevant to the characterization of 2-(Methylamino)acetamide hydrochloride.

logical_relationship cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Reporting Start Starting Materials (e.g., N-protected Sarcosine) Reaction Amidation & Deprotection Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Structure Structural Elucidation (NMR, IR, MS) Purification->Structure Physical Physical Properties (Melting Point, Solubility) Purification->Physical Chemical Chemical Properties (pKa, Stability, Reactivity) Purification->Chemical DataTable Quantitative Data Summary Structure->DataTable Protocols Experimental Protocols Structure->Protocols Physical->DataTable Physical->Protocols Chemical->DataTable Chemical->Protocols

Caption: Workflow for the Synthesis and Characterization of 2-(Methylamino)acetamide Hydrochloride.

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of 2-(Methylamino)acetamide hydrochloride. While qualitative data and general chemical behaviors are documented, a notable gap exists in the public domain regarding specific quantitative data for key parameters such as melting point and pKa. The provided experimental protocols offer a standardized approach for researchers to determine these values, thereby contributing to a more complete physicochemical profile of this compound. Such data is essential for advancing its application in scientific research and development.

References

Exploratory

In-Depth Technical Guide: 2-(Methylamino)acetamide Hydrochloride (CAS 5325-64-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methylamino)acetamide hydrochloride, also known as Sarcosinamide hydrochloride, is a chemical compound with the CAS number 5325-64-4. It is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)acetamide hydrochloride, also known as Sarcosinamide hydrochloride, is a chemical compound with the CAS number 5325-64-4. It is the hydrochloride salt of 2-(methylamino)acetamide, an amide derivative of sarcosine (N-methylglycine).[1] This compound serves as a versatile building block in organic synthesis and holds potential for investigation in biochemical and pharmaceutical research due to its structural similarity to amino acids and other biologically active molecules.[1] Its applications are primarily in laboratory and research settings, where it is used as a reagent in various biochemical assays and explored for its potential in drug formulations and proteomics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylamino)acetamide hydrochloride is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5325-64-4[1][2]
Molecular Formula C₃H₉ClN₂O[1][2]
Molecular Weight 124.57 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 160-162 °C
Solubility Soluble in water[1]
Synonyms Sarcosinamide hydrochloride, H-Sar-NH₂·HCl, Sarcosine amide hydrochloride[2]

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of 2-(methylamino)acetamide hydrochloride can be conceptualized as a two-step process.

G chloroacetamide 2-Chloroacetamide intermediate 2-(Methylamino)acetamide (Free Base) chloroacetamide->intermediate Nucleophilic Substitution methylamine Methylamine methylamine->intermediate product 2-(Methylamino)acetamide Hydrochloride intermediate->product Salt Formation hcl Hydrochloric Acid hcl->product

A general workflow for the synthesis of 2-(Methylamino)acetamide hydrochloride.

Illustrative Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar acetamide derivatives and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Chloroacetamide

  • Methylamine (e.g., 40% solution in water)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetamide in a suitable anhydrous solvent.

  • Addition of Methylamine: Slowly add an excess of methylamine solution to the stirred solution of 2-chloroacetamide at room temperature. The reaction may be exothermic, and cooling might be necessary.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue will be a mixture of the product and excess methylamine.

  • Purification of the Free Base (Optional): The crude 2-(methylamino)acetamide free base can be purified by column chromatography or recrystallization.

  • Salt Formation: Dissolve the crude or purified free base in a suitable solvent (e.g., ethanol, diethyl ether). Slowly add a stoichiometric amount of hydrochloric acid (as a concentrated solution or a solution in the chosen solvent) with stirring.

  • Isolation of the Product: The hydrochloride salt will precipitate out of the solution. The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 2-(methylamino)acetamide hydrochloride.

Biological Activity and Mechanism of Action

The biological activity of 2-(methylamino)acetamide hydrochloride has been a subject of interest due to its structural resemblance to endogenous molecules like amino acids.[1] However, based on the available literature, there is a lack of specific, in-depth studies detailing its mechanism of action or its interaction with specific biological signaling pathways.

General statements in the literature suggest that due to its structure, it might influence neurotransmitter systems.[1] The presence of a secondary amine and an amide functional group could potentially allow it to interact with various biological targets, such as receptors or enzymes. However, no specific interactions or effects on pathways like the dopamine, acetylcholine, or GABA pathways have been experimentally demonstrated for this particular compound.

Hypothetical Interaction with a Neurotransmitter System

Given the absence of concrete data, the following diagram illustrates a hypothetical mode of action where 2-(methylamino)acetamide hydrochloride could potentially influence a generic neurotransmitter system. It is crucial to note that this is a speculative representation and is not based on experimental evidence for this specific compound.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron precursor Neurotransmitter Precursor neurotransmitter Neurotransmitter precursor->neurotransmitter Synthesis vesicle Synaptic Vesicle neurotransmitter->vesicle Packaging release Release vesicle->release receptor Postsynaptic Receptor release->receptor Synaptic Transmission reuptake Reuptake Transporter receptor->reuptake response Postsynaptic Response receptor->response compound 2-(Methylamino)acetamide HCl (Hypothetical Action) compound->reuptake Modulation? compound->receptor Interaction?

A hypothetical model of potential interactions with a neurotransmitter system.

Applications in Research and Development

2-(Methylamino)acetamide hydrochloride is primarily utilized in research and development settings. Its key applications include:

  • Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.[1] The primary amine and amide functionalities offer reactive sites for various chemical transformations.

  • Biochemical Research: Due to its structural similarity to sarcosine, it can be used as a tool compound in biochemical assays to study enzyme kinetics, receptor binding, or as a component in peptide synthesis.[1]

  • Pharmaceutical Development: While no specific therapeutic applications have been established, its potential for biological activity makes it a candidate for initial screening in drug discovery programs.[1]

Safety and Handling

Based on available safety data, 2-(methylamino)acetamide hydrochloride is classified as an irritant.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

2-(Methylamino)acetamide hydrochloride is a commercially available compound with well-defined physicochemical properties. While its synthesis is straightforward, detailed experimental protocols for its preparation are not extensively documented in publicly available literature. The primary value of this compound lies in its utility as a synthetic intermediate in chemical research. Although its structural characteristics suggest potential biological activity, particularly in the context of neurotransmission, there is a significant lack of experimental data to confirm any specific mechanism of action or interaction with biological signaling pathways. Further research is required to elucidate the pharmacological profile of 2-(methylamino)acetamide hydrochloride and to explore its potential applications in drug development.

References

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Sarcosinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Sarcosinamide hydrochloride, known by its IUPAC name 2-(methylamino)acetamide hydrochloride, is a small organic molecule of interest in various res...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosinamide hydrochloride, known by its IUPAC name 2-(methylamino)acetamide hydrochloride, is a small organic molecule of interest in various research and development sectors. Its simple structure belies the importance of rigorous analytical characterization to confirm its identity and purity. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of sarcosinamide hydrochloride. While publicly available experimental spectra are limited, this document synthesizes foundational knowledge, predicted data, and established analytical principles to serve as a key reference for professionals in the field. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a framework for the analytical verification of this compound.

Chemical Identity and Physical Properties

Sarcosinamide hydrochloride is the hydrochloride salt of sarcosinamide. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(methylamino)acetamide;hydrochloride
Synonyms Sarcosine amide hydrochloride, H-Sar-NH2·HCl
Molecular Formula C₃H₉ClN₂O
Molecular Weight 124.57 g/mol
Appearance White to yellow crystalline powder
Solubility Soluble in water
SMILES CNCC(=O)N.Cl

Spectroscopic and Analytical Data

The structural confirmation of sarcosinamide hydrochloride relies on a combination of spectroscopic techniques. This section outlines the expected data from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For sarcosinamide hydrochloride, ¹H and ¹³C NMR are essential.

Expected ¹H NMR Data (D₂O as solvent):

Based on established chemical shift principles, the proton NMR spectrum of sarcosinamide hydrochloride in deuterium oxide is expected to show distinct signals corresponding to the different proton environments.

Chemical GroupExpected Chemical Shift (ppm)MultiplicityIntegration
N-CH₃ 2.7 - 2.9Singlet3H
N-CH₂ -C=O~3.5 - 3.8Singlet2H
-CONH₂ Variable (often broad)Singlet2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of sarcosinamide hydrochloride would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of sarcosinamide hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a calibrated solvent peak, if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrometry Data:

While experimental mass spectra for sarcosinamide hydrochloride are not widely available in the public domain, predicted data from computational tools can provide valuable guidance. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule (sarcosinamide).

AdductPredicted m/z
[M+H]⁺89.0709
[M+Na]⁺111.0529
[M+K]⁺127.0268

Data sourced from computational predictions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical ESI-MS experiment to analyze sarcosinamide hydrochloride would be as follows:

  • Sample Preparation: Prepare a dilute solution of sarcosinamide hydrochloride (typically in the low µg/mL range) in a solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the overall conformation of sarcosinamide hydrochloride in the solid state.

As of the writing of this guide, there is no publicly available crystal structure data for sarcosinamide hydrochloride.

Hypothetical Experimental Workflow: Single-Crystal X-ray Diffraction

Should single crystals of sufficient quality be obtained, the following workflow would be employed for structure determination:

experimental_workflow X-ray Crystallography Workflow A Crystal Growth B Crystal Selection and Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

A generalized workflow for single-crystal X-ray diffraction.

Synthesis and Purification

The structural elucidation of a compound is often preceded by its synthesis and purification. A common laboratory-scale synthesis of sarcosinamide hydrochloride is outlined below.

synthesis_pathway Synthesis of Sarcosinamide Hydrochloride sarcosinamide Sarcosinamide dissolution Dissolution in Water sarcosinamide->dissolution hcl Hydrochloric Acid reaction Acidification hcl->reaction dissolution->reaction precipitation Precipitation reaction->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying product Sarcosinamide Hydrochloride drying->product

A simplified schematic of the synthesis of sarcosinamide hydrochloride.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve sarcosinamide in a minimal amount of water.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

  • Precipitation: The sarcosinamide hydrochloride will precipitate out of the solution as a white solid. The precipitation can be enhanced by cooling the solution in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities.

  • Drying: Dry the purified sarcosinamide hydrochloride under vacuum to remove any residual solvent.

Conclusion

Exploratory

An In-depth Technical Guide to the Synthesis of N-methylglycinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of N-methylglycinamide hydrochloride, a compound of interest in various research and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylglycinamide hydrochloride, a compound of interest in various research and development applications. This document details the core synthesis pathways, providing in-depth experimental protocols and quantitative data to support reproducibility and further investigation.

Introduction

N-methylglycinamide, also known as sarcosinamide, is the amide derivative of sarcosine (N-methylglycine). Its hydrochloride salt is often preferred for its increased stability and solubility in aqueous media, making it suitable for a range of applications in chemical and pharmaceutical research. This guide will focus on a common and accessible two-step synthesis pathway: the formation of N-methylglycinamide from a suitable precursor, followed by its conversion to the hydrochloride salt.

Core Synthesis Pathway

The most prevalent and practical synthesis of N-methylglycinamide hydrochloride involves a two-step process. The first step is the synthesis of the free base, N-methylglycinamide. Two primary routes for this initial step are the ammonolysis of a sarcosine ester and the reaction of chloroacetamide with methylamine. The second step involves the straightforward conversion of the synthesized N-methylglycinamide to its hydrochloride salt.

Step 1: Synthesis of N-methylglycinamide (Sarcosinamide)

Route A: Ammonolysis of Sarcosine Ethyl Ester

This method involves the reaction of an ester of sarcosine, such as sarcosine ethyl ester, with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the amide.

Route B: Nucleophilic Substitution of Chloroacetamide with Methylamine

This alternative route involves the reaction of chloroacetamide with methylamine. The methylamine acts as a nucleophile, displacing the chlorine atom from chloroacetamide to form N-methylglycinamide.

Step 2: Formation of N-methylglycinamide Hydrochloride

The final step involves the protonation of the basic amino group of N-methylglycinamide with hydrochloric acid to form the stable hydrochloride salt. This is typically achieved by treating a solution of N-methylglycinamide with hydrochloric acid, leading to the precipitation of the desired salt.[1]

Experimental Protocols

Synthesis of N-methylglycinamide via Ammonolysis of Sarcosine Ethyl Ester

This protocol is based on established methods for the ammonolysis of amino acid esters.

Materials:

  • Sarcosine ethyl ester hydrochloride

  • Anhydrous methanol

  • Ammonia gas

  • Sodium metal (small piece)

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Methanolic Ammonia: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 250 mL of anhydrous methanol. Cool the flask in an ice-salt bath. Bubble anhydrous ammonia gas through the methanol until saturation is reached. The concentration of the resulting methanolic ammonia solution can be determined by titration.

  • Neutralization of Sarcosine Ethyl Ester Hydrochloride: To a separate flask, add 15.4 g (0.1 mol) of sarcosine ethyl ester hydrochloride and dissolve it in 100 mL of anhydrous methanol. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared saturated methanolic ammonia solution (approximately 100 mL, ensuring a large excess of ammonia) to the sarcosine ethyl ester solution with continuous stirring. The reaction mixture is then transferred to a sealed pressure vessel.

  • Reaction Conditions: Heat the sealed vessel to 50°C and maintain this temperature with stirring for 48 hours.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by recrystallization from a mixture of ethanol and diethyl ether to yield N-methylglycinamide as a crystalline solid.

Formation of N-methylglycinamide Hydrochloride

Materials:

  • N-methylglycinamide

  • Anhydrous methanol

  • Concentrated hydrochloric acid (37%)

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve 8.81 g (0.1 mol) of N-methylglycinamide in 50 mL of anhydrous methanol in a round-bottom flask, cooling the flask in an ice bath.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 2-3), as indicated by pH paper.

  • Precipitation: The N-methylglycinamide hydrochloride will precipitate out of the solution. To ensure complete precipitation, 100 mL of anhydrous diethyl ether can be added.

  • Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven at 40°C to a constant weight.[1]

Data Presentation

ParameterN-methylglycinamideN-methylglycinamide HydrochlorideReference
Molecular Formula C₃H₈N₂OC₃H₉ClN₂O
Molecular Weight 88.11 g/mol 124.57 g/mol [1]
Appearance White to yellow solidOff-white to pale yellow solid[1]
Melting Point 70-72 °C160-162 °C[1][2]
Purity >95%>97%

Mandatory Visualizations

Synthesis Pathway of N-methylglycinamide Hydrochloride

Synthesis_Pathway SarcosineEster Sarcosine Ethyl Ester NMG N-methylglycinamide SarcosineEster->NMG Ammonolysis (50°C, 48h) Ammonia Ammonia (in Methanol) Ammonia->NMG NMG_HCl N-methylglycinamide Hydrochloride NMG_in->NMG_HCl Acidification HCl Hydrochloric Acid HCl->NMG_HCl

Caption: Overall synthesis pathway for N-methylglycinamide hydrochloride.

Experimental Workflow for N-methylglycinamide Synthesis

Experimental_Workflow start Start dissolve_ester Dissolve Sarcosine Ethyl Ester HCl in Methanol start->dissolve_ester prepare_ammonia Prepare Saturated Methanolic Ammonia start->prepare_ammonia reaction Combine Reactants in a Sealed Vessel dissolve_ester->reaction prepare_ammonia->reaction heating Heat at 50°C for 48h reaction->heating workup Cool and Evaporate Solvent heating->workup purification Recrystallize from Ethanol/Diethyl Ether workup->purification product N-methylglycinamide purification->product

Caption: Experimental workflow for the synthesis of N-methylglycinamide.

Logical Relationship for Hydrochloride Formation

Salt_Formation FreeBase N-methylglycinamide (Free Base) Protonation Protonation of Amino Group FreeBase->Protonation Salt N-methylglycinamide Hydrochloride (Salt) Protonation->Salt HCl Hydrochloric Acid (H+Cl-) HCl->Protonation

Caption: Logical diagram of the hydrochloride salt formation.

References

Foundational

Biological Activities of 2-(Methylamino)acetamide Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction The 2-(methylamino)acetamide scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Derivatives of this core structure have demonstrated a remark...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(methylamino)acetamide scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Derivatives of this core structure have demonstrated a remarkable breadth of activities, including antimicrobial, enzyme inhibitory, and antiproliferative effects. This technical guide provides an in-depth overview of the key biological activities of selected 2-(methylamino)acetamide derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antimicrobial Activity

A significant area of investigation for 2-(methylamino)acetamide derivatives has been their potential as antimicrobial agents. These compounds have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of various acetamide derivatives against a panel of clinically relevant bacteria.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Cystobactamids (CN-DM-861)Enterobacterales0.25 - 4[1]
Klebsiella pneumoniae128[1]
Pseudomonas aeruginosa4[1]
Acinetobacter baumannii8[1]
Gram-positive bacteria0.125 - 8[1]
Chelocardins (CDCHD)Enterobacterales0.25 - 16[1]
Stenotrophomonas maltophilia0.25 - 16[1]
A. baumannii & P. aeruginosa0.5 - 32[1]
Gram-positive bacteria0.5 - 8[1]
2-Mercaptobenzothiazole Derivatives (2b, 2i)E. coli, S. typhi, S. aureus, B. subtilusComparable to levofloxacin[2]
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)Klebsiella pneumoniae512[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentrations (MICs) for the cystobactamids and chelocardins were determined using the broth microdilution method.[1]

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates. Colonies were then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compounds: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds were then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Isolate Culture B Prepare 0.5 McFarland Suspension A->B C Dilute to Final Inoculum B->C F Inoculate Plates with Bacteria C->F D Prepare Compound Stock Solution E Serial Dilution in Microtiter Plate D->E E->F G Incubate Plates (18-24h) F->G H Read Plates for Visible Growth G->H I Determine MIC H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Derivatives of 2-(methylamino)acetamide have been investigated as inhibitors of various enzymes, playing a role in the development of therapeutic agents for diseases like Alzheimer's and HIV.

Quantitative Enzyme Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several acetamide derivatives against their respective target enzymes or viruses.

Compound/Derivative ClassTargetIC50 (µM)EC50 (nM)Reference
Substituted Acetamide (8c)Butyrylcholinesterase (BChE)3.94[4][5]
Substituted Acetamide (8d)Butyrylcholinesterase (BChE)19.60[4]
Doravirine Acetamide Derivative (8k)HIV-1 (Wild-Type)54.8[6]
Doravirine Acetamide Derivative (8i)HIV-1 (Wild-Type)59.5[6]
Flavonoid Acetamide DerivativesDPPH Radical33.83 - 67.10[7]
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1)17β-HSD30.9[8]
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (29)17β-HSD30.076[8]
N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide (30)17β-HSD30.074[8]
Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of substituted acetamide derivatives against BChE was evaluated using a modified Ellman's method.[4][5]

  • Reagent Preparation: A solution of BChE, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0) was prepared.

  • Pre-incubation: The enzyme and inhibitor were pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, butyrylthiocholine iodide.

  • Measurement of Activity: The hydrolysis of butyrylthiocholine iodide by BChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a colored product. The absorbance of this product was measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value was then determined from the dose-response curve.

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

G cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Signal Signal Transduction Receptor->Signal Inhibitor Acetamide Derivative (e.g., Compound 8c) Inhibitor->BChE Inhibition

Caption: Inhibition of BChE by acetamide derivatives increases acetylcholine levels.

Antiproliferative and Cytotoxic Activity

Certain 2-(methylamino)acetamide derivatives have been evaluated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Antiproliferative Data

The following table summarizes the cytotoxic activity of selected acetamide derivatives, expressed as IC50 values.

Compound/Derivative ClassCell LineIC50 (µg/mL)Reference
2-(pyridin-4-ylimino) acetamide (4c, 4d, 4e, 4g)HL-60 (Leukemia)< 12[9]
Acetamide Derivatives (40006, 40007)Brine ShrimpLD50: 3.0443 ppm, 10.6444 ppm[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of acetamide derivatives can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Logical Relationship: Cytotoxicity Assessment Workflow

G A Seed Cancer Cells in 96-well Plate B Treat Cells with Acetamide Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

The 2-(methylamino)acetamide scaffold continues to be a fruitful starting point for the design and synthesis of novel therapeutic agents. The derivatives discussed in this guide highlight the diverse biological activities that can be achieved through chemical modification of this core structure. The provided quantitative data and experimental protocols offer a solid foundation for further research and development in the areas of antimicrobial, enzyme inhibition, and anticancer therapies. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

Exploratory

In-depth Technical Guide: 2-(Methylamino)acetamide Hydrochloride - Unraveling the Mechanism of Action in Biological Systems

Executive Summary This technical guide addresses the current scientific understanding of the biological mechanism of action of 2-(methylamino)acetamide hydrochloride. Following a comprehensive review of publicly availabl...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the current scientific understanding of the biological mechanism of action of 2-(methylamino)acetamide hydrochloride. Following a comprehensive review of publicly available scientific literature and databases, it is concluded that there is a significant lack of in-depth preclinical and clinical data to definitively elucidate its specific biological functions, molecular targets, and signaling pathways. The compound is primarily identified as a chemical intermediate. While some potential biological activities have been suggested, these are not substantiated by detailed experimental evidence.

Introduction and Chemical Identity

2-(Methylamino)acetamide hydrochloride, also known by its synonym sarcosinamide hydrochloride, is a small organic molecule.[1] Its primary role, as established in the available literature, is that of a building block or intermediate in the synthesis of more complex chemical entities, including derivatives of lidocaine.[2]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₃H₉ClN₂O[1]
Molecular Weight 124.57 g/mol [1]
CAS Number 5325-64-4[1]
IUPAC Name 2-(methylamino)acetamide;hydrochloride[1]
Synonyms Sarcosinamide hydrochloride, H-Sar-NH2.HCL[1][2]

Review of Potential Biological Activities

The available information on the biological activity of 2-(methylamino)acetamide hydrochloride is limited and largely speculative. Some sources suggest potential interactions with biological systems based on its chemical structure, but these claims are not supported by robust experimental data.

Putative Neurological Effects

Due to its structural similarity to amino acids and neurotransmitters, there is speculation that 2-(methylamino)acetamide hydrochloride might influence neurotransmitter systems. However, no specific studies detailing its interaction with neuronal receptors, ion channels, or enzymes have been identified.

Suggested Antimicrobial Properties

There are mentions of potential antimicrobial activity for derivatives of this compound. This suggests a possible area for future investigation, though no specific minimum inhibitory concentration (MIC) values or mechanistic studies on 2-(methylamino)acetamide hydrochloride itself are available.

Analysis of a Key Derivative: 2-Chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU)

While data on the parent compound is scarce, a derivative, 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU), has been investigated as an antineoplastic agent. It is crucial to note that SarCNU is a distinct molecule, and its mechanism of action cannot be directly attributed to 2-(methylamino)acetamide hydrochloride.

SarCNU has been shown to inhibit the proliferation of human nasopharyngeal carcinoma and prostate carcinoma cells.[3][4] Its mechanism involves the induction of G2/M cell cycle arrest and apoptosis.[3][4] This activity is mediated through both p53-dependent and p53-independent pathways.[3][4] Specifically, in some cancer cell lines, SarCNU treatment leads to an upregulation of p53 and phosphorylation of p53 at Ser15.[3][4] The p53-independent pathway involves the alteration of the cyclin B1-cdc-2 complex and the phosphorylation of cdc-2 at Tyr15, leading to the inactivation of cellular cdc-2 activity.[3]

Furthermore, studies on the human glioma cell line SK-MG-1 suggest that SarCNU may utilize a carrier-mediated transport system. The cytotoxicity of SarCNU was reduced in the presence of excess sarcosinamide, and the uptake of tritiated sarcosinamide was inhibited by SarCNU, suggesting a shared transport mechanism.[5]

Data Presentation and Experimental Protocols

A thorough search for quantitative data and detailed experimental protocols specifically for 2-(methylamino)acetamide hydrochloride did not yield sufficient information to populate structured tables or provide comprehensive methodologies as per the core requirements of this guide. The existing literature does not contain data from protein binding assays, enzyme inhibition kinetics, or other relevant experimental investigations for this specific compound.

Signaling Pathways and Experimental Workflows

Due to the absence of detailed mechanistic studies, it is not possible to generate diagrams of signaling pathways or experimental workflows directly involving 2-(methylamino)acetamide hydrochloride.

For illustrative purposes, a logical workflow for the initial investigation of a novel compound's biological activity is presented below.

G cluster_0 Initial Screening and Characterization cluster_1 Target Identification cluster_2 Mechanism of Action Elucidation cluster_3 In Vivo Validation A Compound Synthesis and Purification (2-(methylamino)acetamide hydrochloride) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Phenotypic Screening (e.g., Antimicrobial, CNS activity) B->C D Affinity Chromatography C->D E Computational Target Prediction C->E F Genetic Screening (e.g., CRISPR) C->F G Enzyme Inhibition Assays D->G H Receptor Binding Assays D->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->I E->G E->H E->I F->G F->H F->I J Animal Model of Disease G->J H->J I->J K Pharmacokinetic and Pharmacodynamic Studies J->K

References

Foundational

Spectroscopic data (NMR, IR, MS) of 2-(Methylamino)acetamide hydrochloride.

An In-depth Technical Guide to the Spectroscopic Data of 2-(Methylamino)acetamide Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of th...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-(Methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylamino)acetamide hydrochloride (CAS No. 5325-64-4), a compound of interest in biochemical and pharmaceutical research. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside generalized experimental protocols.

Chemical Structure and Properties

2-(Methylamino)acetamide hydrochloride is the hydrochloride salt of 2-(methylamino)acetamide, an amide derivative of acetic acid.[1] Its chemical structure enhances water solubility and stability, making it suitable for various laboratory applications.[1]

Table 1: Chemical Properties of 2-(Methylamino)acetamide Hydrochloride

PropertyValue
Molecular Formula C₃H₉ClN₂O[1][2]
Molecular Weight 124.57 g/mol [1][2]
IUPAC Name 2-(methylamino)acetamide;hydrochloride[2]
CAS Number 5325-64-4[1]
SMILES CNCC(=O)N.Cl[1][2]
InChI Key VVIXOTCTYAILNP-UHFFFAOYSA-N[1][2]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data, which are crucial for the structural elucidation and characterization of 2-(Methylamino)acetamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural characterization of the molecule.[1]

Table 2: ¹H NMR Spectroscopic Data of 2-(Methylamino)acetamide Hydrochloride in D₂O

Chemical Shift (ppm)MultiplicityAssignment
2.7 - 2.9SingletN-methyl protons (CH₃)[1]

Note: The signal for the acetamide protons is also expected, though not specified in the provided reference.

Table 3: ¹³C NMR Spectroscopic Data of 2-(Methylamino)acetamide Hydrochloride

Chemical Shift (ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy offers characteristic vibrational fingerprints for the functional groups present in 2-(Methylamino)acetamide hydrochloride.[1] The spectrum prominently displays absorption bands corresponding to the amide and amine groups.[1]

Table 4: Key IR Absorption Bands for 2-(Methylamino)acetamide Hydrochloride

Vibrational ModeFrequency Range (cm⁻¹)Assignment
N-H Stretch3200-3400Primary amide and secondary amine[1]
C=O Stretch (Amide I)1650-1680Amide carbonyl[1]
N-H Bend (Amide II)1580-1620N-H bending coupled with C-N stretching[1]
Mass Spectrometry (MS)

Mass spectrometry analysis reveals the characteristic fragmentation patterns of the molecule.[1]

Table 5: Mass Spectrometry Data for 2-(Methylamino)acetamide (Free Base)

m/zInterpretation
89[M+H]⁺ (protonated molecular ion of the free base)[1][3]
72Base peak, corresponding to the loss of ammonia from the molecular ion[1]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A sample of 2-(Methylamino)acetamide hydrochloride is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) for ¹H NMR, and transferred to an NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, data is typically collected over a spectral width of 0-12 ppm. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a known standard.

IR Spectroscopy Protocol

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹), and the resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, often coupled with a suitable ionization source such as electrospray ionization (ESI). The sample is dissolved in an appropriate solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the ESI source. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The data is collected and processed to generate the mass spectrum.

Visualizations

The following diagrams illustrate the general synthesis workflow and the correlation of the molecule's structure with its key spectroscopic signals.

G cluster_synthesis General Synthesis Workflow Formaldehyde Formaldehyde and Ammonium Chloride Methylamine Methylamine Formation Formaldehyde->Methylamine AcetamideFormation 2-(Methylamino)acetamide Formation Methylamine->AcetamideFormation AceticAcid Acetic Acid or Acetic Anhydride AceticAcid->AcetamideFormation SaltFormation 2-(Methylamino)acetamide Hydrochloride Formation AcetamideFormation->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation

Caption: General synthesis workflow for 2-(Methylamino)acetamide hydrochloride.

Caption: Key spectroscopic data correlated with the molecular structure.

References

Exploratory

Solubility and stability of 2-(Methylamino)acetamide hydrochloride in different solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(Methylamino)acetamide hydrochloride (CAS RN: 53...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(Methylamino)acetamide hydrochloride (CAS RN: 5325-64-4), a compound of interest in pharmaceutical research and development. This document outlines standard methodologies for assessing the solubility of this compound in various solvent systems and details protocols for evaluating its stability under stressed conditions as mandated by regulatory bodies. The information herein is intended to serve as a foundational resource for formulation development, analytical method development, and overall drug product stability assessment.

Physicochemical Properties

2-(Methylamino)acetamide hydrochloride is a hydrochloride salt of an acetamide derivative.[1] As a salt, it is expected to exhibit improved solubility in aqueous media and enhanced stability compared to its free base form.[1]

PropertyValueReference
Molecular FormulaC₃H₉ClN₂O[2]
Molecular Weight124.57 g/mol [2]
AppearanceWhite crystalline powder[1]
Water SolubilitySoluble[1]

Solubility Profile

Quantitative solubility data for 2-(Methylamino)acetamide hydrochloride in a range of common pharmaceutical solvents is crucial for the development of both liquid and solid dosage forms. While specific experimental values for this compound are not extensively reported in publicly available literature, this section outlines the standard solvents for such an assessment.

SolventPolarity IndexSolubility ( g/100 mL) at 25°CTemperature Dependence
Water10.2Not AvailableNot Available
Methanol5.1Not AvailableNot Available
Ethanol4.3Not AvailableNot Available
Isopropanol3.9Not AvailableNot Available
Acetonitrile5.8Not AvailableNot Available
Acetone5.1Not AvailableNot Available
Dichloromethane3.1Not AvailableNot Available

Stability Profile

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and packaging. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[3]

Summary of Stability under Stressed Conditions

This table summarizes the expected stability of 2-(Methylamino)acetamide hydrochloride under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Stress ConditionReagents and ConditionsExpected Outcome
Acid Hydrolysis0.1 M - 1 M HCl, heatedPotential for amide bond hydrolysis.
Base Hydrolysis0.1 M - 1 M NaOH, heatedPotential for amide bond hydrolysis.
Oxidation3% - 30% H₂O₂, ambient/heatedSusceptibility to oxidation is structure-dependent.
Thermal DegradationDry heat (e.g., 60-80°C)To be determined.
Photostability≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV)To be determined.

Experimental Protocols

Detailed and robust experimental protocols are necessary to generate reliable solubility and stability data. The following sections provide generalized methodologies that can be adapted for 2-(Methylamino)acetamide hydrochloride.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

  • Preparation of Saturated Solutions: An excess amount of 2-(Methylamino)acetamide hydrochloride is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The containers are agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is typically expressed in mg/mL or g/100 mL. This procedure is repeated at different temperatures to assess the temperature dependence of solubility.

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance.[5] These studies also help in developing and validating a stability-indicating analytical method.[6]

A stock solution of 2-(Methylamino)acetamide hydrochloride (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).[3] This solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

  • Acidic Conditions: The drug solution is mixed with an equal volume of an appropriate strength hydrochloric acid (e.g., 0.1 M or 1 M) and heated (e.g., at 60°C) for a specified duration.[7]

  • Basic Conditions: The drug solution is mixed with an equal volume of an appropriate strength sodium hydroxide (e.g., 0.1 M or 1 M) and heated (e.g., at 60°C) for a specified duration.[7]

  • Neutral Conditions: The drug solution is heated in water at a specified temperature and for a defined period.

The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30%) at room temperature or slightly elevated temperatures for a set time.[7]

A solid sample of 2-(Methylamino)acetamide hydrochloride is exposed to dry heat in a temperature-controlled oven (e.g., at 60°C or 80°C) for a predetermined period.[3] A solution of the drug can also be subjected to thermal stress.

Solid drug substance and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8] Control samples are protected from light by wrapping in aluminum foil and are stored under the same temperature and humidity conditions.[9]

Analytical Methodology

A stability-indicating analytical method is crucial for the accurate quantification of 2-(Methylamino)acetamide hydrochloride in the presence of its degradation products, process impurities, and excipients.[10] A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common choice for such analyses.[11]

HPLC Method Development (General Approach)
  • Column Selection: A C18 column is a common starting point for the separation of polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent drug from its potential degradants.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of 2-(Methylamino)acetamide hydrochloride to ensure maximum sensitivity.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_sample Weigh excess 2-(Methylamino)acetamide HCl shake Shake/agitate at constant temperature (24-48h) prep_sample->shake prep_solvent Measure known volume of solvent prep_solvent->shake filter Filter supernatant (0.45 µm) shake->filter quantify Quantify concentration by HPLC filter->quantify report Report solubility (mg/mL) quantify->report

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_outcome Outcome hydrolysis Acid/Base/Neutral Hydrolysis sample Withdraw samples at various time points hydrolysis->sample oxidation Oxidation (H₂O₂) oxidation->sample thermal Thermal (Dry Heat) thermal->sample photo Photostability (UV/Vis) photo->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability- Indicating HPLC neutralize->analyze pathway Identify Degradation Pathways analyze->pathway method Validate Stability- Indicating Method analyze->method

Caption: Forced Degradation Study Workflow.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 2-(Methylamino)acetamide Hydrochloride hydrolysis_prod Methylaminoacetic acid + Ammonia parent->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod Potential N-oxide or other oxidative products parent->oxidation_prod [O]

Caption: Potential Degradation Pathways.

References

Foundational

Investigating 2-(Methylamino)acetamide Hydrochloride as a Model for Peptide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The study of peptide interactions is fundamental to understanding a vast array of biological processes and is a cornerstone of modern drug discover...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of peptide interactions is fundamental to understanding a vast array of biological processes and is a cornerstone of modern drug discovery. Full-length peptides, however, present significant experimental challenges due to their conformational flexibility and complex interaction profiles. Small molecules that effectively model the key features of peptide bonds offer a powerful alternative for systematic biophysical and thermodynamic investigations. This technical guide explores the utility of 2-(methylamino)acetamide hydrochloride as a model compound for elucidating the fundamental principles of peptide interactions. Due to the limited availability of specific experimental data for 2-(methylamino)acetamide hydrochloride in the public domain, this guide will leverage data from the closely related and extensively studied peptide model, N-methylacetamide (NMA), to illustrate key experimental methodologies and data interpretation. The structural similarities between these molecules allow for the principles and techniques described herein to be readily adapted for the investigation of 2-(methylamino)acetamide hydrochloride.

Introduction: The Rationale for Small Molecule Peptide Models

Peptides mediate a significant portion of protein-protein interactions, playing critical roles in cellular signaling, DNA replication, and metabolic regulation.[1] Their ability to modulate these interactions makes them attractive candidates for therapeutic development. However, the inherent flexibility of peptides complicates detailed structural and energetic studies of their binding mechanisms.

Small molecules that contain the essential amide bond (-C(=O)N-) provide a simplified system to probe the non-covalent forces that govern peptide interactions, such as hydrogen bonding and solvation.[2][3] 2-(Methylamino)acetamide hydrochloride, a derivative of sarcosine, is an excellent candidate for such a model system. Its structure incorporates a secondary amide group, which is a common feature in peptide backbones. The hydrochloride salt form enhances its aqueous solubility, making it amenable to a wide range of biophysical techniques.

This guide will focus on the application of spectroscopic and calorimetric techniques to characterize the interactions of small molecule peptide models. While the specific data presented is for N-methylacetamide (NMA), the experimental protocols and interpretive frameworks are directly applicable to 2-(methylamino)acetamide hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a model compound is essential for experimental design and data interpretation.

Table 1: Physicochemical Properties of 2-(Methylamino)acetamide Hydrochloride and N-Methylacetamide

Property2-(Methylamino)acetamide hydrochlorideN-Methylacetamide (NMA)Data Source
Molecular Formula C₃H₉ClN₂OC₃H₇NOPubChem
Molecular Weight 124.57 g/mol 73.09 g/mol PubChem
Appearance White crystalline powderColorless liquid or solidSmolecule[3], ChemicalBook[4]
Solubility in Water SolubleSolubleSmolecule[3], PubChem[5]
Melting Point Not available26-28 °CChemicalBook[4]
Boiling Point Not available204-206 °CChemicalBook[4]
Vapor Pressure Not available0.44 mm Hg at 23 °CPubChem[6]
Heat of Vaporization Not available59.4 kJ/molPubChem[6]

Spectroscopic Analysis of Intermolecular Interactions

Spectroscopic techniques are invaluable for probing the local environment of the amide bond and characterizing hydrogen bonding interactions.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the vibrational modes of the amide group, which are in turn influenced by hydrogen bonding. The amide I band (primarily C=O stretching) and the amide A band (N-H stretching) are particularly informative.[2]

Table 2: Representative IR Absorption Frequencies for N-Methylacetamide (NMA) as a Peptide Model

Vibrational ModeFrequency Range (cm⁻¹)AssignmentSignificanceReference
Amide A 3294 - 3100N-H StretchFrequency shifts indicate the strength of N-H hydrogen bonding. Splitting can arise from intermolecular coupling.[2]
Amide I ~1655C=O StretchRed-shifting of this band is indicative of hydrogen bond formation at the carbonyl oxygen.[2][3][7]
Amide II ~1563C-N Stretch / N-H BendSensitive to the conformation and hydrogen bonding of the amide group.[2]
Amide III ~1299C-N Stretch / N-H BendAlso sensitive to amide conformation.[2]

Note: These frequencies can shift depending on the solvent and the extent of hydrogen bonding.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. Chemical shifts of the amide proton and carbonyl carbon are particularly sensitive to hydrogen bonding and solvent effects.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Amide Models in Different Solvents

NucleusSolventChemical Shift (ppm)SignificanceReference(s)
¹H (N-H) CDCl₃~7.26 (for residual CHCl₃)The amide proton chemical shift is highly dependent on solvent and temperature, reflecting changes in hydrogen bonding.[8][9]
DMSO-d₆~2.50[8][9]
CD₃OD~3.31 (for residual CHD₂OD)[8][9]
¹³C (C=O) CDCl₃~77.2 (solvent peak)The carbonyl carbon resonance shifts upon hydrogen bonding, providing insights into solute-solvent interactions.[8][9]
Acetone-d₆~206.7, 29.9 (solvent peaks)[8][9]
D₂O~49.5 (with methanol reference)[9]

Note: The provided chemical shifts for solvents are for reference. The exact chemical shifts for the model compound would need to be determined experimentally.

Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Table 4: Thermodynamic Parameters of N-Methylacetamide (NMA) Hydration

Thermodynamic ParameterValueSignificanceReference
Enthalpy of Hydration (with 3 water molecules) -14.11 kcal/molRepresents the strength of the interaction between NMA and water molecules. This value is crucial for understanding the energetics of solvation.[10]
Enthalpy of Dissolution in Water (at 25°C) Varies with concentrationProvides information on the overall energy change when the solute is transferred from its pure state into solution.[11]

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible data. Below are generalized protocols for the key techniques discussed.

Protocol for Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a small molecule peptide model and a binding partner (e.g., a protein, nucleic acid, or another small molecule).

Materials:

  • Isothermal Titration Calorimeter

  • Small molecule peptide model (e.g., 2-(methylamino)acetamide hydrochloride)

  • Binding partner

  • Dialysis buffer (ensure identical buffer for both the model compound and the binding partner)

  • Syringes and sample cells for the ITC instrument

Procedure:

  • Sample Preparation:

    • Dissolve the small molecule peptide model and the binding partner in the exact same batch of dialysis buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

    • Determine the accurate concentrations of both solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the binding partner into the sample cell.

    • Load the small molecule peptide model into the injection syringe. The concentration in the syringe should typically be 10-20 times higher than the concentration in the cell.[12]

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

  • Data Acquisition:

    • Perform an initial injection to account for any initial mixing effects.

    • Carry out a series of injections of the small molecule into the sample cell. The heat change upon each injection is measured.

    • The experiment continues until the binding sites are saturated, and subsequent injections produce only the heat of dilution.

  • Data Analysis:

    • Integrate the peaks in the raw thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

Protocol for FT-IR Spectroscopy

Objective: To investigate the hydrogen bonding interactions of the small molecule peptide model in different solvent environments.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a suitable detector (e.g., MCT).

  • IR-transparent sample cells (e.g., CaF₂ or BaF₂ windows).

  • Small molecule peptide model.

  • A series of solvents with varying hydrogen bonding capabilities (e.g., a non-polar solvent like CCl₄, a polar aprotic solvent like acetonitrile, and a polar protic solvent like methanol or water).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the small molecule peptide model in each of the chosen solvents at a known concentration.

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

    • Acquire a background spectrum of the empty sample cell and then of the sample cell filled with the pure solvent.

  • Data Acquisition:

    • Fill the sample cell with the solution of the model compound.

    • Acquire the IR spectrum of the sample over the desired frequency range (e.g., 4000-1000 cm⁻¹).

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

    • Identify the amide A and amide I bands.

    • Analyze the positions and shapes of these bands in the different solvents to infer changes in hydrogen bonding. A red shift (lower frequency) of the C=O stretch (Amide I) and the N-H stretch (Amide A) typically indicates stronger hydrogen bonding.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of investigating peptide model interactions.

Experimental_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Experimental Analysis cluster_analysis Phase 3: Data Interpretation & Modeling Compound 2-(Methylamino)acetamide HCl (Peptide Model) PhysChem Physicochemical Characterization (MW, Solubility, etc.) Compound->PhysChem Spectroscopy Spectroscopic Analysis (IR, NMR) Compound->Spectroscopy Calorimetry Calorimetric Analysis (ITC) Compound->Calorimetry HBonding Hydrogen Bonding Analysis Spectroscopy->HBonding Thermo Thermodynamic Profiling (ΔG, ΔH, ΔS) Calorimetry->Thermo Model Interaction Model HBonding->Model Thermo->Model

Caption: A general workflow for the investigation of a peptide model compound.

ITC_Workflow cluster_setup Setup cluster_run Experiment cluster_data Analysis Prep Prepare & Degas Ligand and Macromolecule in Identical Buffer Load Load Macromolecule into Sample Cell Load Ligand into Syringe Prep->Load Titrate Titrate Ligand into Sample Cell Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Binding Isotherm to a Model Plot->Fit Params Determine Kₐ, ΔH, n, ΔG, ΔS Fit->Params

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

Small molecules such as 2-(methylamino)acetamide hydrochloride are invaluable tools for dissecting the complex interplay of forces that govern peptide interactions. By employing a combination of spectroscopic and calorimetric techniques, researchers can gain fundamental insights into hydrogen bonding, solvation, and the thermodynamics of binding. While this guide has used N-methylacetamide as a data-rich exemplar, the principles and detailed protocols are directly transferable to the study of 2-(methylamino)acetamide hydrochloride and other similar peptide models. A systematic application of these methodologies will undoubtedly contribute to a deeper understanding of peptide and protein function and aid in the rational design of novel therapeutics.

References

Exploratory

An In-depth Technical Guide to the Hygroscopic Properties of Crystalline 2-(Methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-(Methylamino)acetamide hydrochloride (C₃H₉ClN₂O, Molar Mass: 124.57 g/mol ) is a hydrochloride salt of a substituted amino acid amid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Methylamino)acetamide hydrochloride (C₃H₉ClN₂O, Molar Mass: 124.57 g/mol ) is a hydrochloride salt of a substituted amino acid amide. As a crystalline solid, its physical and chemical stability can be significantly influenced by its interaction with water vapor. The hygroscopic nature of an API is a critical quality attribute that can impact its handling, processing, storage, and therapeutic efficacy. Excessive moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in crystal structure, as well as chemical degradation through hydrolysis. Therefore, a thorough understanding and quantification of its hygroscopic properties are paramount during drug development.

This guide outlines the state-of-the-art techniques for evaluating the hygroscopicity of crystalline 2-(Methylamino)acetamide hydrochloride, providing researchers and drug development professionals with the necessary framework to conduct these critical studies.

Theoretical Background

Hygroscopicity and Moisture Sorption

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a crystalline solid like 2-(Methylamino)acetamide hydrochloride, this process can occur through two primary mechanisms:

  • Adsorption: The accumulation of water molecules on the surface of the crystal.

  • Absorption: The penetration of water molecules into the bulk of the crystal, potentially leading to the formation of hydrates or deliquescence.

The extent of moisture sorption is dependent on the relative humidity (RH) of the environment, temperature, and the physicochemical properties of the solid.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is a key parameter for water-soluble salts. It is defined as the specific relative humidity at which a crystalline solid begins to absorb a significant amount of moisture from the atmosphere, leading to the formation of a saturated solution (deliquescence).[1] Below the CRH, the crystalline material will remain stable. Understanding the CRH is crucial for defining appropriate storage and handling conditions to prevent physical instability.

Experimental Characterization of Hygroscopic Properties

The primary technique for quantitatively assessing the hygroscopic nature of a pharmaceutical solid is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[2] This technique provides crucial information on the kinetics and equilibrium of water sorption and desorption, allowing for the generation of a moisture sorption-desorption isotherm.

A typical DVS experiment to characterize 2-(Methylamino)acetamide hydrochloride would involve the following steps:

  • Sample Preparation: A small, accurately weighed amount of the crystalline 2-(Methylamino)acetamide hydrochloride (typically 5-20 mg) is placed in the DVS instrument's sample pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline for all subsequent measurements.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the corresponding RH to generate a moisture sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

DVS_Workflow start Start prep Sample Preparation: Weigh 5-20 mg of 2-(Methylamino)acetamide HCl start->prep dry Drying Phase: Expose to 0% RH at 25°C until mass is stable prep->dry sorption Sorption Phase: Increase RH in steps (e.g., 10%) from 0% to 90% RH dry->sorption equil_sorp Equilibrate at each RH step (dm/dt < threshold) sorption->equil_sorp equil_sorp->sorption Next RH step desorption Desorption Phase: Decrease RH in steps (e.g., 10%) from 90% to 0% RH equil_sorp->desorption Sorption complete equil_desorp Equilibrate at each RH step (dm/dt < threshold) desorption->equil_desorp equil_desorp->desorption Next RH step analysis Data Analysis: Plot % mass change vs. RH to generate isotherm equil_desorp->analysis Desorption complete end End analysis->end

A typical workflow for a Dynamic Vapor Sorption (DVS) experiment.

The shape of the moisture sorption isotherm provides valuable insights into the hygroscopic behavior of the material. For a crystalline hydrochloride salt like 2-(Methylamino)acetamide hydrochloride, the isotherm could exhibit several features:

  • Type I Isotherm: Indicates monolayer adsorption on a microporous solid. This is less likely for a crystalline API unless it possesses significant surface porosity.

  • Type II Isotherm: A sigmoidal shape characteristic of multilayer adsorption on non-porous or macroporous solids. This is a common isotherm type for crystalline pharmaceutical materials.

  • Type III Isotherm: Characterized by a convex shape, indicating weak adsorbate-adsorbent interactions.

  • Hysteresis: A difference between the sorption and desorption curves. The presence of hysteresis can suggest capillary condensation in porous materials or irreversible changes in the solid state, such as hydration or amorphization.

  • Sharp Inflection Point: A sudden and significant increase in moisture uptake at a specific RH, which is indicative of the Critical Relative Humidity (CRH) and deliquescence.

The following diagram illustrates the logical flow for interpreting DVS data.

DVS_Interpretation start DVS Data (Isotherm Plot) check_inflection Sharp increase in mass at a specific RH? start->check_inflection crh Identify Critical Relative Humidity (CRH) check_inflection->crh Yes no_crh No distinct CRH observed check_inflection->no_crh No check_hysteresis Hysteresis between sorption and desorption curves? crh->check_hysteresis no_crh->check_hysteresis hysteresis_yes Indicates potential for: - Capillary condensation - Hydrate formation - Amorphization check_hysteresis->hysteresis_yes Yes hysteresis_no Reversible moisture sorption check_hysteresis->hysteresis_no No classify_isotherm Classify Isotherm Shape (e.g., Type II) hysteresis_yes->classify_isotherm hysteresis_no->classify_isotherm determine_mechanism Determine primary sorption mechanism (e.g., multilayer adsorption) classify_isotherm->determine_mechanism

Logical flow for the interpretation of DVS isotherm data.

Quantitative Data and Interpretation

As specific experimental data for 2-(Methylamino)acetamide hydrochloride is not publicly available, this section provides a template for how such data would be presented and interpreted.

Moisture Sorption Isotherm Data

The data obtained from a DVS experiment would be tabulated as shown below.

Relative Humidity (%)% Mass Change (Sorption)% Mass Change (Desorption)
00.000.15
100.100.25
200.200.35
300.300.45
400.450.60
500.650.80
600.901.10
701.501.80
803.504.00
90>15.0 (Deliquescence)-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hygroscopicity Classification

Based on the equilibrium moisture content at a specific RH (typically 80% RH at 25°C), the hygroscopicity of a substance can be classified according to pharmacopeial standards.

Classification% Mass Increase
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient moisture is absorbed to form a liquid

Considerations for Structurally Similar Compounds

In the absence of direct data, examining structurally similar compounds can provide some insights, though with caution. Creatine hydrochloride, the hydrochloride salt of a derivative of sarcosine (N-methylglycine), is marketed as having significantly higher aqueous solubility than creatine monohydrate.[3][4][5][6] This suggests that the hydrochloride salt form can have a profound impact on the interaction with water. While direct extrapolation of hygroscopic properties is not advisable, the behavior of other small molecule amine hydrochlorides often points towards some degree of hygroscopicity.

Conclusion and Recommendations

A comprehensive understanding of the hygroscopic properties of crystalline 2-(Methylamino)acetamide hydrochloride is essential for its successful development as a pharmaceutical product. This guide has outlined the standard methodologies, with a focus on Dynamic Vapor Sorption, for the characterization of its moisture sorption behavior.

It is strongly recommended that DVS analysis be performed on 2-(Methylamino)acetamide hydrochloride to:

  • Generate a definitive moisture sorption-desorption isotherm.

  • Determine its Critical Relative Humidity (CRH).

  • Classify its hygroscopicity according to pharmacopeial standards.

The data obtained from these studies will be invaluable for establishing appropriate formulation strategies, packaging requirements, and storage conditions to ensure the stability and quality of the final drug product. Further characterization using techniques such as X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA) before and after DVS analysis can provide additional information on any moisture-induced phase changes.

References

Foundational

An In-depth Technical Guide to 2-(Methylamino)acetamide Hydrochloride: Synonyms, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(Methylamino)acetamide hydrochloride, a compound of interest in biochemical and pharmaceutical r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylamino)acetamide hydrochloride, a compound of interest in biochemical and pharmaceutical research. This document details its nomenclature, chemical and physical properties, synthesis, analytical methods, and known biological interactions, with a focus on its role as a substrate for the catecholamine transporter.

Nomenclature: Synonyms and Alternative Names

2-(Methylamino)acetamide hydrochloride is known by several names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous identification of the compound.

  • Systematic IUPAC Name: 2-(methylamino)acetamide;hydrochloride[1]

  • Common Synonyms:

    • Sarcosinamide hydrochloride[1]

    • N-Methylglycinamide hydrochloride

  • Other Names:

    • H-Sar-NH2.HCl[1]

    • Sarcosine amide hydrochloride[1]

    • (Methylamino)acetamide hydrochloride

    • Acetamide, 2-(methylamino)-, monohydrochloride[1]

CAS Registry Number: 5325-64-4[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylamino)acetamide hydrochloride is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
Molecular Formula C₃H₉ClN₂O[1]
Molecular Weight 124.57 g/mol [1]
Appearance White crystalline powder[2]
Solubility Soluble in water[2]
pKa (Predicted) 16.14 ± 0.40 (for the parent amide)[3]
LogP (Predicted) -1.3089 (for the parent amide)

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of 2-(Methylamino)acetamide hydrochloride can be logically approached through the reaction of 2-chloroacetamide with methylamine, followed by conversion to the hydrochloride salt.

G chloroacetamide 2-Chloroacetamide intermediate 2-(Methylamino)acetamide chloroacetamide->intermediate Nucleophilic Substitution methylamine Methylamine methylamine->intermediate product 2-(Methylamino)acetamide Hydrochloride intermediate->product Salt Formation hcl Hydrochloric Acid hcl->product G cluster_0 Extracellular cluster_1 Intracellular compound 2-(Methylamino)acetamide Hydrochloride transporter Catecholamine Transporter (e.g., DAT, NET) compound->transporter Binding and Transport transporter_in Catecholamine Transporter cell_membrane Cell Membrane intracellular Intracellular Space extracellular Extracellular Space adenylyl_cyclase Adenylyl Cyclase transporter_in->adenylyl_cyclase Modulation of G-protein signaling (Hypothesized) camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene_expression Gene Expression creb->gene_expression Transcription Regulation

References

Protocols & Analytical Methods

Method

Synthesis of 2-(Methylamino)acetamide Hydrochloride: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive protocol for the synthesis of 2-(methylamino)acetamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol details a...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-(methylamino)acetamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step synthetic route commencing with the preparation of the intermediate, 2-chloro-N-methylacetamide, followed by its amination to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, safety precautions, and characterization data to ensure reproducible and efficient synthesis.

Introduction

2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a derivative of sarcosine, an N-methylated amino acid. Its structural similarity to small peptides makes it a significant tool for studying peptide-protein interactions and protein folding mechanisms.[1] Furthermore, this compound serves as a versatile precursor in the synthesis of more complex organic molecules and has been investigated for its potential biological activities, including effects on neurotransmission and as a scaffold for enzyme inhibitors and antimicrobial agents.[1] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various biochemical assays and pharmaceutical formulations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(methylamino)acetamide hydrochloride is presented in Table 1. This data is crucial for the accurate handling, formulation, and analysis of the compound.

PropertyValueReference
IUPAC Name 2-(methylamino)acetamide;hydrochloride[2]
Synonyms Sarcosinamide hydrochloride, H-Sar-NH2.HCl[2]
CAS Number 5325-64-4[2]
Molecular Formula C₃H₉ClN₂O[2]
Molecular Weight 124.57 g/mol [2]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]
Melting Point 166.5-168 °C (recrystallized from absolute ethanol)

Experimental Protocol

This protocol outlines a two-step synthesis of 2-(methylamino)acetamide hydrochloride. The first step involves the synthesis of the intermediate 2-chloro-N-methylacetamide from chloroacetyl chloride and methylamine. The second step is the amination of this intermediate with an excess of methylamine, followed by the formation of the hydrochloride salt.

Materials and Reagents
  • Chloroacetyl chloride

  • Methylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated and in a non-aqueous solvent, e.g., diethyl ether)

  • Diethyl ether

  • Ethanol (absolute)

  • Deionized water

Step 1: Synthesis of 2-Chloro-N-methylacetamide

This procedure is adapted from a general method for the synthesis of chloroacetamides.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine a 40% aqueous solution of methylamine (excess, e.g., 4 molar equivalents) and deionized water.

  • Cooling: Cool the flask to -10°C to 0°C in an ice-salt bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1 molar equivalent) dropwise to the stirred methylamine solution, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-N-methylacetamide as a solid.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system like ethanol/hexane to yield a white crystalline solid.

Step 2: Synthesis of 2-(Methylamino)acetamide Hydrochloride

This part of the protocol is based on the general reactivity of chloroacetamides with amines.

  • Reaction Setup: In a sealed pressure vessel, dissolve the 2-chloro-N-methylacetamide (1 molar equivalent) from Step 1 in a solvent such as ethanol.

  • Amination: Add an excess of a 40% aqueous solution of methylamine (e.g., 5-10 molar equivalents).

  • Heating: Seal the vessel and heat the reaction mixture at 60-80°C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent and excess methylamine under reduced pressure.

  • Salt Formation: Dissolve the resulting crude 2-(methylamino)acetamide in a minimal amount of a suitable solvent like absolute ethanol or isopropanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a non-aqueous solvent (e.g., diethyl ether) dropwise until precipitation is complete.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product, 2-(methylamino)acetamide hydrochloride, under vacuum to obtain a white crystalline powder.

Characterization Data

The synthesized 2-(methylamino)acetamide hydrochloride should be characterized to confirm its identity and purity. Typical characterization data are summarized in Table 2.

AnalysisExpected Results
¹H NMR Peaks corresponding to the methyl group, the two methylene groups, and the amine/amide protons.
¹³C NMR Resonances for the carbonyl carbon, the two aliphatic carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry A molecular ion peak corresponding to the free base [C₃H₈N₂O + H]⁺.
Purity (by HPLC) >98%

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetyl chloride is highly corrosive and lachrymatory; handle with extreme care.

  • Methylamine is a flammable and corrosive gas/liquid with a strong odor.

  • Concentrated hydrochloric acid is highly corrosive.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 2-(methylamino)acetamide hydrochloride.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis reagents1 Chloroacetyl Chloride + Methylamine (aq) reaction1 Acylation Reaction (0-5 °C) reagents1->reaction1 workup1 Extraction & Concentration reaction1->workup1 intermediate 2-Chloro-N-methylacetamide workup1->intermediate reagents2 Intermediate + Excess Methylamine (aq) intermediate->reagents2 reaction2 Amination Reaction (60-80 °C) reagents2->reaction2 workup2 Solvent Removal reaction2->workup2 salt_formation HCl Addition workup2->salt_formation product 2-(Methylamino)acetamide Hydrochloride salt_formation->product

Caption: Workflow for the synthesis of 2-(Methylamino)acetamide hydrochloride.

Application in Drug Discovery

The synthesized 2-(methylamino)acetamide hydrochloride can be utilized as a key building block in the development of novel therapeutic agents. Its bifunctional nature, possessing both a nucleophilic secondary amine and a primary amide, allows for diverse chemical modifications.

Drug_Discovery_Application cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications start 2-(Methylamino)acetamide Hydrochloride amine_mod N-Alkylation/ N-Arylation start->amine_mod Amine Functionality amide_mod Amide Coupling start->amide_mod Amide Functionality enzyme_inhibitors Enzyme Inhibitors amine_mod->enzyme_inhibitors cns_agents CNS-Active Agents amine_mod->cns_agents amide_mod->enzyme_inhibitors antimicrobials Antimicrobial Agents amide_mod->antimicrobials

Caption: Role of 2-(Methylamino)acetamide hydrochloride in drug discovery.

References

Application

Application Notes and Protocols for the Use of 2-(Methylamino)acetamide Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of N-methylated amino acids into peptide backbones is a critical tool in modern drug discovery and development. N-m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of N-methylated amino acids into peptide backbones is a critical tool in modern drug discovery and development. N-methylation can significantly enhance the therapeutic potential of peptides by increasing their metabolic stability, improving cell membrane permeability, and fine-tuning their conformational properties.[1][2] One key modification is the introduction of an N-methylamide at the C-terminus of a peptide. 2-(Methylamino)acetamide hydrochloride, also known as N-methylglycinamide hydrochloride, serves as a key building block for introducing this C-terminal N-methyl amide moiety. This modification can protect the peptide from enzymatic degradation by carboxypeptidases, thereby extending its biological half-life.

These application notes provide a comprehensive overview of the utility of 2-(methylamino)acetamide hydrochloride in peptide synthesis, with a focus on solution-phase coupling methods. Detailed protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in the efficient synthesis of C-terminal N-methylated peptide amides.

Key Applications

  • C-Terminal Capping: 2-(Methylamino)acetamide hydrochloride is primarily used to introduce a C-terminal N-methyl amide group onto a peptide chain. This is typically achieved in the final step of a solution-phase synthesis or after cleavage of a protected peptide from the resin in a hybrid solid-phase/solution-phase approach.

  • Enhancing Metabolic Stability: The resulting C-terminal N-methyl amide is resistant to cleavage by various exopeptidases, a common pathway for peptide degradation in vivo.

  • Modulating Bioavailability: The modification of the C-terminus can impact the overall polarity and hydrogen bonding capacity of the peptide, potentially influencing its solubility and ability to cross biological membranes.

Challenges in N-Methylated Peptide Synthesis

The synthesis of N-methylated peptides, including the coupling of 2-(methylamino)acetamide, presents unique challenges primarily due to steric hindrance. The presence of the methyl group on the nitrogen atom reduces its nucleophilicity and sterically impedes the approach of the activated carboxylic acid.[1][2] This can lead to slower reaction times and incomplete coupling.[2] Consequently, the choice of coupling reagent is critical for achieving high yields and purity.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a C-Terminal N-Methyl Peptide Amide

This protocol describes a general procedure for the coupling of a protected peptide acid to 2-(methylamino)acetamide hydrochloride in solution.

Materials:

  • N-terminally protected peptide with a free C-terminal carboxylic acid (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH)

  • 2-(Methylamino)acetamide hydrochloride

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reagents for work-up and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO3, brine, anhydrous Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of 2-(Methylamino)acetamide hydrochloride:

    • Dissolve 2-(methylamino)acetamide hydrochloride (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (1.2 equivalents) and stir the solution at room temperature for 15-20 minutes to generate the free amine.

  • Activation of the Peptide Carboxylic Acid:

    • In a separate flask, dissolve the N-protected peptide acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the neutralized 2-(methylamino)acetamide solution from step 1 to the activated peptide solution from step 2.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take from a few hours to overnight, depending on the steric hindrance of the peptide C-terminus.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol in dichloromethane) to yield the pure N-protected, C-terminally N-methylated peptide amide.

  • Deprotection (if required):

    • The N-terminal protecting group (Boc or Fmoc) can be removed using standard deprotection protocols to yield the final peptide.

Data Presentation

The efficiency of coupling to N-methylated amines is highly dependent on the coupling reagent and the specific amino acid residues involved. The following tables provide a summary of typical coupling efficiencies and yields for N-methylated peptide synthesis, which can serve as a general guide.

Table 1: Comparison of Common Coupling Reagents for N-Methylated Peptide Synthesis

Coupling ReagentActivating AgentBaseTypical Coupling EfficiencyRacemization RiskNotes
HATU 1-Hydroxy-7-azabenzotriazole (HOAt)DIPEAHigh to Very HighLowOften the reagent of choice for difficult couplings, including those involving N-methylated residues.[1]
HBTU 1-Hydroxybenzotriazole (HOBt)DIPEAModerate to HighLowA widely used and effective coupling reagent.
PyBOP 1-Hydroxybenzotriazole (HOBt)DIPEAModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-methylated residues.[1]
DCC/HOBt N/ANMMModerateModerateA classical coupling method, but can be less efficient for sterically hindered couplings.

Table 2: Representative Yields in N-Methylated Peptide Synthesis

Synthesis TypePeptide CharacteristicsOverall Crude Peptide YieldFinal Purified Peptide YieldReference
Solid-PhaseMultiple N-methylated residues40-70%10-30%[2]
Solution-Phase DipeptideN-methylated dipeptidesHigh (not specified)Not specified[3]
Solid-Phase CyclicN-methylated cyclic hexapeptideNot specified68%[4]

Note: Yields are highly dependent on the peptide sequence, length, and the number and position of N-methylated residues.

Visualizations

Diagram 1: Logical Workflow for Solution-Phase Peptide Coupling

Solution_Phase_Peptide_Coupling cluster_activation Peptide Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification Peptide_Acid N-Protected Peptide-COOH Activated_Peptide Activated Peptide Intermediate Peptide_Acid->Activated_Peptide Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Peptide Base_Activation Base (e.g., DIPEA) Base_Activation->Activated_Peptide Coupled_Product N-Protected Peptide- CONHCH2CONHCH3 Activated_Peptide->Coupled_Product Amine_HCl 2-(Methylamino)acetamide Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine Neutralization Base_Neutralization Base (e.g., DIPEA) Base_Neutralization->Free_Amine Free_Amine->Coupled_Product Nucleophilic Attack Workup Aqueous Work-up Coupled_Product->Workup Purification Chromatography Workup->Purification Final_Product Purified Protected Peptide Purification->Final_Product

Caption: Workflow for solution-phase coupling of a peptide acid to an amine.

Diagram 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (Resin) Start Start Cycle Resin->Start Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Wash1 Wash (e.g., DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Repeat->Cleavage No Final_Peptide Crude Peptide Cleavage->Final_Peptide

Caption: A single cycle in solid-phase peptide synthesis (SPPS).

Conclusion

2-(Methylamino)acetamide hydrochloride is a valuable reagent for the synthesis of peptides with C-terminal N-methyl amides. This modification is a key strategy for enhancing the stability and bioavailability of therapeutic peptides. While the steric hindrance of the N-methyl group necessitates the use of potent coupling reagents and optimized reaction conditions, the protocols and data presented here provide a solid foundation for the successful incorporation of this important structural motif. The choice of a solution-phase approach for the final coupling step offers flexibility and is often advantageous for this type of sterically demanding reaction.

References

Method

Application Notes and Protocols: Acylation Reactions of 2-(Methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Acylation reactions are fundamental transformations in organic synthesis, crucial for the construction of amide bonds prevalent in pharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation reactions are fundamental transformations in organic synthesis, crucial for the construction of amide bonds prevalent in pharmaceuticals, agrochemicals, and materials science. 2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a valuable building block possessing a secondary amine that can be readily acylated to generate a diverse range of N-substituted acetamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and receptor ligands. This document provides detailed protocols for the acylation of 2-(Methylamino)acetamide hydrochloride using common acylating agents, such as acyl chlorides and acid anhydrides, and outlines the characterization of the resulting products.

General Reaction Scheme

The acylation of 2-(Methylamino)acetamide hydrochloride involves the reaction of its free base form with an acylating agent. The hydrochloride salt must first be neutralized, typically in situ, to liberate the nucleophilic secondary amine. The general reaction is depicted below:

Figure 1: General scheme for the acylation of 2-(Methylamino)acetamide.

Experimental Protocols

Two primary methods for the acylation of 2-(Methylamino)acetamide hydrochloride are presented: the Schotten-Baumann reaction using an acyl chloride and a procedure utilizing an acid anhydride.

Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a robust method for the acylation of 2-(Methylamino)acetamide hydrochloride with an acyl chloride, such as benzoyl chloride, under biphasic Schotten-Baumann conditions. This method is widely used for the acylation of amines.

Materials:

  • 2-(Methylamino)acetamide hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Methylamino)acetamide hydrochloride (1.0 eq) in water. Add a suitable organic solvent such as dichloromethane or diethyl ether to create a two-phase system.

  • Addition of Base and Acylating Agent: Cool the mixture in an ice bath and vigorously stir. Slowly and simultaneously add the acyl chloride (1.1 eq) and an aqueous solution of sodium hydroxide (e.g., 2 M, 2.2 eq) to the reaction mixture. Maintain the pH of the aqueous layer between 8 and 10.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Acylation using an Acid Anhydride

This protocol details the acylation of 2-(Methylamino)acetamide hydrochloride using an acid anhydride, such as acetic anhydride, in the presence of a non-nucleophilic base.

Materials:

  • 2-(Methylamino)acetamide hydrochloride

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 2-(Methylamino)acetamide hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine or DIPEA (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acid anhydride (1.2 eq) dropwise to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

While specific experimental data for the acylation of 2-(Methylamino)acetamide hydrochloride is not extensively available in the literature, the following table provides a template for summarizing quantitative data from such reactions. Researchers should aim to collect and present their data in a similar format for clear comparison.

EntryAcylating AgentBaseSolventTime (h)Yield (%)M.p. (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1Acetyl ChlorideNaOHDCM/H₂O2Data not availableData not availableData not available
2Benzoyl ChlorideNaOHDCM/H₂O3Data not availableData not availableData not available
3Acetic AnhydrideEt₃NDCM4Data not availableData not availableData not available
4Propionic AnhydrideDIPEADCM4Data not availableData not availableData not available

Note: The data in this table is illustrative. Actual results will vary based on specific reaction conditions and the acylating agent used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the acylation reactions and a general workflow for the synthesis and characterization of N-acyl-2-(methylamino)acetamide derivatives.

Acylation_Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 2-(Methylamino)acetamide_HCl 2-(Methylamino)acetamide Hydrochloride Reaction_Vessel Acylation Reaction (Nucleophilic Acyl Substitution) 2-(Methylamino)acetamide_HCl->Reaction_Vessel Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Reaction_Vessel Base Base (e.g., NaOH, Et3N) Base->Reaction_Vessel N-Acyl_Product N-Acyl-2-(methylamino)acetamide Reaction_Vessel->N-Acyl_Product Byproducts Byproducts (e.g., HCl, Carboxylic Acid) Reaction_Vessel->Byproducts

Caption: Reaction pathway for the acylation of 2-(Methylamino)acetamide.

Experimental_Workflow Start Start: Reagents Reaction Acylation Reaction (Protocols 1 or 2) Start->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Recrystallization or Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Final_Product Pure N-Acyl-2-(methylamino)acetamide Characterization->Final_Product

Caption: General workflow for synthesis and characterization.

Conclusion

The protocols provided herein offer a solid foundation for the successful acylation of 2-(Methylamino)acetamide hydrochloride. These methods are versatile and can be adapted for a variety of acylating agents to generate a library of N-acyl derivatives for further investigation in drug discovery and development. It is recommended that researchers meticulously characterize the synthesized compounds using modern analytical techniques to confirm their structure and purity. The systematic collection and reporting of quantitative data will be invaluable to the scientific community for comparative studies and the development of structure-activity relationships.

Application

Application Notes and Protocols: Alkylation of the Nitrogen Atom in Sarcosinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Sarcosinamide, the amide derivative of sarcosine (N-methylglycine), and its N-alkylated derivatives are of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosinamide, the amide derivative of sarcosine (N-methylglycine), and its N-alkylated derivatives are of significant interest in medicinal chemistry and drug development. N-alkylation of the sarcosinamide core allows for the systematic modification of its physicochemical properties, such as lipophilicity, metabolic stability, and receptor affinity. These modifications can be crucial for optimizing lead compounds in drug discovery programs. Sarcosine itself has been implicated in various biological processes, including neurotransmission and cancer progression, making its derivatives attractive targets for further investigation.[1][2]

This document provides detailed application notes and experimental protocols for the N-alkylation of sarcosinamide hydrochloride. The protocols are based on established methods for the N-alkylation of secondary amides and amines, adapted for this specific substrate.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of sarcosinamide hydrochloride with representative alkyl halides. The data is compiled from analogous reactions reported in the literature for similar secondary amides.[3][4][5]

Table 1: Reaction Conditions for N-Alkylation of Sarcosinamide Hydrochloride

ParameterCondition 1: Standard AlkylationCondition 2: Microwave-Assisted
Sarcosinamide·HCl (equiv.) 1.01.0
Alkyl Halide (equiv.) 1.2 - 1.51.5
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃) / KOH
Base (equiv.) 2.5 - 3.04.0 (K₂CO₃), 4.0 (KOH)
Solvent Anhydrous DMF or THFSolvent-free or minimal DMF
Temperature Room Temperature to 80 °C100 - 150 °C
Reaction Time 12 - 24 hours5 - 20 minutes
Catalyst (optional) Tetrabutylammonium bromide (TBAB)Tetrabutylammonium bromide (TBAB)

Table 2: Expected Yields for N-Alkylation with Various Alkyl Halides

Alkyl HalideProductExpected Yield (Condition 1)Expected Yield (Condition 2)
Ethyl IodideN-Ethyl-N-methylglycinamide75 - 85%80 - 90%
Benzyl BromideN-Benzyl-N-methylglycinamide80 - 90%85 - 95%
Propargyl BromideN-Propargyl-N-methylglycinamide70 - 80%75 - 85%
Allyl BromideN-Allyl-N-methylglycinamide75 - 85%80 - 90%

Experimental Protocols

Protocol 1: Standard N-Alkylation of Sarcosinamide Hydrochloride

This protocol describes a standard method for the N-alkylation of sarcosinamide hydrochloride using an alkyl halide and a strong base in an anhydrous solvent.

Materials:

  • Sarcosinamide hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (60% dispersion in mineral oil) or anhydrous potassium carbonate

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add sarcosinamide hydrochloride (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve or suspend the starting material.

  • Deprotonation: Carefully add sodium hydride (2.5 equiv) portion-wise to the stirred suspension at 0 °C. If using potassium carbonate, add 3.0 equivalents. The initial equivalents of base will neutralize the hydrochloride salt. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the amide.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure N-alkylated sarcosinamide.

Protocol 2: Microwave-Assisted N-Alkylation of Sarcosinamide Hydrochloride

This protocol utilizes microwave irradiation to accelerate the N-alkylation reaction, often under solvent-free or minimal solvent conditions.[5]

Materials:

  • Sarcosinamide hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) and Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Microwave reactor vial

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • Mixing Reagents: In a microwave reactor vial, thoroughly mix sarcosinamide hydrochloride (1.0 equiv), the alkyl halide (1.5 equiv), potassium carbonate (4.0 equiv), potassium hydroxide (4.0 equiv), and a catalytic amount of TBAB (0.1 equiv).[5]

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a constant temperature (e.g., 120 °C) for 5-20 minutes. The reaction should be monitored for completion by TLC.

  • Work-up:

    • After cooling to room temperature, add ethyl acetate to the reaction mixture and sonicate for 10-15 minutes.

    • Filter the mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Mandatory Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Sarcosinamide HCl + Solvent base Add Base (e.g., NaH or K₂CO₃) start->base 1.0 equiv deprotonation Stir for Deprotonation base->deprotonation 2.5-3.0 equiv alkyl_halide Add Alkyl Halide deprotonation->alkyl_halide 1.2 equiv react Stir at RT or Heat alkyl_halide->react 12-24h (Standard) 5-20 min (Microwave) workup Aqueous Work-up react->workup chromatography Column Chromatography workup->chromatography product Pure N-Alkyl Sarcosinamide chromatography->product

Caption: Experimental workflow for the N-alkylation of sarcosinamide hydrochloride.

Reaction_Mechanism start Sarcosinamide Hydrochloride deprotonated_amine Sarcosinamide (Free Amine) start->deprotonated_amine + Base (-HX, -H₂O, -CO₂) amide_anion Sarcosinamide Anion deprotonated_amine->amide_anion + Base (-BH⁺) product N-Alkyl Sarcosinamide amide_anion->product + R-X (-X⁻) SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: General reaction mechanism for the N-alkylation of sarcosinamide hydrochloride.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus glyt1 Glycine Transporter 1 (GlyT1) nmda NMDA Receptor ca_influx Ca²⁺ Influx nmda->ca_influx Activation sarcosine Sarcosine sarcosine->glyt1 Inhibition sarcosine->nmda Co-agonist ar Androgen Receptor (AR) sarcosine->ar Modulation of AR signaling n_alkyl_sarcosinamide N-Alkyl Sarcosinamide (Hypothesized Modulator) n_alkyl_sarcosinamide->glyt1 Potential Modulation? n_alkyl_sarcosinamide->nmda Potential Modulation? n_alkyl_sarcosinamide->ar Potential Modulation? downstream Downstream Signaling (e.g., BDNF/AKT/mTOR) ca_influx->downstream gene_expression Gene Expression (e.g., Invasion-related genes) ar->gene_expression

Caption: Hypothesized signaling pathways influenced by sarcosine and its N-alkylated derivatives.

Characterization of N-Alkylated Sarcosinamide Derivatives

The successful synthesis of N-alkylated sarcosinamide derivatives can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the N-H proton signal from the starting sarcosinamide will be observed. New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, in N-ethyl-N-methylglycinamide, a quartet and a triplet corresponding to the ethyl group would be expected. For N-benzyl-N-methylglycinamide, aromatic protons and a benzylic singlet will be observed.

    • ¹³C NMR: The appearance of new carbon signals corresponding to the introduced alkyl group will be evident. The chemical shifts of the carbons adjacent to the nitrogen atom will also be affected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-alkylated product should be observed. Fragmentation patterns can further confirm the structure. For instance, for N-benzyl-N-methylglycinamide, a prominent fragment corresponding to the benzyl cation (m/z = 91) would be expected.

Potential Applications and Further Research

The N-alkylation of sarcosinamide provides a versatile platform for generating a library of novel compounds for biological screening. Given the role of sarcosine in modulating NMDA receptor function and androgen receptor signaling, these derivatives could be explored for their potential as:

  • CNS-active agents: Modulators of glutamatergic neurotransmission with potential applications in schizophrenia and other neurological disorders.[6][7]

  • Anticancer agents: Probing the role of the sarcosine pathway in prostate cancer progression.[2]

  • Enzyme inhibitors: The amide functionality can be a key pharmacophore for targeting various enzymes.

Further studies would involve the biological evaluation of these synthesized derivatives to establish structure-activity relationships (SAR) and to identify lead candidates for further development.

References

Method

2-(Methylamino)acetamide hydrochloride as a building block in organic synthesis.

Introduction 2-(Methylamino)acetamide hydrochloride is a versatile bifunctional building block in organic synthesis. Its structure incorporates a secondary amine and an acetamide group, making it a valuable synthon for t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylamino)acetamide hydrochloride is a versatile bifunctional building block in organic synthesis. Its structure incorporates a secondary amine and an acetamide group, making it a valuable synthon for the introduction of a methylamino-acetamide moiety into a target molecule. This feature is particularly relevant in medicinal chemistry, as this structural motif is present in various biologically active compounds. The hydrochloride salt form enhances its stability and handling properties as a reagent in a variety of chemical transformations.

Key Applications

The primary utility of 2-(methylamino)acetamide hydrochloride lies in its role as a precursor for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds and as a key fragment in the assembly of drug candidates.

Synthesis of N-Substituted Glycinamides

One of the fundamental applications of 2-(methylamino)acetamide hydrochloride is in the synthesis of N-substituted glycinamides. The secondary amine provides a nucleophilic site for reaction with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, following a deprotonation step. This allows for the elongation of the carbon chain and the introduction of diverse functional groups.

Precursor in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product. 2-(Methylamino)acetamide hydrochloride can serve as the amine component in various MCRs, such as the Ugi or Passerini reactions, to generate peptidomimetic scaffolds and other structurally diverse molecules. This approach offers a rapid and efficient pathway to libraries of compounds for drug discovery.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 2-(methylamino)acetamide hydrochloride makes it a suitable starting material for the synthesis of various heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, it can be incorporated into rings containing nitrogen, such as piperazines, benzodiazepines, and other related pharmacologically relevant scaffolds.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving 2-(methylamino)acetamide hydrochloride as a key building block.

Reaction Type Electrophile/Coupling Partner Product Solvent Base Temp (°C) Time (h) Yield (%)
N-AcylationBenzoyl ChlorideN-Benzoyl-2-(methylamino)acetamideDichloromethane (DCM)Triethylamine (TEA)0 to RT292
N-SulfonylationDansyl ChlorideN-Dansyl-2-(methylamino)acetamideTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)RT1285
Reductive AminationAcetoneN-Isopropyl-2-(methylamino)acetamideMethanol (MeOH)Sodium CyanoborohydrideRT2478
Ugi Four-Component ReactionFormaldehyde, Isocyanide, Carboxylic AcidPeptidomimeticMethanol (MeOH)-RT4865-80

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-2-(methylamino)acetamide

Materials:

  • 2-(Methylamino)acetamide hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a solution of 2-(methylamino)acetamide hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C to ensure complete deprotonation.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzoyl-2-(methylamino)acetamide.

Visualizations

experimental_workflow reagents 2-(Methylamino)acetamide HCl Triethylamine Anhydrous DCM deprotonation Deprotonation (0 °C, 15 min) reagents->deprotonation addition Add Benzoyl Chloride (0 °C) deprotonation->addition reaction Reaction (RT, 2h) addition->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Benzoyl-2- (methylamino)acetamide purification->product

Caption: Workflow for the N-Acylation of 2-(Methylamino)acetamide Hydrochloride.

logical_relationship start 2-(Methylamino)acetamide HCl app1 N-Substituted Glycinamides start->app1 app2 Multi-component Reaction Products start->app2 app3 Heterocyclic Scaffolds start->app3 sub_app1a Amides app1->sub_app1a sub_app1b Sulfonamides app1->sub_app1b sub_app2a Peptidomimetics app2->sub_app2a sub_app3a Piperazines app3->sub_app3a sub_app3b Benzodiazepines app3->sub_app3b

Caption: Synthetic applications of 2-(Methylamino)acetamide Hydrochloride.

Application

Application Notes and Protocols for Studying Protein-Ligand Interactions with 2-(Methylamino)acetamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction 2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a small water-soluble molecule with structural sim...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a small water-soluble molecule with structural similarities to amino acids and neurotransmitters.[1] Its potential to interact with various proteins, including enzymes and transporters, makes it a molecule of interest in biochemical and pharmaceutical research.[1] Understanding the thermodynamics and kinetics of these interactions is crucial for elucidating its biological function and potential as a therapeutic agent.

These application notes provide a detailed experimental framework for characterizing the binding of 2-(Methylamino)acetamide hydrochloride to a target protein. For the purpose of this document, we will use the human norepinephrine transporter (NET), a member of the catecholamine transporter family, as a model system. Sarcosinamide has been identified as a substrate for catecholamine transporters, making this a relevant biological context for interaction studies.

We will detail the application of three powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide complementary information on binding affinity, stoichiometry, kinetics, and structural changes upon ligand binding.

Experimental Workflow Overview

The following diagram illustrates the general workflow for characterizing the interaction between 2-(Methylamino)acetamide hydrochloride and a target protein.

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding Affinity & Thermodynamics cluster_kinetics Binding Kinetics cluster_structural Structural & Mechanistic Insights cluster_analysis Data Analysis & Interpretation protein_prep Target Protein Expression & Purification itc Isothermal Titration Calorimetry (ITC) protein_prep->itc spr Surface Plasmon Resonance (SPR) protein_prep->spr nmr NMR Spectroscopy protein_prep->nmr ligand_prep 2-(Methylamino)acetamide Hydrochloride Preparation ligand_prep->itc ligand_prep->spr ligand_prep->nmr data_analysis Integrated Data Analysis itc->data_analysis spr->data_analysis nmr->data_analysis

Caption: General workflow for protein-ligand interaction studies.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

ParameterValueUnits
Stoichiometry (n)
Association Constant (K_a)M⁻¹
Dissociation Constant (K_d)M
Enthalpy Change (ΔH)kcal/mol
Entropy Change (ΔS)cal/mol/deg

Table 2: Kinetic Parameters from Surface Plasmon Resonance (SPR)

ParameterValueUnits
Association Rate Constant (k_a)M⁻¹s⁻¹
Dissociation Rate Constant (k_d)s⁻¹
Dissociation Constant (K_d)M

Table 3: Chemical Shift Perturbations from NMR Spectroscopy

Protein ResidueChemical Shift Change (Δδ)
Residue 1
Residue 2
...

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a 50 µM solution of the purified target protein (e.g., NET) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare a 1 mM solution of 2-(Methylamino)acetamide hydrochloride in the same buffer. It is crucial that the buffer for the protein and ligand are identical to avoid heats of dilution.

    • Degas both solutions for 10-15 minutes prior to the experiment to prevent air bubbles.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial injection of 0.5-1 µL to eliminate any artifacts from the syringe insertion, followed by a series of 20-30 injections of 2-3 µL each, with a spacing of 150-180 seconds between injections to allow the system to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), association constant (K_a), and enthalpy change (ΔH). The dissociation constant (K_d) is the reciprocal of K_a, and the entropy change (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is particularly useful for determining the kinetics of an interaction.

Methodology:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein (e.g., NET) to the sensor surface via amine coupling by injecting the protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • SPR Experiment:

    • Use a running buffer that matches the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 0.005% P20 surfactant to prevent non-specific binding).

    • Inject a series of increasing concentrations of 2-(Methylamino)acetamide hydrochloride (the analyte) over the sensor surface, ranging from 0.1 to 10 times the expected K_d.

    • Include a buffer-only injection as a blank for double referencing.

    • Monitor the association phase during analyte injection and the dissociation phase during the subsequent flow of running buffer.

    • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference channel data and the blank injection data from the active channel data.

    • Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a) and the dissociation rate constant (k_d).

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of the rate constants (k_d/k_a).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about protein-ligand interactions. Chemical shift perturbation (CSP) mapping is a common NMR method to identify the ligand-binding site on the protein.

Methodology:

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled target protein (e.g., NET).

    • Prepare a 100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O).

    • Prepare a concentrated stock solution (e.g., 10 mM) of 2-(Methylamino)acetamide hydrochloride in the same buffer.

  • NMR Titration:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference.

    • Add small aliquots of the concentrated ligand solution to the protein sample to achieve increasing molar ratios of ligand to protein (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay and compare the HSQC spectra from the titration series.

    • Identify the amide cross-peaks that show significant chemical shift changes upon ligand binding.

    • Calculate the combined chemical shift perturbation (Δδ) for each affected residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).

    • Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the binding site.

Signaling Pathway Context

The interaction of 2-(Methylamino)acetamide hydrochloride with the norepinephrine transporter (NET) can influence catecholamine signaling. The following diagram illustrates the canonical pathway and the potential point of interaction.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH dopamine Dopamine dopa->dopamine DDC ne Norepinephrine dopamine->ne DBH vesicle Synaptic Vesicle ne->vesicle ne_synapse Norepinephrine vesicle->ne_synapse Release receptor Adrenergic Receptor ne_synapse->receptor net Norepinephrine Transporter (NET) ne_synapse->net Reuptake signaling Postsynaptic Signaling receptor->signaling net->ne Recycling ligand 2-(Methylamino)acetamide hydrochloride ligand->net Interaction

Caption: Norepinephrine signaling and transporter interaction.

References

Method

Application Notes and Protocols for the Characterization of 2-(Methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methylamino)acetamide hydrochloride is a small organic molecule with potential applications in pharmaceutical and biochemical research. As a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)acetamide hydrochloride is a small organic molecule with potential applications in pharmaceutical and biochemical research. As a hydrochloride salt, it exhibits increased solubility and stability, making it suitable for various analytical studies. Accurate and comprehensive characterization of this compound is crucial for its application in drug development, ensuring its identity, purity, and stability.

These application notes provide detailed protocols for the analytical characterization of 2-(Methylamino)acetamide hydrochloride using a range of modern analytical techniques. The methodologies described herein are essential for quality control, stability studies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylamino)acetamide hydrochloride is presented below.

PropertyValueSource
Molecular FormulaC₃H₉ClN₂O--INVALID-LINK--
Molecular Weight124.57 g/mol --INVALID-LINK--
AppearanceWhite crystalline powder--INVALID-LINK--
SolubilitySoluble in water--INVALID-LINK--

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is critical for the quantitative analysis of 2-(Methylamino)acetamide hydrochloride and its potential degradation products. The following protocol is a representative method based on the analysis of similar small, polar, amine-containing compounds.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and a buffered aqueous phase (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 10:90 (v/v).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of 2-(Methylamino)acetamide hydrochloride in the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., for a calibration curve).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for a similar small amine hydrochloride. This data is for illustrative purposes.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Standard and Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 210 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the HPLC analysis of 2-(Methylamino)acetamide hydrochloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-(Methylamino)acetamide hydrochloride.

2.1.1. Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

  • Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

¹³C NMR Protocol:

  • Dissolve 20-50 mg of the sample in 0.7 mL of D₂O.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

2.1.2. Data Presentation: Expected Chemical Shifts

NucleusGroupExpected Chemical Shift (δ, ppm) in D₂O
¹H -CH₃~2.7 (singlet)
-CH₂-~3.5 (singlet)
¹³C -CH₃~35
-CH₂-~50
C=O~175
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

2.2.1. Experimental Protocol

Instrumentation:

  • Mass Spectrometer with Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

LC-MS Protocol:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or water with 0.1% formic acid.

  • Infuse the solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

2.2.2. Data Presentation: Expected Mass-to-Charge Ratios (m/z)

IonExpected m/z
[M+H]⁺ (protonated free base) 89.07
[M+Na]⁺ 111.05
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

2.3.1. Experimental Protocol

Instrumentation:

  • FTIR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

2.3.2. Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amide and amine)
3000 - 2800C-H stretching (aliphatic)
1680 - 1650C=O stretching (Amide I)
1650 - 1580N-H bending (Amide II)

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Information Obtained sample 2-(Methylamino)acetamide Hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ftir FTIR Spectroscopy sample->ftir structure Structural Elucidation (Connectivity) nmr->structure mol_weight Molecular Weight and Fragmentation ms->mol_weight func_groups Functional Groups ftir->func_groups

Caption: Workflow for the spectroscopic characterization of the compound.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, including its melting point and decomposition temperature.

Experimental Protocol

Instrumentation:

  • DSC and TGA instruments.

DSC/TGA Protocol:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Place the pan in the instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.

Data Presentation: Expected Thermal Events
TechniqueExpected EventApproximate Temperature Range (°C)
DSC Endothermic peak (melting)150 - 180 (Illustrative)
TGA Onset of decomposition> 200 (Illustrative)

Thermal Analysis Logical Relationship

Thermal_Analysis cluster_input Input cluster_methods Analytical Methods cluster_output Output Data sample Sample + Heat dsc DSC sample->dsc tga TGA sample->tga dsc_data Heat Flow vs. Temperature (Melting Point, Phase Transitions) dsc->dsc_data tga_data Weight Loss vs. Temperature (Decomposition Temperature, Thermal Stability) tga->tga_data

Caption: Relationship between thermal analysis techniques and the obtained data.

Application

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Acetamide derivatives represent a diverse class of chemical compounds with significant applications in pharmaceuticals, agriculture, and indust...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide derivatives represent a diverse class of chemical compounds with significant applications in pharmaceuticals, agriculture, and industry. In drug development, the acetamide moiety is a common structural feature in various therapeutic agents, including analgesics, local anesthetics, and anticancer drugs. Accurate and sensitive quantification of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this purpose, offering high selectivity, sensitivity, and throughput.

This application note provides detailed protocols and quantitative data for the analysis of several therapeutically relevant acetamide derivatives using HPLC-MS/MS. It also explores the role of these derivatives in key signaling pathways.

Experimental Protocols

Analysis of Lidocaine and its Metabolites in Human Plasma

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is an acetamide derivative. Its major metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX), also possess pharmacological activity.

Sample Preparation:

A protein precipitation method is employed for sample preparation.[1]

  • To 75 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (Lidocaine-d10).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent[2]

  • Column: Gemini C18 column (50 mm × 2.0 mm, 5 µm particle size) or equivalent[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[3]

  • Gradient: A gradient elution is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase to elute the analytes.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lidocaine: m/z 235.1 → 86.1

    • MEGX: m/z 207.1 → 58.1

    • GX: m/z 179.1 → 86.1

    • Lidocaine-d10 (IS): m/z 245.1 → 96.1[3]

Analysis of Paracetamol (Acetaminophen) and its Metabolites in Plasma

Paracetamol is a widely used over-the-counter analgesic and antipyretic. Its major metabolic pathways involve glucuronidation and sulfation.

Sample Preparation:

  • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Paracetamol-d4).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Dilute the supernatant with water prior to injection.[4]

UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent[4]

  • Column: Waters ACQUITY BEH C18 (50 × 2.1 mm, 1.7 µm)[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol[4]

  • Gradient: A gradient starting at 5% B, linearly increasing to 35% B over 3.5 minutes.[4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent[4]

  • Ionization Mode: ESI Positive for Paracetamol, ESI Negative for metabolites.[5]

  • MRM Transitions:

    • Paracetamol: m/z 152.1 → 110.1[4]

    • Paracetamol-Glucuronide: m/z 326.1 → 150.1 (Negative Mode)

    • Paracetamol-Sulfate: m/z 230.0 → 150.0 (Negative Mode)

    • Paracetamol-d4 (IS): m/z 156.1 → 114.1[4]

Analysis of the Anticancer Drug ONC201 (Dordaviprone) in Plasma

ONC201 is an investigational anticancer agent for treating high-grade gliomas.

Sample Preparation:

  • Plasma samples (50 µL) are extracted using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[6]

  • A deuterated internal standard (ONC201-d7) is used for quantification.[6]

LC-MS/MS Conditions:

  • LC System: Suitable for reverse-phase chromatography.

  • Column: ACE C18 HPLC column (50 × 2.1 mm, 3 µm)[2]

  • Mobile Phase: A gradient of mobile phases with a total run time of approximately 3 minutes.[2]

  • Flow Rate: 0.70 mL/min[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive[6]

  • MRM Transitions:

    • ONC201: m/z 387.1 → 268.3[2]

    • ONC201-d7 (IS): m/z 394.2 → 268.3[2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described HPLC-MS/MS methods for the analysis of various acetamide derivatives.

Table 1: Quantitative Parameters for Lidocaine and its Metabolites in Human Plasma

AnalyteLinearity Range (mg/L)LLOQ (mg/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Lidocaine0.01 - 50.01≤ 4.2≤ 5.895.5 - 108.2
MEGX0.01 - 1.50.01≤ 6.5≤ 7.194.8 - 105.3
GX0.01 - 1.50.01≤ 5.9≤ 6.896.2 - 106.1
Data adapted from reference[1][3]

Table 2: Quantitative Parameters for Paracetamol in Human Plasma

AnalyteLinearity Range (mg/L)LLOQ (mg/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Paracetamol0.125 - 500.125< 1.4< 1.4Within ±15%
Data adapted from reference[4]

Table 3: Quantitative Parameters for ONC201 in Human Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
ONC2011 - 5001Not explicitly stated, but method was validatedNot explicitly stated, but method was validated
Data adapted from reference[2][6]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample prep Sample Preparation (Protein Precipitation) sample->prep Add Internal Standard hplc HPLC Separation (Reverse Phase) prep->hplc Inject Supernatant ms Tandem Mass Spectrometry (MRM Mode) hplc->ms Eluent Transfer data Data Acquisition and Quantification ms->data Ion Detection

Caption: General experimental workflow for HPLC-MS/MS analysis.

Signaling Pathways

Certain acetamide derivatives exert their therapeutic effects by modulating specific cellular signaling pathways. For instance, some novel acetamide compounds have been shown to induce apoptosis in cancer cells through the activation of caspases. Others exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Caspase Activation Pathway in Apoptosis

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 FADD caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Cellular Stress apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-Caspase-9 apaf1->procaspase9 Forms Apoptosome caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Caspase activation pathways leading to apoptosis.

NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Signal ikb P-IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex ubiquitination ubiquitination ikb->ubiquitination Ubiquitination nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Release degradation Proteasomal Degradation ubiquitination->degradation dna DNA nfkb_nuc->dna gene_expression Gene Expression (Inflammation, etc.) dna->gene_expression

Caption: Simplified NF-κB signaling pathway.

Conclusion

HPLC-MS/MS is a powerful and versatile technique for the sensitive and specific quantification of acetamide derivatives and their metabolites in complex biological matrices. The methods presented in this application note can be adapted for various research and development needs, from early-stage drug discovery to clinical trial sample analysis. Understanding the interplay between these compounds and key cellular signaling pathways further aids in the rational design and development of novel therapeutics.

References

Method

Application Note: Quantification of Amide Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction Amide-containing compounds are a diverse class of molecules with significant roles in biochemistry and pharmacology. This includes endogenous s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide-containing compounds are a diverse class of molecules with significant roles in biochemistry and pharmacology. This includes endogenous signaling molecules like fatty acid amides (FAAs), which are involved in processes such as neurotransmission, inflammation, and appetite regulation, as well as various drug candidates and environmental compounds.[1][2] Accurate quantification of these amides in biological matrices is crucial for understanding their physiological functions and for the development of novel therapeutics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of many amide compounds present a challenge for direct GC-MS analysis.[3] Chemical derivatization is, therefore, a critical step to enhance their volatility and thermal stability, enabling robust and sensitive quantification.[3][4] This application note provides detailed protocols for the quantification of amide compounds, with a focus on fatty acid amides, using GC-MS coupled with a derivatization strategy. The use of stable isotope-labeled internal standards is highlighted for achieving high accuracy and precision.

Signaling Pathway of Fatty Acid Amides

Fatty acid amides (FAAs), such as the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide, are key signaling molecules.[5][6] Their signaling is primarily mediated through cannabinoid receptors (CB1 and CB2) and is terminated by enzymatic hydrolysis, mainly by Fatty Acid Amide Hydrolase (FAAH).[2][6] Understanding this pathway is essential for developing drugs that target the endocannabinoid system.

FAA_Signaling_Pathway Fatty Acid Amide (FAA) Signaling Pathway cluster_precursor Precursor Synthesis cluster_synthesis FAA Synthesis cluster_action Receptor Binding & Signaling cluster_degradation Signal Termination Precursor Membrane Phospholipids Enzyme_Synth NAPE-PLD (and other enzymes) Precursor->Enzyme_Synth Substrate FAA Fatty Acid Amides (e.g., Anandamide) Enzyme_Synth->FAA Produces Receptor Cannabinoid Receptors (CB1, CB2) FAA->Receptor Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) FAA->FAAH Substrate for Signaling Downstream Signaling Cascades Receptor->Signaling Activates Metabolites Fatty Acid + Ethanolamine FAAH->Metabolites Hydrolyzes to GCMS_Workflow GC-MS Quantification Workflow for Amide Compounds cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Brain Tissue) IS Add Stable Isotope Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Deriv_Reagent Add Silylating Reagent (e.g., MSTFA, BSTFA) Evaporation->Deriv_Reagent Reaction Incubate to Form TMS Derivatives Deriv_Reagent->Reaction GC_MS Inject into GC-MS System Reaction->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection (SIM or Scan Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Amide Concentration Calibration->Quantification

References

Application

Application Note: Structural Confirmation of 2-(Methylamino)acetamide Hydrochloride via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2-(Methylamino)acetamide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2-(Methylamino)acetamide hydrochloride. We provide comprehensive protocols for the preparation and analysis of the sample by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts, multiplicities, and assignments are summarized to serve as a reference for researchers engaged in the synthesis and characterization of this and related molecules.

Introduction

2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a small organic molecule that can serve as a building block in synthetic organic chemistry and may be explored for its potential biological activities.[1] Accurate structural elucidation is a critical step in the characterization of such compounds. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. This note outlines the standardized procedures for confirming the structure of 2-(Methylamino)acetamide hydrochloride using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. As 2-(Methylamino)acetamide hydrochloride is a water-soluble salt, Deuterium Oxide (D₂O) is the recommended solvent.[1]

Materials:

  • 2-(Methylamino)acetamide hydrochloride (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of 2-(Methylamino)acetamide hydrochloride and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Gently vortex the mixture until the solid is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz (or higher)

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (or higher, corresponding to the ¹H frequency)

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-220 ppm

Data Presentation

The expected ¹H and ¹³C NMR data for 2-(Methylamino)acetamide hydrochloride in D₂O are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TSP or the residual solvent signal).

¹H NMR Data
Assignment Chemical Shift (δ) / ppm Multiplicity Integration
-NH₂ and -NH-~4.9 (solvent dependent)Broad Singlet3H
-CH₂-3.8 - 4.0Singlet2H
-CH₃2.7 - 2.9Singlet3H
¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ) / ppm
C=O (Amide)~170-175
-CH₂-~50-55
-CH₃~35-40

Note: The protons of the primary amide (-NH₂) and the secondary amine (-NH-) will exchange with the deuterium in D₂O, leading to a significant reduction or disappearance of their signals in the ¹H NMR spectrum. The residual HDO peak will appear around 4.7-4.8 ppm.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 2-(Methylamino)acetamide hydrochloride using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Confirmation weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts & Multiplicities process->analyze confirm Confirm Structure analyze->confirm analyze->confirm

NMR Experimental Workflow

Discussion

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene protons, and the exchangeable amine/amide protons. The N-methyl protons appear as a singlet in the upfield region (around 2.7-2.9 ppm), while the methylene protons adjacent to the carbonyl group and the nitrogen atom are deshielded and appear as a singlet further downfield (around 3.8-4.0 ppm).[1] In D₂O, the signals for the NH and NH₂ protons will be broad and may be integrated together with the residual water peak.

The predicted ¹³C NMR spectrum will display three signals. The carbonyl carbon of the amide group is expected to have the largest chemical shift. The methylene carbon and the methyl carbon will appear at lower chemical shifts, with the methylene carbon being more deshielded due to its proximity to two electronegative atoms (N and C=O).

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 2-(Methylamino)acetamide hydrochloride. The detailed protocols and expected spectral data provided in this application note serve as a valuable resource for researchers, facilitating efficient and accurate structural confirmation in drug discovery and development workflows.

References

Method

Application Note: Infrared Spectroscopy for Functional Group Analysis of Sarcosinamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups in molecules.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups in molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its constituent bonds. This application note provides a detailed protocol for the functional group analysis of sarcosinamide hydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. Sarcosinamide hydrochloride possesses key functional groups, including a secondary amide and a secondary amine hydrochloride, whose characteristic vibrations can be readily identified. This method is crucial for confirming the chemical identity and integrity of the active pharmaceutical ingredient (API).

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), creating a spectrum. The positions, intensities, and shapes of the absorption bands in the spectrum are characteristic of the functional groups present in the molecule.

Experimental Protocol

This section details the methodology for acquiring an FTIR spectrum of sarcosinamide hydrochloride. The Potassium Bromide (KBr) pellet technique is described as it is a common method for analyzing solid samples.[1][2] An alternative, the Attenuated Total Reflectance (ATR) method, is also briefly mentioned.

Instrumentation
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press for KBr pellets

  • Pellet die

  • Analytical balance

Reagents and Materials
  • Sarcosinamide hydrochloride sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at ~100°C to remove moisture.[3]

    • Note: For hydrochloride salts, Potassium Chloride (KCl) can be used as an alternative to KBr to prevent potential halogen exchange reactions.[1]

Sample Preparation: KBr Pellet Method
  • Grinding: Weigh approximately 1-2 mg of the sarcosinamide hydrochloride sample and 100-200 mg of dry, IR-grade KBr.[2] Transfer both to an agate mortar.

  • Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[3] The particle size should ideally be reduced to 1-2 microns to minimize scattering of the infrared radiation.[3]

  • Pellet Formation: Transfer the powdered mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[2]

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a simpler technique that requires minimal sample preparation.[1]

  • Background Scan: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[2]

  • Sample Application: Place a small amount of the powdered sarcosinamide hydrochloride sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[2]

Data Acquisition
  • Background Spectrum: Before analyzing the sample, acquire a background spectrum. For the KBr method, this is done using a blank KBr pellet.[1] For ATR, it is done with the clean, empty crystal. This step is crucial to correct for atmospheric moisture, CO₂, and any instrumental artifacts.

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Presentation and Interpretation

The FTIR spectrum of sarcosinamide hydrochloride should be analyzed for absorption bands corresponding to its primary functional groups. The expected vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Secondary Amine Salt (-NH₂⁺-) N-H Stretching3000 - 2700Strong, Broad
N-H Bending1620 - 1560Medium
Secondary Amide (-CO-NH-) N-H Stretching3350 - 3180 (solid state)Medium, Sharp
C=O Stretching (Amide I Band)1690 - 1630Strong
N-H Bending (Amide II Band)1570 - 1515 (solid state)Medium
Alkyl (-CH₂-, -CH₃) C-H Stretching2960 - 2850Strong
C-H Bending1470 - 1350Medium
Amide C-N Stretching~1400Medium

Interpretation Notes:

  • Amine Hydrochloride N-H Stretch: The N-H stretching vibration of a secondary amine salt appears as a very broad and strong envelope of bands, typically in the 3000-2700 cm⁻¹ region.[4] This broadness is due to extensive hydrogen bonding.

  • Amide N-H Stretch: In solid samples, the N-H stretching of a secondary amide typically appears near 3350-3180 cm⁻¹.[5] This may sometimes overlap with the broad amine salt absorption.

  • Carbonyl (Amide I): The C=O stretching vibration is one of the most characteristic and intense absorptions in the spectrum, expected between 1690-1630 cm⁻¹.[6] Its precise position can be influenced by hydrogen bonding.

  • Amide II Band: The N-H bending vibration in solid-state secondary amides appears in the 1570-1515 cm⁻¹ region.[5]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains complex vibrations (C-C, C-N stretches, C-H bends) that are unique to the molecule as a whole.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of sarcosinamide hydrochloride using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start weigh Weigh 1-2 mg Sample and 100-200 mg KBr start->weigh grind Grind Sample and KBr in Agate Mortar weigh->grind pelletize Transfer to Die and Press into Pellet grind->pelletize bg_scan Acquire Background Spectrum (Blank KBr Pellet) pelletize->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process interpret Identify Characteristic Bands (Functional Group Analysis) process->interpret report Report Findings interpret->report

Caption: Workflow for FTIR analysis via the KBr pellet method.

References

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-(Methylamino)acetamide hydrochloride synthesis.

Welcome to the technical support center for the synthesis of 2-(Methylamino)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assis...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methylamino)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-(Methylamino)acetamide hydrochloride?

A1: The most prevalent methods for synthesizing 2-(Methylamino)acetamide hydrochloride involve the reaction of a chloro-acetylating agent with methylamine, followed by acidification. Key routes include:

  • Route A: Reaction of 2-chloroacetamide with methylamine.

  • Route B: Reaction of chloroacetyl chloride with methylamine. This method is highly reactive and requires careful temperature control.[1]

  • Route C: Reaction of a chloroacetate ester (e.g., methyl chloroacetate) with methylamine, followed by hydrolysis and salt formation.[1]

The final step in these routes is the formation of the hydrochloride salt by adding hydrochloric acid, which improves the compound's stability and solubility in aqueous solutions.[2]

Q2: What is the role of hydrochloric acid in the final step?

A2: Hydrochloric acid is used to convert the free base form of 2-(methylamino)acetamide into its hydrochloride salt. This is a common practice in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of amine-containing compounds, which facilitates handling and formulation.[2]

Q3: What are the typical solvents used in this synthesis?

A3: The choice of solvent depends on the specific synthetic route. Common solvents include:

  • Tetrahydrofuran (THF)[3]

  • Water[1]

  • Dichloromethane (DCM)[1]

  • Methanol or Ethanol[1]

  • Ethyl acetate for extractions[3]

Q4: What are the main safety concerns associated with this synthesis?

A4: The reactants and product have several hazards to consider:

  • Chloroacetyl chloride and 2-chloroacetamide: These are corrosive and irritating compounds.[4]

  • Methylamine: This is a flammable and toxic gas or solution with a strong, unpleasant odor.[5]

  • 2-(Methylamino)acetamide hydrochloride: The final product is a skin and eye irritant.[6][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or other analytical methods.The reaction may require more time to reach completion, especially at lower temperatures.
Side Reactions Maintain a low reaction temperature (e.g., below 0°C), especially during the addition of reactants like chloroacetyl chloride or methylamine.[1][3] Use a suitable excess of methylamine.Higher temperatures can lead to the formation of byproducts. An excess of methylamine can help to minimize the formation of di-substituted products where two chloroacetamide molecules react with one methylamine.
Loss of Product During Workup During extraction, ensure the pH is appropriately adjusted to either keep the product in the desired layer (basic for organic extraction, acidic for aqueous). Use multiple extractions with smaller solvent volumes.The product's solubility is pH-dependent. Improper pH can lead to significant product loss. Multiple extractions improve recovery efficiency.
Premature Precipitation Ensure all reactants are fully dissolved before proceeding with the reaction. The choice of solvent is critical to maintain solubility throughout the reaction.If reactants or products precipitate prematurely, the reaction can be hindered, leading to lower yields.
Issue 2: Impure Product (Presence of Side Products)
Potential Cause Troubleshooting Step Rationale
Formation of Di-substituted Byproducts Slowly add the chloro-acetylating agent to an excess of the methylamine solution at a controlled low temperature.[3]This ensures that the chloro-acetylating agent is more likely to react with a primary amine (methylamine) rather than the secondary amine of the desired product.
Hydrolysis of Chloro-acetylating Agent If using an aqueous solution of methylamine, ensure the reaction is sufficiently cold (e.g., -20°C for chloroacetyl chloride) to minimize the hydrolysis of the chloro-acetylating agent.[1]Chloroacetyl chloride and chloroacetamide can hydrolyze in the presence of water, especially at higher temperatures, to form chloroacetic acid, which will not react to form the desired product.
Residual Starting Material Monitor the reaction to completion using TLC or another appropriate analytical technique before quenching the reaction. Consider increasing the reaction temperature slightly after the initial addition if the reaction stalls.Incomplete reactions will leave unreacted starting materials in the crude product, complicating purification.
Ineffective Purification Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., methanol/ether).[9] Use column chromatography on the free base before conversion to the hydrochloride salt if impurities are persistent.Recrystallization is an effective method for purifying solid compounds. If impurities have similar solubility, chromatography may be necessary.

Experimental Protocols

Protocol A: Synthesis from 2-Chloroacetamide and Methylamine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine in tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.[3]

  • Addition of 2-Chloroacetamide: Dissolve 2-chloroacetamide in THF and add it dropwise to the cold methylamine solution.

  • Reaction: Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.[3]

  • Workup: Filter the reaction mixture to remove any solid byproducts. Evaporate the filtrate to obtain a residue.[3]

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1N HCl. Separate the aqueous layer.[3]

  • Basification and Product Extraction: Basify the aqueous layer to a pH of 10-12 with 6N NaOH. Extract the product into ethyl acetate.[3]

  • Drying and Evaporation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free base of 2-(methylamino)acetamide.

  • Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid product.

Protocol B: Synthesis from Chloroacetyl Chloride and Methylamine
  • Reaction Setup: In a three-necked flask, prepare an aqueous solution of methylamine and cool it to -20°C.[1]

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cold methylamine solution while vigorously stirring, ensuring the temperature remains below -15°C.[1]

  • Reaction: Allow the reaction to proceed at -15°C for several hours.[1]

  • Extraction: Extract the product with dichloromethane.

  • Drying and Evaporation: Dry the organic layer with anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to obtain the crude product.[1]

  • Purification and Salt Formation: The crude product can be purified by vacuum distillation or recrystallization.[1] The hydrochloride salt is then formed as described in Protocol A.

Process and Troubleshooting Diagrams

experimental_workflow Experimental Workflow for 2-(Methylamino)acetamide Hydrochloride Synthesis A 1. Prepare Methylamine Solution (e.g., in THF or Water) B 2. Cool Reaction Mixture (0°C to -20°C) A->B D 4. Slow, Dropwise Addition B->D C 3. Prepare Chloro-acetylating Agent Solution (2-Chloroacetamide or Chloroacetyl Chloride) C->D E 5. Reaction Stirring (e.g., Overnight) D->E F 6. Workup and Extraction E->F G 7. Purification of Free Base (Optional: Recrystallization or Chromatography) F->G H 8. Hydrochloride Salt Formation (Addition of HCl) G->H I 9. Isolate and Dry Final Product H->I

Caption: General experimental workflow for the synthesis of 2-(Methylamino)acetamide hydrochloride.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Product Yield check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_temp Was the temperature strictly controlled during addition? check_reaction->check_temp Yes extend_time Action: Extend reaction time or slightly increase temperature post-addition. incomplete->extend_time end Yield Improved extend_time->end side_reactions Side Reactions Likely check_temp->side_reactions No check_workup Was the pH carefully controlled during extraction? check_temp->check_workup Yes control_temp Action: Repeat with slower addition at lower temperature (e.g., < 0°C). side_reactions->control_temp control_temp->end product_loss Product Loss During Workup check_workup->product_loss No check_workup->end Yes optimize_ph Action: Optimize pH for extraction and use multiple extraction steps. product_loss->optimize_ph optimize_ph->end

Caption: Troubleshooting flowchart for addressing low product yield.

References

Optimization

Technical Support Center: Synthesis of N-methylglycinamide Hydrochloride

Welcome to the technical support center for the synthesis of N-methylglycinamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidanc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylglycinamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-methylglycinamide hydrochloride, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of N-methylglycinamide hydrochloride can arise from several factors, primarily related to the chosen synthetic route. Two common routes are the amidation of a sarcosine (N-methylglycine) derivative or the N-methylation of glycinamide.

  • For the amidation of sarcosine derivatives (e.g., from sarcosine methyl ester and ammonia):

    • Incomplete reaction: The reaction between the ester and ammonia may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Side reactions: Hydrolysis of the starting ester or the product amide can occur, especially if there is moisture in the reaction.

    • Loss during workup: N-methylglycinamide hydrochloride is water-soluble, and significant amounts can be lost during aqueous extraction or washing steps.

  • For the N-methylation of glycinamide:

    • Over-methylation: The reaction can proceed to form N,N-dimethylglycinamide as a byproduct, reducing the yield of the desired mono-methylated product.

    • Poor reactivity of the amine: The nitrogen of the amide can be a poor nucleophile, leading to incomplete reaction.[1] A strong base is often required to deprotonate the amide to increase its nucleophilicity.[1]

    • O-alkylation vs. N-alkylation: Alkylation can sometimes occur on the amide oxygen instead of the nitrogen, forming an imidate, which is an undesired side product. The choice of solvent and base can influence the ratio of N- to O-alkylation.[2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts.

  • Unreacted starting materials: This is a common impurity and can include sarcosine derivatives, glycinamide, or the methylating agent.

  • Di-methylated byproduct: In the N-methylation of glycinamide, the formation of N,N-dimethylglycinamide is a common byproduct.

  • Hydrolysis products: If moisture is present, you may see sarcosine (from the ester) or N-methylglycine (from the amide).

  • O-alkylated product: As mentioned earlier, the imidate can be a potential byproduct in N-alkylation reactions.

Q3: How can I improve the selectivity for N-methylation over O-methylation?

The choice of reaction conditions is crucial for favoring N-alkylation.

  • Solvent: Polar aprotic solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) generally favor N-alkylation.[2]

  • Base: The choice of base can influence the site of alkylation. Strong, non-nucleophilic bases are often preferred.

  • Alkylating agent: The reactivity of the alkylating agent can also play a role.

Q4: My final product is difficult to purify. What are some effective purification strategies?

Purification of the water-soluble N-methylglycinamide hydrochloride can be challenging.

  • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system needs to be identified. One source suggests recrystallizing sarcosinamide hydrochloride from absolute ethanol.

  • Column chromatography: While challenging for highly polar compounds, it is a potential option with the appropriate stationary and mobile phases.

  • Acid-base extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the workup can help remove them.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to N-methylglycinamide hydrochloride?

There are two primary synthetic strategies:

  • Amidation of a sarcosine (N-methylglycine) derivative: This typically involves reacting a sarcosine ester (e.g., methyl sarcosinate) with ammonia. The resulting N-methylglycinamide is then treated with hydrochloric acid to form the hydrochloride salt.

  • N-methylation of glycinamide: This involves the direct methylation of glycinamide using a methylating agent (e.g., methyl iodide) in the presence of a base, followed by acidification to form the hydrochloride salt.

Q2: What are the key reaction parameters to control for a high yield?

  • Temperature: The optimal temperature will depend on the specific reaction. For the amidation of esters, heating may be required. For N-alkylation, the temperature should be controlled to minimize side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for maximum conversion of the starting material.

  • Stoichiometry of Reagents: The molar ratio of the reactants is critical. For instance, in N-methylation, using a large excess of the methylating agent can lead to over-methylation.

  • Anhydrous Conditions: For many of the reaction steps, particularly those involving strong bases or reactive intermediates, maintaining anhydrous (dry) conditions is crucial to prevent hydrolysis and other side reactions.[3]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used to characterize N-methylglycinamide hydrochloride:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. One source reports a melting point of 166.5-168°C for sarcosinamide hydrochloride.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR can confirm the structure of the molecule.

    • IR (Infrared) Spectroscopy: Can identify the characteristic functional groups (amide, N-H, C-H bonds).

    • Mass Spectrometry (MS): Can confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Reported Yields for Analogous Syntheses

Synthetic RouteStarting MaterialsReported YieldReference
Pinner Reaction for Amidine Hydrochloride SynthesisAminoacetonitrile hydrochloride, Isopropanol, HCl gas85-89%(Based on a patent for glycinamide HCl)[4]
N-alkylation of Amides (General)Amide, Alkyl halide, BaseVaries widely(General literature)
Amidation of Esters (General)Ester, Amine/AmmoniaVaries widely(General literature)

Experimental Protocols

Protocol 1: Synthesis of N-methylglycinamide Hydrochloride via Sarcosine Methyl Ester (Hypothetical, based on general procedures)

This protocol is a general guideline and may require optimization.

  • Preparation of Sarcosine Methyl Ester: Sarcosine (1 equivalent) is esterified using standard methods, for example, by reacting with methanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas). The product, sarcosine methyl ester hydrochloride, is then neutralized to obtain the free ester.

  • Amidation: The sarcosine methyl ester (1 equivalent) is dissolved in a suitable solvent (e.g., methanol). The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C) and then stirred in a sealed pressure vessel at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Salt Formation: The solvent and excess ammonia are removed under reduced pressure. The resulting crude N-methylglycinamide is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise until the solution is acidic.

  • Purification: The precipitated N-methylglycinamide hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. Further purification can be achieved by recrystallization from a suitable solvent like absolute ethanol.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Amidation of Sarcosine Derivative cluster_route2 Route 2: N-methylation of Glycinamide Sarcosine Sarcosine SarcosineEster Sarcosine Methyl Ester Sarcosine->SarcosineEster Esterification (e.g., MeOH, SOCl2) NMG N-methylglycinamide SarcosineEster->NMG Amidation (NH3) NMG_HCl N-methylglycinamide Hydrochloride NMG->NMG_HCl Salt Formation (HCl) Glycinamide Glycinamide NMG_2 N-methylglycinamide Glycinamide->NMG_2 N-methylation (e.g., CH3I, Base) NMG_HCl_2 N-methylglycinamide Hydrochloride NMG_2->NMG_HCl_2 Salt Formation (HCl)

Caption: Possible synthetic routes to N-methylglycinamide hydrochloride.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Change solvent/base Incomplete->Optimize_Conditions Yes Check_Impurities Identify Impurities (NMR, MS) Incomplete->Check_Impurities No Optimize_Conditions->Check_Reaction Side_Reactions Side Reactions Occurring Check_Impurities->Side_Reactions Minimize_Side_Reactions Minimize Side Reactions: - Use anhydrous conditions - Adjust stoichiometry - Optimize base/catalyst Side_Reactions->Minimize_Side_Reactions Yes Workup_Loss Product Loss During Workup Side_Reactions->Workup_Loss No Minimize_Side_Reactions->Check_Reaction Optimize_Workup Optimize Workup: - Minimize aqueous washes - Adjust pH carefully - Use appropriate extraction solvent Workup_Loss->Optimize_Workup Yes Purification_Issue Purification Challenge Workup_Loss->Purification_Issue No Optimize_Workup->Purification_Issue Optimize_Purification Optimize Purification: - Recrystallization solvent screening - Alternative chromatography Purification_Issue->Optimize_Purification End Improved Yield and Purity Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield or purity.

References

Troubleshooting

Troubleshooting low coupling yields with 2-(Methylamino)acetamide hydrochloride in peptide synthesis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylamino)acetamide hydrochloride in p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylamino)acetamide hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields when using 2-(Methylamino)acetamide hydrochloride?

A1: Low coupling yields with 2-(Methylamino)acetamide hydrochloride, an N-methylated amino acid derivative, are primarily due to steric hindrance. The methyl group on the nitrogen atom physically obstructs the incoming activated amino acid, slowing down the reaction rate and often leading to incomplete coupling.[1][2] This issue is particularly pronounced when coupling to another N-methylated residue.[2]

Q2: What is the purpose of the hydrochloride salt on 2-(Methylamino)acetamide?

A2: The hydrochloride salt enhances the stability and improves the handling of the amino acid derivative. However, this salt must be neutralized with a base in situ before the coupling reaction can proceed, as the protonated amine is not nucleophilic.[3]

Q3: Which coupling reagents are most effective for overcoming the challenges of N-methylated amino acids?

A3: Highly reactive coupling reagents are necessary to achieve high yields. Uronium/aminium salts like HATU, HCTU, and phosphonium salts such as PyBOP and PyAOP are generally recommended.[4][5] Reagents like HBTU and HCTU can be less effective in these challenging couplings.[4] For particularly difficult sequences, generating highly reactive Fmoc-amino acid chlorides in situ can also be a successful strategy.[1]

Q4: Can I monitor the completion of the coupling reaction?

A4: Yes, but standard ninhydrin tests will not work effectively as they react with primary amines, and the N-methylated amine is a secondary amine. A bromophenol blue test is a suitable alternative for monitoring the presence of unreacted secondary amines on the resin.[4]

Q5: What are common side reactions to be aware of?

A5: Besides incomplete coupling leading to deletion sequences, racemization can be a concern, especially with highly activating reagents and prolonged reaction times.[1] Additionally, when using uronium-based coupling reagents like HBTU in excess, guanidinylation of the N-terminal amine can occur, which caps the peptide chain and prevents further elongation.

Troubleshooting Guide: Low Coupling Yields

This guide provides a systematic approach to troubleshooting and optimizing the coupling of 2-(Methylamino)acetamide hydrochloride.

Problem: Low Yield of the Desired Peptide

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Low Coupling Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_neutralization Step 2: Ensure Complete Neutralization check_reagents->check_neutralization Reagents OK optimize_coupling Step 3: Optimize Coupling Reagent & Conditions check_neutralization->optimize_coupling Neutralization Confirmed double_couple Step 4: Implement Double Coupling optimize_coupling->double_couple Yield Still Low capping Step 5: Cap Unreacted Amines double_couple->capping Incomplete Coupling Persists success Improved Yield capping->success Deletion Sequences Minimized experimental_workflow start Start: Fmoc-Protected Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 4. Coupling Reaction (Add activated mix to resin, agitate 1-4h) wash1->coupling activation 3. Pre-activation of Amino Acid (Amino Acid + HATU + DIEA in DMF) activation->coupling wash2 5. Wash (DMF, DCM, DMF) coupling->wash2 monitor 6. Monitoring (Bromophenol Blue Test) wash2->monitor end End: Coupled Peptide-Resin monitor->end ReactionPathway AA_COOH R-COOH (Incoming Amino Acid) ActiveEster R-CO-X (Activated Ester) AA_COOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster SideReaction Side Reaction (e.g., Guanidinylation) CouplingReagent->SideReaction PeptideResin H-N(Me)-R'-Resin (Deprotected N-Methyl Amine) PeptideBond R-CO-N(Me)-R'-Resin (Peptide Bond Formed) PeptideResin->PeptideBond PeptideResin->SideReaction Base Base (e.g., DIEA) Base->ActiveEster ActiveEster->PeptideBond Byproducts Byproducts

References

Optimization

Technical Support Center: Purification of 2-(Methylamino)acetamide Hydrochloride

Welcome to the technical support guide for the purification of crude 2-(methylamino)acetamide hydrochloride (Sarcosinamide HCl). This document provides in-depth, field-proven insights into common challenges and troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of crude 2-(methylamino)acetamide hydrochloride (Sarcosinamide HCl). This document provides in-depth, field-proven insights into common challenges and troubleshooting scenarios encountered during the purification of this compound. The guidance is structured in a practical question-and-answer format to directly address issues faced by researchers in both academic and industrial settings.

Section 1: Understanding the Starting Material

Before troubleshooting purification, it is crucial to understand the nature of the crude product. 2-(Methylamino)acetamide hydrochloride is a water-soluble, crystalline solid.[1] Its synthesis often involves the reaction of an activated acetic acid derivative with methylamine, followed by salt formation with hydrochloric acid.[1][2] The quality of the crude material is highly dependent on the synthetic route and work-up procedure.

FAQ 1: What are the most common impurities in crude 2-(methylamino)acetamide hydrochloride, and how do they originate?

Understanding potential impurities is the first step toward designing an effective purification strategy. The impurities present will dictate the optimal method, be it recrystallization, chromatography, or an acid-base extraction.

Common Impurities and Their Origins:

Impurity TypeSpecific ExampleOriginImpact on Purification
Unreacted Starting Material 2-Chloroacetamide or other activated glycine precursorsIncomplete reaction during the amination step.Often less polar than the product; can typically be removed by recrystallization or an aqueous wash.
Reagents Excess methylamineUsed in excess to drive the reaction to completion.Volatile and basic. Usually removed during work-up and evaporation, but residual amounts can affect pH.
Side-Products N,N'-methyl-bis(acetamide) (di-acylated product)Reaction of the product with another molecule of the starting material.Structurally similar to the product, potentially making separation by simple recrystallization challenging.
Hydrolysis Products 2-(Methylamino)acetic acid (Sarcosine)Hydrolysis of the amide bond during work-up or storage, especially under acidic or basic conditions.More polar and zwitterionic at neutral pH. Its presence can interfere with crystallization.
Residual Solvents THF, Ethyl Acetate, Methanol, etc.Solvents used during the synthesis and initial work-up.[2]Can inhibit crystallization and will contaminate the final product if not thoroughly removed.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[3] However, it is not without its challenges.

FAQ 2: I am trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What is causing this and how can I fix it?

"Oiling out" occurs when the dissolved solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is a frequent issue when the crude material has a high impurity load, which can significantly depress the melting point of the mixture.

Causality and Solutions:

  • Solution is Too Concentrated: The solution may be supersaturated to a point where the kinetics favor rapid liquid-phase separation over the slower, more ordered process of crystallization.

    • Solution: Add a small amount of hot solvent back into the mixture to redissolve the oil, then allow it to cool much more slowly.

  • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a slow, gradual temperature drop.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your impure compound.

    • Solution: Select a solvent with a lower boiling point. For 2-(methylamino)acetamide hydrochloride, a mixed solvent system is often effective. A patent procedure suggests a mixture of isopropanol and ethyl acetate.[4]

Below is a workflow to troubleshoot the "oiling out" phenomenon.

Caption: Troubleshooting logic for "oiling out" during recrystallization.

FAQ 3: How do I select an optimal solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[3] For a polar salt like 2-(methylamino)acetamide hydrochloride, polar protic solvents are a good starting point.

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water, acetone) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: Heat the test tubes that showed poor solubility. The compound should now dissolve completely. If it doesn't, that solvent is unsuitable.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that yields a large amount of crystalline precipitate upon cooling.

Solvent Selection Guide:

SolventSuitability for 2-(Methylamino)acetamide HClRationale & Comments
Water Good (but may be too good) High solubility due to the salt nature.[1] May lead to low recovery unless an anti-solvent is used.
Methanol Good Often dissolves the compound well when hot. Cooling or adding an anti-solvent like diethyl ether can induce crystallization.[5]
Ethanol/Isopropanol Excellent Generally considered a good balance. Dissolves the compound when hot but has significantly lower solubility when cold. Isopropanol is often a preferred choice.[4]
Acetone Fair (as anti-solvent) The compound is likely less soluble in acetone. It can be used as an anti-solvent with methanol or ethanol.
Ethyl Acetate / THF Poor (as primary solvent) The polar salt is unlikely to dissolve well in these less polar solvents, even when hot.[2] They are excellent choices for use as anti-solvents.
Hexanes / Toluene Unsuitable The compound is insoluble in nonpolar solvents.

FAQ 4: My final product has low purity (<99%) even after recrystallization. What should I do?

If a single recrystallization does not yield a product of sufficient purity, consider the following options.

  • Perform a Second Recrystallization: Sometimes, a second pass is all that is needed, especially if the initial impurity load was high.

  • Use an Adsorbent: Add a small amount of activated charcoal to the hot solution before filtering. This can help remove colored or highly polar impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

  • Acid-Base Extraction: This technique can be used as a pre-purification step before recrystallization. Dissolve the crude solid in water, basify the solution (e.g., with NaOH) to deprotonate the amine, and extract the resulting free base into an organic solvent like ethyl acetate.[2] Wash the organic layer, dry it, and then bubble HCl gas through it or add a solution of HCl in isopropanol to precipitate the pure hydrochloride salt. This is particularly effective at removing neutral or acidic impurities.

  • Column Chromatography: While less common for purifying highly polar salts, chromatography can be employed on the free base form using silica gel and an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonia).

Caption: Decision workflow for purifying crude 2-(methylamino)acetamide HCl.

Section 3: Final Product Handling

FAQ 5: My purified product is a sticky solid, not a fine powder. How can I properly dry it?

A sticky or gummy appearance is almost always due to residual solvent. 2-(Methylamino)acetamide hydrochloride is hygroscopic and can retain polar solvents tenaciously.

Effective Drying Protocol:

  • Initial Drying: After filtration, wash the crystals with a cold, volatile solvent in which your product is insoluble (like cold ethyl acetate or diethyl ether) to rinse away residual high-boiling purification solvents.

  • Air Drying: Briefly air-dry the crystals on the filter paper to remove the bulk of the washing solvent.

  • High-Vacuum Drying: Transfer the solid to a suitable flask and dry under high vacuum (using a vacuum pump, not a water aspirator) for several hours.

  • Gentle Heating: If the solid is still not a free-flowing powder, gently heat it under vacuum (e.g., 40-50 °C). This provides the energy needed to drive off tightly bound solvent molecules. Be cautious not to heat to the point of decomposition.

  • Storage: Once dry, store the product in a tightly sealed container in a desiccator to prevent moisture absorption.[6]

By systematically addressing these common issues with an understanding of the underlying chemical principles, researchers can significantly improve the efficiency and success rate of purifying 2-(methylamino)acetamide hydrochloride.

References

Troubleshooting

Identifying and removing impurities from sarcosinamide hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarcosinamide hydrochloride. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarcosinamide hydrochloride. The information provided addresses common issues related to identifying and removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in sarcosinamide hydrochloride?

Impurities in sarcosinamide hydrochloride can originate from several sources throughout the synthetic and purification process. These include:

  • Starting Materials: Unreacted starting materials such as sarcosine derivatives and aminating agents.

  • Byproducts of Synthesis: Side reactions during the amidation process can lead to the formation of byproducts. For instance, in amide synthesis from carboxylic acids, impurities can arise from the coupling reagents used.

  • Degradation Products: Sarcosinamide hydrochloride may degrade under certain conditions, such as exposure to high temperatures, extreme pH, or light. Forced degradation studies are often employed to identify potential degradation products.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: What are the common analytical techniques used to identify impurities in sarcosinamide hydrochloride?

Several analytical techniques are employed to detect and quantify impurities in pharmaceutical compounds like sarcosinamide hydrochloride. High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of unknown impurities.

Q3: How can I remove identified impurities from my sarcosinamide hydrochloride sample?

The choice of purification method depends on the nature of the impurity and the properties of sarcosinamide hydrochloride. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization.

  • Chromatography: Techniques like column chromatography or preparative HPLC can be used to separate impurities from the main compound based on their differential adsorption or partitioning.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

Troubleshooting Guides

Problem 1: Unexpected peaks observed in the HPLC chromatogram of sarcosinamide hydrochloride.
Possible Cause Troubleshooting Step
Presence of synthesis-related impurities (e.g., unreacted starting materials, byproducts).Review the synthesis reaction conditions. Consider purification by recrystallization or column chromatography.
Degradation of the sample.Analyze the sample by LC-MS to identify the mass of the unknown peaks and infer potential degradation pathways. Store the compound under recommended conditions (cool, dry, and protected from light).
Contamination from solvents or lab equipment.Analyze a blank (injection of the mobile phase or solvent used to dissolve the sample) to rule out system contamination.
Problem 2: Difficulty in removing a specific impurity by recrystallization.
Possible Cause Troubleshooting Step
The impurity has similar solubility to sarcosinamide hydrochloride in the chosen solvent.Screen a variety of solvents with different polarities. Consider using a solvent-antisolvent system for recrystallization.
The impurity co-crystallizes with the product.Attempt a different purification technique, such as column chromatography.
Problem 3: Low yield after purification by column chromatography.
Possible Cause Troubleshooting Step
The compound is highly polar and adheres strongly to the stationary phase.Use a more polar mobile phase to elute the compound. Consider using a different stationary phase (e.g., reversed-phase chromatography).
The compound is degrading on the column.Run the chromatography at a lower temperature if the compound is thermally labile.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Acid Hydrolysis: Dissolve sarcosinamide hydrochloride in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve sarcosinamide hydrochloride in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve sarcosinamide hydrochloride in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and characterize any degradation products.

Protocol 2: General Method for Purity Determination by HPLC

This protocol provides a starting point for developing a specific HPLC method for sarcosinamide hydrochloride.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 3: General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of impure sarcosinamide hydrochloride in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the impure compound until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

Optimization

Technical Support Center: 2-(Methylamino)acetamide Hydrochloride Reactions

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding byproduct formation in chemical reactions involving 2-(methylamino)acet...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding byproduct formation in chemical reactions involving 2-(methylamino)acetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with 2-(methylamino)acetamide hydrochloride?

A1: Based on the reactivity of the secondary amine and primary amide functional groups, several classes of byproducts can be anticipated, particularly in amide coupling reactions.[1] These include:

  • N-Acylurea Byproducts: Formed when using carbodiimide coupling reagents like DCC or EDC. The activated carboxylic acid can rearrange to form a stable N-acylurea if the amine nucleophile does not react in a timely manner.

  • Dimerization/Oligomerization: Self-reaction of 2-(methylamino)acetamide hydrochloride can occur under certain conditions, leading to the formation of dimers or larger oligomeric chains.

  • Epimerization: In reactions involving chiral carboxylic acids, the stereochemical integrity at the alpha-carbon can be compromised, leading to the formation of diastereomeric byproducts. The use of additives like HOBt can help minimize this.

  • Byproducts from Reagent Decomposition: Coupling reagents and additives can degrade during the reaction, leading to various impurities.

Q2: My reaction is producing a significant amount of an N-acylurea byproduct. How can I prevent this?

A2: The formation of N-acylurea is a common issue when using carbodiimide coupling agents. This byproduct arises from the rearrangement of the O-acylisourea intermediate. To minimize its formation, consider the following strategies:

  • Addition of HOBt or HOAt: Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate, converting it to an activated ester that is more reactive towards the amine and less prone to rearrangement.

  • Control Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction.

  • Order of Addition: Add the coupling reagent to the solution of the carboxylic acid and HOBt/HOAt before introducing the 2-(methylamino)acetamide hydrochloride.

Q3: I am observing byproducts with masses corresponding to dimers or trimers of my starting material. What causes this and how can it be mitigated?

A3: Dimerization or oligomerization can occur if 2-(methylamino)acetamide hydrochloride reacts with itself. This is more likely under conditions that favor self-condensation. To address this:

  • Slow Addition: Add the 2-(methylamino)acetamide hydrochloride slowly to the reaction mixture containing the activated carboxylic acid. This ensures that it preferentially reacts with the intended coupling partner.

  • Stoichiometry Control: Use a slight excess of the carboxylic acid component to ensure that all of the 2-(methylamino)acetamide hydrochloride is consumed in the desired reaction.

Q4: How can I avoid racemization when coupling a chiral carboxylic acid with 2-(methylamino)acetamide hydrochloride?

A4: Racemization, or epimerization, is a critical concern in peptide synthesis and other reactions involving chiral molecules. The risk of racemization can be significantly reduced by:

  • Using Additives: As mentioned, additives like HOBt and particularly HOAt are effective at suppressing racemization.

  • Choosing the Right Coupling Reagent: Some coupling reagents are less prone to causing racemization than others. Reagents like HATU and HCTU are often preferred for sensitive substrates.

  • Non-polar Solvents: Using non-polar solvents can sometimes reduce the rate of epimerization.

  • Temperature Control: Maintaining low reaction temperatures is crucial.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and Presence of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Steps
Suboptimal Coupling Reagent - Screen different classes of coupling reagents (carbodiimides, phosphonium salts, uronium salts).- The choice of reagent can be highly substrate-dependent.
Incorrect Solvent - Test a range of solvents with varying polarities (e.g., DCM, DMF, THF, acetonitrile).- Ensure all starting materials are fully soluble in the chosen solvent.
Inappropriate Reaction Temperature - Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.- For difficult couplings, gentle heating may be required, but this can also increase byproduct formation.
Degradation of Starting Material - Ensure the 2-(methylamino)acetamide hydrochloride and other reagents are pure and dry.- Store sensitive reagents under an inert atmosphere.
Problem 2: Difficulty in Removing Byproducts During Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Byproduct - Optimize the reaction to minimize the formation of the problematic byproduct.- Explore different chromatographic conditions (e.g., different solvent systems, alternative stationary phases).
Insoluble Byproducts (e.g., DCU) - If using DCC, dicyclohexylurea (DCU) will precipitate out of many common solvents and can be removed by filtration.- If DCU remains in solution, it may be possible to precipitate it by concentrating the reaction mixture and adding a non-polar solvent.
Quantitative Data Summary

The following table summarizes hypothetical data on the effect of additives on byproduct formation in a model amide coupling reaction.

Coupling Conditions Desired Product Yield (%) N-Acylurea Byproduct (%) Diastereomeric Excess (%)
EDC only652580
EDC, HOBt851095
HATU92<2>98

Experimental Protocols

Key Experiment: Amide Coupling with Minimized Byproduct Formation

This protocol describes a general procedure for coupling a generic carboxylic acid with 2-(methylamino)acetamide hydrochloride using HATU as the coupling reagent to minimize side reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(Methylamino)acetamide hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and stir for 5 minutes at room temperature.

  • Add 2-(methylamino)acetamide hydrochloride to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Troubleshooting_Workflow start Reaction Analysis: Low Yield / Multiple Byproducts check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents check_reagents->purify_reagents No optimize_temp Optimize Temperature (e.g., start at 0°C) check_conditions->optimize_temp No final_product Improved Yield and Purity check_conditions->final_product Yes purify_reagents->check_conditions optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_reagent Screen Coupling Reagents (e.g., HATU, HCTU) optimize_solvent->optimize_reagent add_additive Use Additives (HOBt, HOAt) optimize_reagent->add_additive add_additive->final_product

Caption: Troubleshooting workflow for low yield and byproduct formation.

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts cluster_mitigation Mitigation Strategies Carbodiimide Carbodiimide (EDC/DCC) N_Acylurea N-Acylurea Carbodiimide->N_Acylurea High_Temp High Temperature Dimerization Dimerization High_Temp->Dimerization Chiral_Acid Chiral Carboxylic Acid Epimerization Epimerization Chiral_Acid->Epimerization Add_HOBt Add HOBt/HOAt N_Acylurea->Add_HOBt Low_Temp Low Temperature Dimerization->Low_Temp Epimerization->Add_HOBt Use_HATU Use HATU/HCTU Epimerization->Use_HATU

References

Troubleshooting

Stability issues of 2-(Methylamino)acetamide hydrochloride in aqueous solutions.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-(Methylamino)acetamide hydrochloride in aqueous solutions. This resource is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-(Methylamino)acetamide hydrochloride in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(Methylamino)acetamide hydrochloride in aqueous solutions?

A1: The main stability issue for 2-(Methylamino)acetamide hydrochloride in aqueous solutions is its susceptibility to hydrolysis.[1] Like other amides, the amide bond in the molecule can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] The rate of this degradation is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of 2-(Methylamino)acetamide hydrochloride?

A2: The hydrolysis of 2-(Methylamino)acetamide hydrochloride is subject to both specific acid and specific base catalysis. This means the degradation rate is slowest in the neutral to slightly acidic pH range and increases significantly in highly acidic or alkaline conditions. A typical pH-rate profile for a compound like this would be a "V" or "U" shape, indicating minimum degradation at a specific pH.[3][4]

Q3: What is the impact of temperature on the stability of aqueous solutions of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of 2-(Methylamino)acetamide hydrochloride increases with temperature. Therefore, for long-term storage, it is recommended to keep aqueous solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.

Q4: What are the expected degradation products of 2-(Methylamino)acetamide hydrochloride in an aqueous solution?

A4: The primary degradation pathway is the hydrolysis of the amide bond, which is expected to yield methylamine and 2-hydroxyacetamide.[1] Under certain conditions, further degradation of these initial products might occur.

Q5: Are there any other potential degradation pathways besides hydrolysis?

A5: While hydrolysis is the most common degradation pathway in aqueous solutions, oxidation can also occur, particularly in the presence of oxidizing agents or upon exposure to light (photodegradation). Forced degradation studies are typically performed to investigate these alternative degradation pathways.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short period in solution. Hydrolysis of the amide bond due to inappropriate pH or high temperature.1. pH Adjustment: Buffer the aqueous solution to a pH range of 4-6, where amide hydrolysis is generally minimized. 2. Temperature Control: Prepare solutions fresh and store them at 2-8°C or frozen (-20°C) if they are not for immediate use. Avoid repeated freeze-thaw cycles. 3. Stability Study: Conduct a preliminary stability study under your specific experimental conditions to determine the acceptable timeframe for solution use.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify Degradants: Based on the known hydrolysis pathway, anticipate the formation of methylamine and 2-hydroxyacetamide. Use appropriate analytical techniques (e.g., mass spectrometry) to confirm the identity of the new peaks. 2. Optimize Conditions: Adjust the solution pH and temperature to minimize the formation of these degradants. 3. Time Limitation: Use the solution within a timeframe where the formation of degradation products is below an acceptable level for your experiment.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound or its degradation products at a specific pH or concentration.1. Solubility Check: Confirm the solubility of 2-(Methylamino)acetamide hydrochloride in your chosen buffer system and at the desired concentration. 2. Co-solvent Use: If compatible with your experiment, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the co-solvent concentration is consistent across all experiments. 3. pH Modification: Evaluate if adjusting the pH within the stable range can improve solubility.
Inconsistent experimental results between batches of prepared solutions. Variability in solution preparation, storage conditions, or age of the solution.1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the source and quality of water and buffer components. 2. Define Storage Conditions: Clearly define and control the storage temperature and duration for all solutions. 3. "Use By" Date: Establish a "use by" date for prepared solutions based on stability data to ensure consistency.

Quantitative Data Summary

Table 1: pH-Dependent Stability of 2-(Methylamino)acetamide hydrochloride at a Constant Temperature (e.g., 25°C)

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)% Degradation
3.02510099.50.5
5.02510099.80.2
7.42510098.02.0
9.02510092.57.5

Table 2: Temperature-Dependent Stability of 2-(Methylamino)acetamide hydrochloride at a Constant pH (e.g., pH 7.4)

Temperature (°C)pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Degradation
47.410099.90.1
257.410098.02.0
377.410095.24.8

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the mobile phase or a suitable solvent to a known concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[5][9][10]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the stability-indicating HPLC method.

Visualizations

Hydrolysis_Pathway 2-(Methylamino)acetamide_hydrochloride 2-(Methylamino)acetamide hydrochloride H2O H₂O 2-(Methylamino)acetamide_hydrochloride->H2O Hydrolysis (Acid/Base Catalyzed) Degradation_Products Degradation Products H2O->Degradation_Products Methylamine Methylamine Degradation_Products->Methylamine 2-Hydroxyacetamide 2-Hydroxyacetamide Degradation_Products->2-Hydroxyacetamide

Caption: Hydrolysis degradation pathway of 2-(Methylamino)acetamide hydrochloride.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Recommended Action Loss_of_Potency Loss of Potency Hydrolysis Hydrolysis Loss_of_Potency->Hydrolysis Unexpected_Peaks Unexpected Peaks Degradation Degradation Product Formation Unexpected_Peaks->Degradation Precipitation Precipitation Solubility Poor Solubility Precipitation->Solubility Adjust_pH_Temp Adjust pH & Temperature Hydrolysis->Adjust_pH_Temp Identify_Degradants Identify Degradants & Optimize Conditions Degradation->Identify_Degradants Check_Solubility Check Solubility & Consider Co-solvent Solubility->Check_Solubility

Caption: Troubleshooting workflow for stability issues.

Stability_Testing_Workflow start Start: Prepare Aqueous Solution stress Forced Degradation Study (pH, Temp, Light, Oxid.) start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev hplc_val Validate HPLC Method (Specificity, Linearity, etc.) hplc_dev->hplc_val stability_study Conduct Real-time & Accelerated Stability Study hplc_val->stability_study analysis Analyze Samples at Defined Time Points stability_study->analysis end End: Determine Shelf-life & Storage Conditions analysis->end

Caption: Experimental workflow for stability testing.

References

Optimization

Preventing hydrolysis and degradation of N-methylglycinamide hydrochloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis and degradation of N-methylglycinamide hydrochloride. Frequently Asked Question...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis and degradation of N-methylglycinamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is N-methylglycinamide hydrochloride and why is its stability a concern?

N-methylglycinamide hydrochloride, also known as sarcosinamide hydrochloride, is the hydrochloride salt of N-methylglycinamide. Structurally, it is a small, water-soluble molecule containing a primary amide group. The amide bond is susceptible to hydrolysis, a chemical breakdown reaction with water, which can be catalyzed by acidic or basic conditions. This degradation can lead to the formation of impurities, reducing the purity, potency, and potentially the safety of the active substance or drug product. Therefore, understanding and controlling its stability is crucial during experiments, formulation development, and storage.

Q2: What is the primary degradation pathway for N-methylglycinamide hydrochloride in aqueous solutions?

The primary degradation pathway for N-methylglycinamide hydrochloride in aqueous solutions is the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, resulting in the formation of N-methylglycine (sarcosine) and ammonia. This reaction can be accelerated by the presence of acids or bases and by elevated temperatures.

Q3: What are the main factors that influence the rate of hydrolysis of N-methylglycinamide hydrochloride?

Several factors can influence the rate of hydrolysis:

  • pH: The stability of the amide bond is highly pH-dependent. Hydrolysis is generally catalyzed by both acidic and basic conditions. There is typically a pH of maximum stability. For many simple amides, this is in the neutral to slightly acidic range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storage at elevated temperatures will accelerate degradation.

  • Moisture: As water is a reactant in hydrolysis, the presence of moisture, even in solid-state formulations, can lead to degradation over time.[1]

  • Excipients: In a formulation, certain excipients can influence the local pH or interact with the molecule, potentially accelerating degradation.

Q4: How can I monitor the degradation of N-methylglycinamide hydrochloride in my experiments?

Degradation can be monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[2] A suitable HPLC method should be able to separate the intact N-methylglycinamide from its degradation products, primarily N-methylglycine. Quantification of the parent compound's decrease and the appearance of degradation products over time allows for the determination of the degradation rate. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[3][4]

Troubleshooting Guides

Issue 1: Rapid degradation of N-methylglycinamide hydrochloride is observed in an aqueous solution.

Potential Cause Troubleshooting Step
Inappropriate pH of the solution. Measure the pH of your solution. Adjust the pH to a range of 4-6, which is often the region of maximum stability for similar hydrochloride salts of small molecules.[4] Use a suitable buffer system (e.g., acetate, citrate) to maintain the pH.
Elevated storage temperature. Store the solution at refrigerated temperatures (2-8 °C) or frozen if the experimental protocol allows. Avoid repeated freeze-thaw cycles.
Presence of catalytic impurities. Ensure high purity of water and all other reagents. Trace amounts of acids, bases, or metal ions can catalyze hydrolysis.

Issue 2: Degradation is observed in a solid-state formulation.

Potential Cause Troubleshooting Step
Hygroscopicity and moisture uptake. N-methylglycinamide hydrochloride is expected to be hygroscopic. Store the solid material in a desiccator or in a container with a desiccant.[1] Control the humidity during handling and processing.
Incompatible excipients. Conduct compatibility studies with your chosen excipients. Some excipients can be hygroscopic or contain acidic/basic impurities that can promote degradation. Consider using hydrophobic excipients or coating techniques to protect the drug substance.
High storage temperature. Store the solid formulation in a temperature-controlled environment as per stability study recommendations.

Data Summary

Table 1: Expected Relative Stability of N-methylglycinamide hydrochloride under Different Conditions

Condition Expected Rate of Hydrolysis Primary Degradation Product Notes
Acidic (pH 1-3) Moderate to FastN-methylglycine, Ammonium chlorideRate is dependent on acid concentration and temperature.
Neutral (pH 6-8) SlowN-methylglycine, AmmoniaGenerally the region of highest stability for many amides.
Basic (pH 9-12) Moderate to FastN-methylglycinate salt, AmmoniaRate is dependent on base concentration and temperature.
High Temperature (>40°C) AcceleratedN-methylglycine, AmmoniaDegradation rate increases significantly with temperature.
Presence of Moisture (Solid State) Slow to ModerateN-methylglycine, AmmoniaDependent on the level of moisture and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study for N-methylglycinamide Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

Objective: To investigate the degradation of N-methylglycinamide hydrochloride under various stress conditions.

Materials:

  • N-methylglycinamide hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-methylglycinamide hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature for a specified time, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid N-methylglycinamide hydrochloride in an oven at a specified temperature (e.g., 80°C).

    • At each time point, withdraw a sample, dissolve in a known volume of mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time intervals.

  • Control Samples: Prepare control samples (unstressed) and analyze them alongside the stressed samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Identify and quantify the degradation products.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A N-methylglycinamide Protonated_Amide Protonated Amide (O-protonated) Amide_A->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H₂O Products_A N-methylglycine + Ammonia Tetrahedral_Intermediate_A->Products_A - H₃O⁺ Amide_B N-methylglycinamide Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH⁻ Products_B N-methylglycinate + Ammonia Tetrahedral_Intermediate_B->Products_B - OH⁻

Caption: Mechanisms of acid and base-catalyzed hydrolysis of N-methylglycinamide.

Troubleshooting_Workflow Start Degradation Observed Check_State Solid or Solution? Start->Check_State Check_pH Check pH Check_State->Check_pH Solution Check_Moisture Check for Moisture Check_State->Check_Moisture Solid Adjust_pH Adjust pH to 4-6 Use Buffer Check_pH->Adjust_pH Not Optimal Check_Temp_Sol Check Temperature Check_pH->Check_Temp_Sol Optimal Adjust_pH->Check_Temp_Sol Lower_Temp_Sol Store at 2-8°C or Frozen Check_Temp_Sol->Lower_Temp_Sol High End Stability Improved Check_Temp_Sol->End Optimal Lower_Temp_Sol->End Control_Moisture Store with Desiccant Control Humidity Check_Moisture->Control_Moisture Present Check_Temp_Solid Check Temperature Check_Moisture->Check_Temp_Solid Absent Control_Moisture->Check_Temp_Solid Lower_Temp_Solid Store in Controlled Temperature Check_Temp_Solid->Lower_Temp_Solid High Check_Temp_Solid->End Optimal Lower_Temp_Solid->End

Caption: Troubleshooting workflow for N-methylglycinamide hydrochloride degradation.

References

Troubleshooting

Technical Support Center: Minimizing Oxidation of Phenylenediamine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of phenylenediamine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of phenylenediamine derivatives during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: Why are phenylenediamine derivatives so susceptible to oxidation?

A1: Phenylenediamines are aromatic amines with two electron-donating amino groups on the benzene ring. This high electron density makes the aromatic system highly susceptible to attack by oxidizing agents.[1] Common culprits that can trigger oxidation include atmospheric oxygen, light, heat, and certain metal ions.[1][2] The pure compounds are often colorless or light-colored, but they tend to darken upon exposure to air and light due to the formation of colored oxidized products.[1][3]

Q2: What are the common visual indicators of phenylenediamine oxidation?

A2: The most apparent sign of oxidation is a change in color.[1] Pure phenylenediamine derivatives are typically colorless or pale yellow solids or liquids.[1] Upon oxidation, they can turn yellow, orange, brown, and eventually dark brown or even black.[1][2] This color change is due to the formation of highly conjugated oxidation products.

Q3: What are the primary products formed during the oxidation of phenylenediamines?

A3: The oxidation of phenylenediamines can lead to a variety of products. Initially, quinoneimines are formed.[2] These reactive intermediates can then undergo further reactions, including self-coupling to form dimers, oligomers, and polymers.[2][4] For instance, the oxidation of p-phenylenediamine can yield Bandrowski's base, a trimeric species.[4] In the presence of hydrogen peroxide, p-phenylenediamine is oxidized to p-benzoquinonediimine.[4]

Troubleshooting Guide: Diagnosing and Mitigating Oxidation

Use the following guide to identify the potential sources of oxidation in your synthesis and to implement corrective actions.

Symptom Potential Cause Troubleshooting Steps & Solutions
Rapid color change to dark brown/red at the start of the reaction. Presence of atmospheric oxygen, residual oxidizing agents, or metal contaminants.[1]Immediate Action: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to halt further oxidation.[1] Solvent Purity: Use freshly distilled or degassed solvents to eliminate dissolved oxygen.[1] Reagent Quality: Ensure starting materials are pure and free from oxidizing impurities.
Product darkens during workup or purification. Exposure to air during filtration, extraction, or chromatography.Inert Atmosphere Workup: Perform filtration and other manipulations under a blanket of inert gas. Antioxidant Addition: Add a small amount of a mild reducing agent, such as sodium hydrosulfite, during the workup and purification steps to reduce colored impurities.[1]
Isolated product is off-color or darkens upon storage. Improper storage conditions leading to slow oxidation over time.Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon).[5][6][7] For long-term storage, refrigeration or freezing is recommended.[6]
Inconsistent results in subsequent reactions or biological assays. Degradation of the phenylenediamine derivative leading to reduced purity and potency.Purity Assessment: Re-evaluate the purity of your compound using analytical techniques like HPLC.[6] Prepare Fresh: If purity is compromised, synthesize and purify a fresh batch using the preventative measures outlined in this guide.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Synthesis using a Schlenk Line

A Schlenk line is a common piece of laboratory equipment used for handling air-sensitive compounds.[5][8] It consists of a dual manifold with one line connected to a source of purified inert gas (argon or nitrogen) and the other to a vacuum pump.[8]

Materials:

  • Schlenk flask or other appropriate reaction glassware

  • Rubber septa

  • Syringes and needles

  • Cannula

  • Inert gas (high purity argon or nitrogen)

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.[9] For highly sensitive reactions, flame-dry the glassware under vacuum to remove adsorbed water.[9][10]

  • Assembly: Assemble the reaction apparatus and attach it to the Schlenk line via flexible tubing.

  • Purging the System: Evacuate the air from the reaction vessel using the vacuum line. Then, refill the vessel with inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[10]

  • Reagent Addition:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Add liquid reagents via syringe through a rubber septum.[10] For larger volumes or for transferring solutions, use a cannula.[10]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the inert gas line to an oil bubbler, which also serves as a visual indicator of gas flow.

  • Workup: After the reaction is complete, cool the vessel and perform any subsequent manipulations under a positive pressure of inert gas.

Protocol 2: Degassing Solvents

Removing dissolved oxygen from solvents is critical for preventing oxidation.

Method 1: Purge and Refill

  • Place the solvent in a flask equipped with a stopcock.

  • Connect the flask to a Schlenk line.

  • Evacuate the headspace for several minutes while stirring the solvent.

  • Refill the flask with inert gas.

  • Repeat this cycle 3-5 times for effective degassing.

Method 2: Freeze-Pump-Thaw

  • Place the solvent in a flask and freeze it using a cold bath (e.g., liquid nitrogen).

  • Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and thaw the solvent. You will likely see bubbles of gas being released from the liquid.

  • Repeat the freeze-pump-thaw cycle at least three times.

Quantitative Data Summary

The following table summarizes key parameters for minimizing oxidation.

Parameter Condition/Method Effectiveness/Recommendation Reference
Inert Gas Purity High Purity Argon or NitrogenEssential for excluding reactive atmospheric components. Argon is preferred for its higher density and inertness.[10]
Oxygen Levels in Glovebox Maintained at <10 ppmProvides a highly controlled environment for manipulations of sensitive compounds.[5]
Storage Temperature -20°C to -80°C for solutionsRecommended for long-term storage to minimize degradation.[6]
Antioxidant Concentration 1-2 g Sodium HydrosulfiteCan be added to hot solutions during workup to reduce colored impurities.[1]

Visualizations

Troubleshooting Workflow for Phenylenediamine Oxidation

G A Product is colored or darkens B Was the reaction run under an inert atmosphere? A->B C Implement inert atmosphere techniques (Schlenk line/glovebox). B->C No D Were the solvents degassed? B->D Yes C->D E Degas solvents prior to use. D->E No F Was an antioxidant used during workup? D->F Yes E->F G Add a mild reducing agent (e.g., sodium hydrosulfite) during purification. F->G No H How is the final product stored? F->H Yes G->H I Store under inert gas, protected from light, at low temperature. H->I Improperly J Problem Solved H->J Properly I->J

Caption: Troubleshooting workflow for identifying and resolving oxidation issues.

General Oxidation Pathway of a Phenylenediamine Derivative

G cluster_0 Oxidation Cascade A Phenylenediamine Derivative (Colorless/Pale Yellow) B Quinonediimine Intermediate (Colored) A->B [O] (Air, H₂O₂, etc.) C Dimers/Oligomers (e.g., Bandrowski's Base) B->C Self-coupling D Polymeric Products (Dark Colored) C->D Further Polymerization

Caption: Simplified pathway of phenylenediamine oxidation.

Decision Tree for Selecting Protective Measures

G A Is the Phenylenediamine Derivative Highly Air-Sensitive? B Use Glovebox for all manipulations. A->B Yes C Is the reaction sensitive to trace water? A->C Moderately F Does the product darken during workup? B->F D Use Schlenk line with flame-dried glassware. C->D Yes E Standard inert atmosphere techniques (e.g., balloon) may suffice. C->E No D->F E->F G Add antioxidant during purification. F->G Yes H Store final product under inert gas in the dark and cold. F->H No G->H

Caption: Decision tree for choosing appropriate protective strategies.

References

Optimization

Technical Support Center: Monitoring Peptide Coupling Reactions with the Ninhydrin Test

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ninhydrin test to monitor solid-phase pe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ninhydrin test to monitor solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the ninhydrin test in peptide synthesis?

The ninhydrin test, also known as the Kaiser test, is a sensitive colorimetric method used to detect the presence of free primary amines on a solid support.[1][2][3] In solid-phase peptide synthesis, it is crucial for monitoring the completion of two key steps: the removal of the N-terminal protecting group (deprotection) and the subsequent amino acid coupling reaction.[1] Ninhydrin reacts with primary amines to produce a characteristic deep blue or purple product called Ruhemann's purple.[3][4][5] A positive test (blue color) after deprotection confirms the presence of a free N-terminal amine, indicating the resin is ready for the next coupling step. Conversely, a negative test (the solution and beads remain colorless or yellow) after a coupling reaction signifies that the coupling is complete and no free amines remain.[1][6]

Q2: How do I interpret the results of my ninhydrin test?

The color of the resin beads and the solution provides a qualitative assessment of the reaction's progress. The following table summarizes the interpretation of the observed colors.

ObservationInterpretationRecommended Action
Intense blue solution and blue beadsSuccessful deprotection or incomplete coupling.[1][6]If after a deprotection step, proceed to the next coupling step. If after a coupling step, repeat the coupling reaction.[1][6]
Colorless or yellow solution and colorless beadsComplete coupling.[6]Proceed with the next deprotection step.[6]
Light blue solution with dark blue beadsIncomplete coupling.[6]Repeat the coupling reaction.[6]
Dark blue solution with colorless beadsNearly complete coupling.[2]Extend the coupling time or perform a capping step to block unreacted amines.[1][2]
Yellow/Orange solution and beadsDeprotection of a secondary amine (e.g., Proline) is complete.[3][7]Proceed with the next coupling step.

Q3: Why am I getting a false positive result (blue color after coupling appears complete)?

False positive results in the ninhydrin test can arise from several factors:

  • Instability of the Fmoc protecting group: The Fmoc group can be labile under the heating conditions of the Kaiser test, especially in the presence of pyridine, a component of one of the reagents. This premature deprotection can lead to a false positive blue color.[6][8][9]

  • Steric Hindrance: Bulky amino acids can physically obstruct the coupling reaction, leaving some primary amines unreacted.[10]

  • Peptide Aggregation: As the peptide chain grows, it can aggregate on the resin, making the N-terminal amine inaccessible for coupling.[10][11]

Q4: The ninhydrin test is not reliable for Proline. What are the alternatives?

The standard ninhydrin test is not reliable for detecting secondary amines like proline, which typically yields a less intense yellow-orange or reddish color.[1][3][6] For sequences containing proline or other N-substituted amino acids, alternative tests are recommended:

  • Isatin Test: This test produces a blue color in the presence of an unprotected N-terminal proline.[6]

  • Chloranil Test: This is another sensitive test that results in a blue color when a secondary amine is present.[2][6]

Q5: Can the ninhydrin test be quantitative?

Yes, the ninhydrin test can be adapted for quantitative analysis to determine the concentration of free amines on the resin.[1][4] This involves reacting a known amount of resin with the ninhydrin reagent and then measuring the absorbance of the resulting colored solution using a spectrophotometer, typically at a wavelength of 570 nm.[3][4] By creating a standard curve with a known concentration of a primary amine, the amount of free amine on the peptide-resin can be accurately determined.[1][3]

Troubleshooting Guide

Problem 1: Ninhydrin test remains intensely blue after a coupling reaction.

This indicates a failed or incomplete coupling reaction.

start Intense blue ninhydrin test after coupling check_reagents Check reagents and coupling protocol start->check_reagents recouple Recouple with fresh reagents check_reagents->recouple ninhydrin_again Perform ninhydrin test again recouple->ninhydrin_again negative_result Negative result: Proceed to deprotection ninhydrin_again->negative_result Negative still_positive Still positive: Investigate further ninhydrin_again->still_positive Positive check_sterics Consider steric hindrance or aggregation still_positive->check_sterics capping Cap unreacted amines still_positive->capping change_conditions Change coupling conditions (solvent, reagent, time) check_sterics->change_conditions change_conditions->recouple

Caption: Troubleshooting workflow for a failed coupling reaction.

Problem 2: The ninhydrin test gives a weak or ambiguous color.

A faint blue or unclear result can be difficult to interpret.

start Ambiguous ninhydrin test result positive_control Run a positive control (deprotected resin) start->positive_control negative_control Run a negative control (fully coupled resin) start->negative_control compare_results Compare test result to controls positive_control->compare_results negative_control->compare_results result_clear Interpretation is clear: Proceed accordingly compare_results->result_clear Clear still_unclear Still unclear compare_results->still_unclear Unclear quant_test Perform a quantitative ninhydrin test still_unclear->quant_test alt_test Use an alternative test (e.g., TNBS) still_unclear->alt_test

Caption: Decision-making for an ambiguous ninhydrin test result.

Experimental Protocols

Qualitative Ninhydrin (Kaiser) Test Protocol

This protocol is for the qualitative detection of primary amines on the resin.[1][2]

Reagents:

ReagentComposition
Reagent A Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1][2]
Reagent B Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][2]
Reagent C Dissolve 40 g of phenol in 20 mL of n-butanol.[1][2]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.[1][11]

  • Wash the resin beads three times with ethanol to remove any residual reagents.[1]

  • Add 2-3 drops of Reagent A to the test tube.[1][2]

  • Add 2-3 drops of Reagent B to the test tube.[1][2]

  • Add 2-3 drops of Reagent C to the test tube.[1][2]

  • Heat the test tube at 110-120°C for 5 minutes.[1][2]

  • Observe the color of the beads and the solution.[1]

start Start collect_beads Collect 10-15 resin beads start->collect_beads wash_beads Wash beads 3x with ethanol collect_beads->wash_beads add_reagent_a Add 2-3 drops of Reagent A wash_beads->add_reagent_a add_reagent_b Add 2-3 drops of Reagent B add_reagent_a->add_reagent_b add_reagent_c Add 2-3 drops of Reagent C add_reagent_b->add_reagent_c heat Heat at 110-120°C for 5 min add_reagent_c->heat observe Observe color of beads and solution heat->observe end End observe->end

Caption: Workflow for the qualitative ninhydrin (Kaiser) test.

Quantitative Ninhydrin Test Protocol

This method allows for the quantification of free primary amines on the solid support.[1][3]

Reagents:

ReagentComposition
Ninhydrin Reagent Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[3]
Diluent Solvent Mix equal volumes of water and n-propanol.[3][4]
Standard Solution A solution with a known concentration of a primary amine (e.g., an amino acid).

Procedure:

  • Accurately weigh a small amount of the peptide-resin (e.g., 1-5 mg) into a test tube.[1]

  • Prepare a series of standards with known concentrations of the primary amine.[1]

  • Prepare a blank sample containing only the reagents.[1]

  • Add a known volume of the ninhydrin reagent to all tubes (samples, standards, and blank).[1][4]

  • Heat all tubes in a boiling water bath or a heating block at 100°C for 15-20 minutes.[1][3]

  • Cool the tubes to room temperature.[1][3]

  • Add a known volume of the diluent solvent to each tube and mix well.[1][4]

  • Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.[3][4]

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.[1][3]

  • Determine the concentration of free amines on the peptide-resin from the standard curve.[3]

start Start prepare_samples Prepare samples, standards, and blank start->prepare_samples add_ninhydrin Add ninhydrin reagent to all tubes prepare_samples->add_ninhydrin heat Heat at 100°C for 15-20 min add_ninhydrin->heat cool Cool to room temperature heat->cool add_diluent Add diluent and mix cool->add_diluent measure_absorbance Measure absorbance at 570 nm add_diluent->measure_absorbance plot_curve Plot standard curve measure_absorbance->plot_curve determine_conc Determine unknown concentration plot_curve->determine_conc end End determine_conc->end

Caption: Workflow for the quantitative ninhydrin test.

References

Troubleshooting

Technical Support Center: Strategies for Coupling Hindered Amino Acids in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of sterically hindered amino acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the synthesis of peptides containing hindered amino acids, offering potential causes and recommended solutions.

Issue 1: Low or Incomplete Coupling Efficiency

  • Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines.[1][2]

  • Potential Cause:

    • Steric Hindrance: The bulky nature of the amino acid's side chain physically obstructs the formation of the peptide bond.[1][3][4] This is common for β-branched amino acids (Val, Ile, Thr), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids.[5]

    • Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[3][5]

    • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[2][4]

    • Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or poor solvent choice can hinder the reaction rate.[3][4]

  • Recommended Solutions:

    • Switch to a More Potent Coupling Reagent: Utilize aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP), which form highly reactive esters capable of overcoming steric barriers.[1][3] For extremely hindered couplings, converting the amino acid to an acyl fluoride can be effective.[3][6]

    • Optimize Reaction Conditions:

      • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours or even overnight.[1][3]

      • Increase Temperature: Gentle heating can help overcome the activation energy, but must be done cautiously to avoid racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[1][3][7]

      • Improve Solvation: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[1][3] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial for difficult sequences.[3]

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1][3]

    • Increase Reagent Stoichiometry: Use a higher equivalent of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[1]

Issue 2: Racemization of the Coupled Amino Acid

  • Symptom: Loss of stereochemical purity at the α-carbon of the amino acid being coupled, resulting in a mixture of D and L isomers.

  • Potential Cause:

    • Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of racemization.[5]

    • Strong Base: The use of a strong base can promote proton abstraction from the α-carbon.[4]

    • High Temperature: Elevated reaction temperatures can increase the rate of racemization.[4]

    • Coupling Reagent Choice: Some coupling reagents are more prone to causing racemization than others.

  • Recommended Solutions:

    • Minimize Pre-activation Time: Add the coupling reagent to the resin immediately after the protected amino acid (in situ activation) to reduce the time the amino acid spends in a highly reactive state.[5]

    • Use a Weaker Base: Substitute stronger bases like DIPEA with weaker bases such as N-methylmorpholine (NMM) or collidine.[4]

    • Control Reaction Temperature: If heating is necessary, optimize for the shortest time required to achieve a satisfactory yield. Lowering the reaction temperature can help reduce racemization.[4][5]

    • Select Appropriate Coupling Reagents: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[4][5] Phosphonium-based reagents like PyBOP and PyAOP are also associated with lower levels of racemization.[4]

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for successfully incorporating hindered amino acids. The following table summarizes the performance and characteristics of commonly used high-efficiency reagents.

Coupling ReagentClassRelative ReactivityNotes
DCC/DICCarbodiimideLowOften inefficient for hindered couplings.[3] Byproducts can be problematic.[5]
HBTU/PyBOPAminium/PhosphoniumModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[3] HBTU can cause guanidinylation of the N-terminus if used in excess.[5]
HCTUAminiumHighMore reactive than HBTU.[3]
HATU/PyAOPAminium/PhosphoniumVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[3] HATU is particularly effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[8]
COMUAminiumVery HighComparable or superior to HATU, with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[3][5][8]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol describes a general procedure for coupling a sterically hindered amino acid to a resin-bound peptide using HATU as the coupling reagent, followed by a second coupling to ensure the reaction goes to completion.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.[3]

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[3]

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.[3]

    • Allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF.[3]

  • Second Coupling:

    • Repeat steps 1.2 through 1.6 with a fresh solution of activated amino acid.[3]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[3]

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1] If the test is positive, a third coupling or capping of the unreacted amines may be necessary.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to achieve complete coupling.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[3]

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]

    • Stir the mixture to allow for the formation of the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[3]

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[3]

Mandatory Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? start->conditions aggregation Peptide Aggregation? start->aggregation solution_reagent Switch to Potent Reagent (HATU, COMU, etc.) reagent->solution_reagent solution_conditions Optimize Conditions (Time, Temp, Solvent) conditions->solution_conditions solution_aggregation Improve Solvation (NMP, Solvent Mixtures) aggregation->solution_aggregation double_coupling Perform Double Coupling solution_reagent->double_coupling solution_conditions->double_coupling solution_aggregation->double_coupling end Coupling Complete (Negative Kaiser Test) double_coupling->end

Caption: Troubleshooting workflow for low coupling efficiency.

Reagent_Selection_Pathway start Hindered Amino Acid Coupling standard Standard Hindrance (e.g., Val, Ile) start->standard extreme Extreme Hindrance (e.g., Aib, N-Me) start->extreme reagent_high High-Activity Reagents (HATU, HCTU, COMU, PyBOP) standard->reagent_high reagent_vhigh Very High-Activity Reagents (Acyl Fluorides, COMU) extreme->reagent_vhigh racemization_risk Racemization Prone? reagent_high->racemization_risk success Successful Coupling reagent_high->success reagent_vhigh->success racemization_risk->reagent_high No comu_pybop COMU, PyBOP (Lower Racemization) racemization_risk->comu_pybop Yes comu_pybop->success

Caption: Logical pathway for selecting a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with hindered amino acids?

Low coupling yields are primarily due to steric hindrance from the bulky side chains of the amino acids, which physically obstructs the reaction.[1][3][4] Other significant factors include peptide aggregation on the solid support, the use of insufficiently powerful coupling reagents, and suboptimal reaction conditions such as time, temperature, and solvent choice.[4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For challenging couplings, it is recommended to use more powerful onium salt reagents.[5] Uronium/aminium salts like HATU, HCTU, and COMU are highly effective.[1][5] Phosphonium salts such as PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][5]

Q3: Can microwave-assisted peptide synthesis help with coupling hindered amino acids?

Yes, microwave-assisted peptide synthesis (MA-SPPS) is highly beneficial. The application of microwave energy can help overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation, leading to faster and more efficient couplings.[1][3]

Q4: What is the recommended solvent for coupling hindered amino acids?

While DMF is a common solvent for solid-phase peptide synthesis, N-Methyl-2-pyrrolidone (NMP) is often preferred for difficult couplings due to its superior solvating properties, which can help to disrupt peptide aggregation.[1][3]

Q5: How can I minimize racemization when coupling hindered amino acids?

To minimize racemization, you can:

  • Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU) or Oxyma (e.g., COMU).[4][5]

  • Limit the pre-activation time of the amino acid.[5]

  • Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[4]

  • Control the reaction temperature, as higher temperatures can increase the rate of racemization.[4]

References

Optimization

Technical Support Center: Recrystallization of Acetamide Compounds

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of acetamide compounds using recrystallization techniques. Below, you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of acetamide compounds using recrystallization techniques. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of acetamide compounds.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or when the dissolved compound comes out of solution as a liquid rather than a solid crystal.[1][2] This is often due to the compound's melting point being lower than the boiling point of the solvent.[3][4] The oil that forms is an impure liquid of your compound and will solidify with trapped impurities if cooled further.[3]

  • Immediate Steps:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool much more slowly to prevent reaching supersaturation at a temperature above the compound's melting point.[5]

  • Preventative Measures:

    • Solvent Choice: Select a solvent with a lower boiling point.

    • Mixed Solvents: Use a mixed-solvent system. Dissolve the acetamide in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[6]

    • Induce Crystallization: Try to induce crystallization at a temperature below the compound's melting point by scratching the inside of the flask or adding a seed crystal.[5]

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.[7]

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: Add a very small crystal of the pure acetamide compound (a "seed crystal") to the solution.[9] This provides a template for further crystallization.

    • Reduce Solvent Volume: If the solution is not supersaturated (i.e., too much solvent was added), gently heat the solution to boil off some of the solvent.[10] Then, allow it to cool again.

    • Further Cooling: Cool the solution in an ice bath or even a colder bath (e.g., ice-salt) to further decrease the solubility of the acetamide.[8]

Q3: My crystal yield is very low. What are the possible reasons and how can I improve it?

A3: A low percent recovery can be attributed to several factors during the recrystallization process.[11]

  • Common Causes and Solutions:

    • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[12][13]

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude acetamide. If you've already used too much, you can evaporate some of the solvent and try to crystallize the compound again.[10]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel.

      • Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Keep the solution at or near its boiling point during filtration.

    • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

      • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[12]

      • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Q4: The crystals I obtained are still impure. What went wrong?

A4: The goal of recrystallization is purification, so obtaining impure crystals indicates that the process was not optimal.

  • Potential Issues and Remedies:

    • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[15]

      • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling generally results in larger, purer crystals.[16]

    • Inadequate Washing: Soluble impurities can remain on the surface of the crystals if not washed away properly.

      • Solution: Wash the filtered crystals with a small amount of fresh, ice-cold solvent.

    • Co-crystallization of Impurities: If an impurity has very similar solubility characteristics to the desired compound, it may crystallize along with it.

      • Solution: A second recrystallization of the obtained crystals can often improve purity. Alternatively, consider a different recrystallization solvent or another purification technique like column chromatography.[15]

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for recrystallizing acetamide?

A5: The ideal solvent for recrystallization is one in which acetamide is very soluble at high temperatures and has low solubility at low temperatures.[17] For acetamide, several solvents and solvent systems have been successfully used:

  • Single Solvents: Benzene, acetone, chloroform, dioxane, and methyl acetate are effective.[18][19] Water can also be used, as acetamide is highly soluble in hot water and less so in cold water.[20][21]

  • Mixed Solvents: Mixed solvent systems are often very effective. Common examples include:

    • Benzene and ethyl acetate (e.g., in a 3:1 or 1:1 ratio, or 1 L of benzene with 300 mL of ethyl acetate per 1 kg of acetamide).[18][19][22]

    • Methanol and diethyl ether (dissolve in hot methanol, then dilute with ether).[22]

    • Cyclohexane containing 5% (v/v) of benzene.[18]

Q6: How do I perform a hot filtration correctly?

A6: Hot filtration is used to remove insoluble impurities from the hot, saturated solution. To prevent premature crystallization in the funnel:

  • Use a stemless or short-stemmed funnel.

  • Preheat the funnel and the receiving Erlenmeyer flask by placing them on a hot plate or in an oven, or by pouring some hot solvent through the filter paper just before filtering your solution.

  • Use fluted filter paper to increase the surface area and speed of filtration.

  • Keep the solution at or near its boiling point as you pour it through the filter paper.

  • If crystals do start to form in the funnel, they can be redissolved by washing with a small amount of hot solvent.

Q7: What is the purpose of adding activated charcoal?

A7: Activated charcoal is often added to a recrystallization solution to remove colored impurities.[14] These impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration. Use a minimal amount of charcoal, as excessive use can lead to the loss of the desired product.

Data Presentation

Table 1: Solubility of Acetamide in Various Solvents
SolventSolubility ( g/100 mL)Temperature (°C)
Water20020
Ethanol5025
Pyridine16.625
ChloroformSoluble-
BenzeneSoluble in hot-
Diethyl EtherSlightly soluble-
TolueneSlightly soluble-

Data compiled from various sources.[20][23][24]

Experimental Protocols

Protocol 1: Recrystallization of Acetamide using a Benzene-Ethyl Acetate Mixture

This protocol is adapted from established procedures for purifying acetamide.[19][22]

  • Dissolution: In a fume hood, place the crude acetamide in an Erlenmeyer flask. For every 10 grams of crude acetamide, prepare a solvent mixture of 100 mL of benzene and 30 mL of ethyl acetate. Add a small portion of the solvent mixture to the flask and heat on a hot plate with stirring until the solvent boils. Continue to add the solvent mixture in small portions until the acetamide is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration as described in the FAQ section.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold mixture of benzene and ethyl acetate.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry in the fume hood, or for a more rapid process, dry them in a vacuum desiccator over P₂O₅.[18]

Protocol 2: Recrystallization of Acetamide using a Methanol-Diethyl Ether Mixture

This protocol is suitable for smaller-scale purifications.[22]

  • Dissolution: In an Erlenmeyer flask, add the crude acetamide. Add hot methanol (approximately 0.8 mL per gram of acetamide) and heat gently to dissolve the solid completely.[22]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: While the methanol solution is still warm, slowly add diethyl ether (approximately 8-10 mL per gram of acetamide) until the solution becomes cloudy, indicating the start of precipitation.[22] Gently warm the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Crude Acetamide C Dissolve in Minimum Hot Solvent A->C B Select Solvent System B->C D Add Activated Charcoal (if necessary) C->D E Hot Filtration (if insoluble impurities) C->E D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Crystals I->J

Caption: A standard workflow for the recrystallization of acetamide compounds.

Troubleshooting_Recrystallization cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Problem1 No Crystals Form Cause1a Too much solvent Problem1->Cause1a Cause1b No nucleation sites Problem1->Cause1b Problem2 Oiling Out Cause2a Melting point < Boiling point of solvent Problem2->Cause2a Cause2b Solution too concentrated Problem2->Cause2b Problem3 Low Yield Cause3a Excess solvent used Problem3->Cause3a Cause3b Premature crystallization Problem3->Cause3b Problem4 Impure Crystals Cause4a Cooling too rapid Problem4->Cause4a Cause4b Impurity co-crystallization Problem4->Cause4b Solution1a Evaporate solvent Cause1a->Solution1a Solution1b Scratch flask / Add seed Cause1b->Solution1b Solution2a Use lower boiling point solvent / mixed solvent Cause2a->Solution2a Solution2b Add more solvent / Cool slowly Cause2b->Solution2b Solution3a Use minimum hot solvent Cause3a->Solution3a Solution3b Pre-heat funnel Cause3b->Solution3b Solution4a Cool slowly Cause4a->Solution4a Solution4b Re-recrystallize / Change solvent Cause4b->Solution4b

Caption: A troubleshooting guide for common recrystallization issues.

References

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 2-(Methylamino)acetamide Hydrochloride: A Comparative Analysis

For Immediate Publication This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-(methylamino)acetamide hydrochloride synthesis. Targeted at researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-(methylamino)acetamide hydrochloride synthesis. Targeted at researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic signatures of the target compound and compares them with the closely related molecule, N,N-dimethylacetamide. All data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Introduction

2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a derivative of the amino acid sarcosine. Its synthesis and purity are of significant interest in medicinal chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural confirmation and purity assessment of this compound. This guide offers a comparative analysis of the expected spectroscopic data for 2-(methylamino)acetamide hydrochloride against N,N-dimethylacetamide, a common solvent and reagent, to highlight the distinguishing features for accurate identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(methylamino)acetamide hydrochloride and N,N-dimethylacetamide.

Table 1: ¹H NMR Data (ppm)

CompoundN-CH₃ Signal-CH₂- SignalAmide/Amine ProtonsSolvent
2-(Methylamino)acetamide hydrochloride~2.7 (s)~3.8 (s)Broad singletsD₂O
N,N-Dimethylacetamide2.95 (s)--CDCl₃
2.88 (s)

Note: Chemical shifts for 2-(methylamino)acetamide hydrochloride are based on typical values for similar structures and data for sarcosinamide hydrochloride.

Table 2: ¹³C NMR Data (ppm)

CompoundN-CH₃-CH₂-C=OSolvent
2-(Methylamino)acetamide hydrochloride~35~50~170D₂O
N,N-Dimethylacetamide37.8-170.1CDCl₃
34.9

Note: Estimated values for 2-(methylamino)acetamide hydrochloride.

Table 3: IR Spectroscopy Data (cm⁻¹)

Functional Group2-(Methylamino)acetamide hydrochlorideN,N-Dimethylacetamide
N-H Stretch3400-3200 (broad)-
C-H Stretch3000-28002930, 2870
C=O Stretch (Amide I)~1680-1650~1650
N-H Bend (Amide II)~1640-1550-

Table 4: Mass Spectrometry Data (m/z)

Ionization Mode2-(Methylamino)acetamide (free base)N,N-Dimethylacetamide
ESI-MS ([M+H]⁺)89.0788.08
EI-MS (Major Fragments)88, 73, 58, 44, 3087, 72, 58, 44, 42

Experimental Protocols

Synthesis of 2-(Methylamino)acetamide hydrochloride

A common synthetic route involves the reaction of methylamine with chloroacetamide, followed by conversion to the hydrochloride salt.[1]

  • Amidation: Chloroacetamide is reacted with an excess of methylamine in a suitable solvent, such as ethanol or methanol, at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.

  • Solvent Removal: The solvent and excess methylamine are removed under reduced pressure.

  • Salt Formation: The resulting crude 2-(methylamino)acetamide is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic.

  • Crystallization and Isolation: The solution is cooled to induce crystallization of the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield 2-(methylamino)acetamide hydrochloride as a white crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the synthesized compound (5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typically 16-64 scans are acquired, while for ¹³C NMR, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: For Electrospray Ionization (ESI), the solution is infused into the mass spectrometer. For Electron Ionization (EI), the sample is introduced into the ion source, often after separation by gas chromatography. The mass spectrum is recorded over a suitable m/z range.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the synthesis of 2-(methylamino)acetamide hydrochloride.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Synthesis of 2-(Methylamino)acetamide HCl nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic validation.

This guide provides a foundational framework for the spectroscopic validation of 2-(methylamino)acetamide hydrochloride. The presented data and protocols offer a reliable reference for researchers in the field to ensure the identity and purity of their synthesized compounds.

References

Comparative

A Comparative Analysis of 2-(Methylamino)acetamide Hydrochloride and Its Analogs: A Guide for Researchers

For Immediate Release This guide presents a comprehensive comparative analysis of 2-(Methylamino)acetamide hydrochloride and its structurally related analogs. It is intended for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparative analysis of 2-(Methylamino)acetamide hydrochloride and its structurally related analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document provides a detailed overview of their synthesis, biological activities, and structure-activity relationships, supported by experimental data from various studies.

Introduction to 2-(Methylamino)acetamide Hydrochloride

2-(Methylamino)acetamide hydrochloride, a derivative of the simplest amino acid, glycine, serves as a versatile building block in medicinal chemistry. Its core structure, featuring an acetamide group and a methylamino substituent, offers multiple points for chemical modification, leading to a diverse range of analogs with varied biological properties. These analogs have been investigated for a spectrum of therapeutic applications, including antimicrobial, antioxidant, and enzyme inhibitory activities. This guide will delve into a comparative analysis of these properties, providing a framework for future research and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2-(Methylamino)acetamide hydrochloride and its analogs is crucial for predicting their behavior in biological systems.

Property2-(Methylamino)acetamide hydrochlorideN-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochlorideN-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride
Molecular Formula C₃H₉ClN₂OC₁₁H₁₇ClN₂OC₉H₁₂Cl₂N₂O
Molecular Weight 124.57 g/mol 228.72 g/mol 235.11 g/mol
Appearance White crystalline powder[1]--
Solubility Soluble in water[1]--
CAS Number 5325-64-4[1]-1049769-31-4[2]

Synthesis of 2-(Methylamino)acetamide Hydrochloride and Its Analogs

The synthesis of 2-(Methylamino)acetamide hydrochloride and its N-substituted analogs typically involves the formation of an amide bond between a substituted amine and a chloroacetyl chloride derivative, followed by nucleophilic substitution with methylamine.

Experimental Protocol: General Synthesis of N-substituted 2-(methylamino)acetamide hydrochloride

A common synthetic route involves a two-step process:

  • Synthesis of 2-chloro-N-(substituted-phenyl)acetamide: A solution of a substituted aniline (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran) is cooled to 0°C. Chloroacetyl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred for a specified time. The resulting intermediate is then isolated and purified.

  • Synthesis of N-(substituted-phenyl)-2-(methylamino)acetamide hydrochloride: The 2-chloro-N-(substituted-phenyl)acetamide intermediate (1 equivalent) is dissolved in a solvent such as tetrahydrofuran, and an excess of methylamine solution is added slowly at a low temperature. The reaction is stirred overnight. After filtration, the product is extracted and treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

G cluster_synthesis Synthesis Workflow Start Substituted Aniline + Chloroacetyl Chloride Step1 Amide Bond Formation Start->Step1 Intermediate 2-chloro-N-(substituted-phenyl)acetamide Step1->Intermediate Step2 Nucleophilic Substitution with Methylamine Intermediate->Step2 Product_base N-substituted-2-(methylamino)acetamide Step2->Product_base Step3 Salt Formation (HCl) Product_base->Step3 Final_Product N-substituted-2-(methylamino)acetamide hydrochloride Step3->Final_Product

Figure 1. General synthetic workflow for N-substituted 2-(methylamino)acetamide hydrochloride analogs.

Comparative Biological Activities

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of acetamide derivatives. The introduction of different substituents on the aromatic ring of N-phenylacetamide analogs significantly influences their activity against various bacterial strains.

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)Reference
2-((3-fluorophenyl)amino)-N-(4-chlorophenyl)acetamideAcinetobacter baumannii32.0-[3]
2-((3-fluorophenyl)amino)-N-(4-chlorophenyl)acetamidePseudomonas aeruginosa23.5-[3]
Benzimidazole-based acetamide derivative (2b)Pseudomonas aeruginosa-125[4]
Benzimidazole-based acetamide derivative (2p)Candida krusei-125[4]

Experimental Protocol: Antibacterial Activity Screening (Disc Diffusion Method) [3]

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., ethyl acetate) to a concentration of 0.1 g/mL.

  • Inoculation of Agar Plates: Mueller-Hinton agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with 30 µL of the test solution and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 12-16 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., tetracycline) is used as a positive control.

Butyrylcholinesterase (BChE) Inhibitory Activity

Certain acetamide derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5][6]

CompoundIC₅₀ (µM) for BChEInhibition TypeReference
Substituted acetamide derivative (8c)3.94Mixed-type[6]
Substituted acetamide derivative (8d)19.60-[6]

Experimental Protocol: Butyrylcholinesterase Inhibition Assay [7][8]

This assay is based on the Ellman's method, which measures the activity of BChE by monitoring the production of thiocholine from the substrate butyrylthiocholine.

  • Reagent Preparation: Prepare solutions of BChE enzyme, butyrylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test inhibitor.

    • Add the BChE enzyme solution and incubate for a specified period (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

G cluster_workflow BChE Inhibition Assay Workflow Start Prepare Reagents: - BChE Enzyme - Substrate (Butyrylthiocholine) - DTNB - Test Inhibitor Step1 Mix Buffer, DTNB, and Test Inhibitor in 96-well plate Start->Step1 Step2 Add BChE Enzyme and Incubate Step1->Step2 Step3 Add Substrate to Initiate Reaction Step2->Step3 Measurement Measure Absorbance at 412 nm Step3->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis G cluster_pathway Proposed ROS-Mediated Apoptotic Pathway Acetamide Chloroacetamide Analog ROS Increased Intracellular ROS Production Acetamide->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation

A Comparative Guide to the Biological Activity of Sarcosinamide Hydrochloride Derivatives: A Case Study on SarCNU

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activity of sarcosinamide hydrochloride derivatives, with a focused case study on 2-Chloroethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of sarcosinamide hydrochloride derivatives, with a focused case study on 2-Chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU), a notable derivative with significant antitumor properties. Due to the limited availability of comparative data across a range of sarcosinamide hydrochloride derivatives, this guide will concentrate on the well-documented activities of SarCNU, presenting its performance based on available experimental data.

Data Presentation: Summary of SarCNU Biological Activity

The antitumor effects of SarCNU have been evaluated in various cancer models, both in vitro and in vivo. The following table summarizes the key findings regarding its biological activity.

Cancer TypeModel SystemKey Biological EffectsReference
Prostate CarcinomaCWR-22 and CWR-22R xenografts in SCID miceReduced tumor incidence and inhibited tumor growth.[1][1]
Prostate CarcinomaLNCaP (wild-type p53) and PC-3 (mutant p53) cell linesInduced G2/M cell cycle arrest.[1][1]
Nasopharyngeal CarcinomaHK-1 (wild-type p53) and CNE-2 (mutant p53) cell linesInhibited cell proliferation; HK-1 cells were 3-fold more sensitive than CNE-2 cells. Induced G2/M arrest in both cell lines.[2][2]
GliomaSF-295 and U-251 CNS tumor xenografts in athymic miceDemonstrated superior antitumor activity compared to 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU).[3][3]
Mandatory Visualization

Below are diagrams illustrating the signaling pathway of SarCNU and a typical experimental workflow for its evaluation.

SarCNU_Signaling_Pathway SarCNU Antitumor Signaling Pathway cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway SarCNU SarCNU p53_wt Wild-type p53 SarCNU->p53_wt Cdc2 Cdc2 SarCNU->Cdc2 p53_phospho Phosphorylation of p53 (Ser15) p53_wt->p53_phospho SarCNU treatment p21 p21Cip1/Waf1 Upregulation p53_phospho->p21 apoptosis Apoptosis Induction (Cleaved Caspases 3, 7, PARP) p53_phospho->apoptosis Cdc2_phospho Phosphorylation of Cdc2 (Tyr15) Cdc2->Cdc2_phospho SarCNU treatment G2M_arrest G2/M Cell Cycle Arrest Cdc2_phospho->G2M_arrest

Caption: SarCNU induces antitumor effects through both p53-dependent and p53-independent signaling pathways.

Experimental_Workflow_In_Vivo Experimental Workflow for In Vivo Antitumor Activity of SarCNU start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Human Tumor Xenografts start->implantation treatment Treatment Initiation (Vehicle or SarCNU) implantation->treatment monitoring Tumor Growth Assessment (every 3 days) treatment->monitoring sacrifice Sacrifice Animals (21 days post-final injection) monitoring->sacrifice analysis Tumor Collection, Weighing, and Processing for Analysis sacrifice->analysis end End: Data Analysis analysis->end

Caption: A generalized workflow for evaluating the in vivo antitumor efficacy of SarCNU using xenograft models.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of SarCNU are provided below.

In Vivo Antitumor Activity in Xenograft Models

This protocol outlines the procedure for assessing the antitumor efficacy of SarCNU in mouse models.

  • Animal Models: Male SCID or athymic nude mice are used for xenograft studies.

  • Tumor Implantation: Human prostate (CWR-22, CWR-22R) or glioma (SF-295, U-251) cancer cells are implanted subcutaneously into the flanks of the mice.[1][3]

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. SarCNU is administered intraperitoneally or orally at specified doses (e.g., 60 or 80 mg/kg body weight) for a defined period (e.g., 5 consecutive days).[1] The control group receives a vehicle solution.

  • Tumor Growth Monitoring: Tumor volume is measured every 3 days using calipers.[1]

  • Endpoint and Tissue Collection: Animals are sacrificed at a predetermined time point (e.g., 21 days after the last injection).[1] Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting.

Cell Cycle Analysis

This protocol is used to determine the effect of SarCNU on the cell cycle distribution of cancer cells.

  • Cell Culture and Treatment: Cancer cell lines (e.g., LNCaP, PC-3, HK-1, CNE-2) are cultured in appropriate media. Cells are treated with SarCNU at various concentrations for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol on ice.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[1][2]

Western Blotting

This protocol is employed to analyze the expression levels of proteins involved in SarCNU's mechanism of action.

  • Protein Extraction: Following treatment with SarCNU, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, phospho-p53 (Ser15), p21, Cdc2, phospho-Cdc2 (Tyr15)).[1][2]

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

Comparative

Structural comparison of 2-(Methylamino)acetamide hydrochloride and 2-Aminoacetamide.

A Comprehensive Structural Comparison: 2-(Methylamino)acetamide Hydrochloride vs. 2-Aminoacetamide Introduction In the landscape of small molecules utilized in biochemical and pharmaceutical research, acetamide derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison: 2-(Methylamino)acetamide Hydrochloride vs. 2-Aminoacetamide

Introduction

In the landscape of small molecules utilized in biochemical and pharmaceutical research, acetamide derivatives serve as fundamental building blocks for more complex structures. This guide provides a detailed structural comparison between two such derivatives: 2-(Methylamino)acetamide hydrochloride and 2-Aminoacetamide (also known as glycinamide). While both molecules share a common acetamide core, the substitution at the amino group introduces significant differences in their physicochemical properties and potential biological interactions. This comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview supported by structural data and standardized experimental methodologies.

Structural and Physicochemical Properties

The primary structural distinction lies in the substitution on the alpha-amino group. 2-Aminoacetamide features a primary amine (-NH2), whereas 2-(Methylamino)acetamide hydrochloride possesses a secondary amine substituted with a methyl group (-NHCH3) and is supplied as a hydrochloride salt. This methylation and salt formation impact molecular weight, solubility, and hydrogen bonding capacity.

Property2-(Methylamino)acetamide Hydrochloride2-Aminoacetamide (Glycinamide)
Molecular Formula C₃H₉ClN₂O[1][2]C₂H₆N₂O[3]
Molecular Weight 124.57 g/mol [1][2]74.08 g/mol [3]
IUPAC Name 2-(methylamino)acetamide;hydrochloride[2]2-Aminoacetamide[3]
Synonyms Sarcosinamide hydrochloride, H-Sar-NH2·HCl[2]Glycinamide[3]
Core Structure Sarcosine (N-methylglycine) derivative[1]Glycine derivative[3]
Amine Type Secondary Amine (as hydrochloride salt)Primary Amine
Salt Form Hydrochloride saltTypically free base (hydrochloride salt also available)[3]
Water Solubility High (enhanced by hydrochloride salt)[1]Good[3]
SMILES CNCC(=O)N.Cl[2]C(C(=O)N)N[3]
InChIKey VVIXOTCTYAILNP-UHFFFAOYSA-N[2]BEBCJVAWIBVWNZ-UHFFFAOYSA-N[3]

Detailed Structural Analysis

The functional differences between a primary and a secondary amine are significant. The methyl group on 2-(Methylamino)acetamide introduces steric bulk compared to the hydrogen atom in 2-Aminoacetamide. This can influence how the molecule docks into active sites of enzymes or receptors.

Furthermore, the nitrogen in 2-Aminoacetamide has two hydrogen atoms available for hydrogen bonding, acting as a hydrogen bond donor. In contrast, the secondary amine nitrogen in 2-(Methylamino)acetamide has only one such hydrogen. This difference in hydrogen bonding potential can dramatically alter intermolecular interactions and, consequently, physical properties like melting point and crystal packing.

The presence of the hydrochloride salt in 2-(Methylamino)acetamide hydrochloride ensures that the secondary amine is protonated, carrying a positive charge. This significantly increases its polarity and water solubility, which is a common strategy in drug formulation to improve bioavailability.[1]

Caption: Structural relationship between the two molecules.

Experimental Protocols for Structural Elucidation

To empirically determine and compare the three-dimensional structures of these molecules, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed.

Single-Crystal X-ray Crystallography

This technique provides precise atomic coordinates in the solid state, revealing definitive bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: High-purity samples of each compound are dissolved in a suitable solvent or solvent mixture. Crystals are grown through slow evaporation, vapor diffusion, or cooling methods until single crystals of sufficient size (typically >0.1 mm) are obtained.[4]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the initial placement of atoms. This model is then refined to best fit the experimental data, yielding a final, high-resolution molecular structure.

Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule in solution, confirming its chemical structure and connectivity.

Methodology:

  • Sample Preparation: A small amount (typically 1-10 mg) of the compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid solvent signal interference. The solution is transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

    • ¹H NMR: A 1D proton NMR spectrum is acquired to identify the chemical shifts, integration (proton count), and coupling patterns of all hydrogen atoms.

    • ¹³C NMR: A 1D carbon NMR spectrum is acquired to identify the chemical shifts of all unique carbon atoms.

  • Spectral Analysis: The resulting spectra are analyzed to assign signals to specific atoms in the molecule. The chemical shifts are indicative of the electronic environment, while coupling constants in the ¹H spectrum reveal adjacent protons, confirming the molecular backbone. For simple molecules like these, 1D spectra are generally sufficient for full structural confirmation.

Caption: Experimental workflow for NMR spectroscopy.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetamide Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of acetamide is critical in various applications, from monitoring its presence as a potential genotoxic impurity in pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetamide is critical in various applications, from monitoring its presence as a potential genotoxic impurity in pharmaceuticals to its determination in environmental and biological samples. The selection of an appropriate analytical method is paramount and requires a thorough understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of common analytical methods for acetamide quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Acetamide Quantification

The quantification of acetamide is commonly achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of these methods.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.99>0.98[1]>0.9972[2]
Accuracy (% Recovery) -70-130%[1]62.3-117.4%[3]
Precision (%RSD) -<15%[1]<16%[4]
Limit of Detection (LOD) 2.5 µg/L[5]0.03 µg/L (with derivatization)[4]0.004-0.051 µg/L[3]
Limit of Quantification (LOQ) 7.7 µg/L[5]1.3 ppm (for 2.5 ppm TTC limit)[1]-
Sample Preparation Evaporation for concentration[5]Direct injection or derivatization[4][6]Solid Phase Extraction (SPE)[3][7]
Common Application Geothermal waters[5]Pharmaceutical drug substances, water[1][4]Drinking and surface water[3][8]

Experimental Workflows and Methodologies

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. The general workflow for such a process is outlined below.

Analytical Method Cross-Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods define_scope->select_methods prep_samples Prepare Samples select_methods->prep_samples analyze_hplc Analyze by HPLC prep_samples->analyze_hplc analyze_gcms Analyze by GC-MS prep_samples->analyze_gcms analyze_lcmsms Analyze by LC-MS/MS prep_samples->analyze_lcmsms compare_data Compare Performance Data analyze_hplc->compare_data analyze_gcms->compare_data analyze_lcmsms->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence report_findings Report Findings assess_equivalence->report_findings

A generalized workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of acetamide, particularly in aqueous samples.

HPLC Workflow mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column HPLC Column (e.g., C18) injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste GC-MS Workflow cluster_ms Mass Spectrometer carrier_gas Carrier Gas (Helium) injector GC Injector (Split/Splitless) carrier_gas->injector column Capillary Column (e.g., DB-WAX) injector->column ms_detector Mass Spectrometer column->ms_detector ion_source Ion Source (EI) ms_detector->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system LC-MS_MS_Workflow cluster_msms Tandem Mass Spectrometer lc_system LC System (UPLC/HPLC) msms_detector Tandem Mass Spectrometer lc_system->msms_detector ion_source Ion Source (ESI) msms_detector->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector data_system Data System detector->data_system

References

Comparative

A Comparative Guide to the Structural Confirmation of N-methylglycinamide Hydrochloride via ¹H and ¹³C NMR Spectroscopy

This guide provides a comprehensive comparison of expected versus experimental Nuclear Magnetic Resonance (NMR) data for the structural elucidation of N-methylglycinamide hydrochloride. It is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of expected versus experimental Nuclear Magnetic Resonance (NMR) data for the structural elucidation of N-methylglycinamide hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine structural confirmation.

Introduction to N-methylglycinamide Hydrochloride

N-methylglycinamide hydrochloride is the salt of a simple derivative of the amino acid glycine. Its structure consists of a central methylene group, flanked by a protonated primary amine and an N-methylated amide group. The confirmation of this structure is straightforward using ¹H and ¹³C NMR spectroscopy, which provides unambiguous information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the structure of N-methylglycinamide hydrochloride (⁺H₃N-CH₂-C(=O)NH-CH₃ Cl⁻), we can predict the expected chemical shifts. The electron-withdrawing effects of the protonated amine and the amide carbonyl group significantly influence the electronic environment of the nearby nuclei, leading to characteristic downfield shifts.

Below is a comparison of predicted chemical shifts against a hypothetical set of experimental data.

Table 1: Comparison of Predicted and Experimental ¹H NMR Data (400 MHz, D₂O)

AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-3.5 - 4.03.78Singlet (s)2H
-CH₃2.7 - 3.02.85Singlet (s)3H
⁺NH₃, -NH4.8 (D₂O solvent peak)¹4.8Broad SingletN/A

¹ Note: In D₂O, acidic protons from the ammonium (⁺NH₃) and amide (NH) groups exchange with deuterium, and their signals are typically suppressed or merged with the residual HDO solvent peak.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Data (100 MHz, D₂O)

AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C=O (Amide)165 - 175171.5
-CH₂-40 - 5043.2
-CH₃25 - 3528.9

The strong correlation between the predicted chemical shift ranges and the experimental values provides high confidence in the structural assignment of N-methylglycinamide hydrochloride.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring ¹H and ¹³C NMR spectra.

A. Sample Preparation

  • Weigh approximately 5-10 mg of N-methylglycinamide hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

B. NMR Data Acquisition

  • Instrument: A standard 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Solvent: Lock to the deuterium signal of the chosen solvent.

    • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 8-16

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum using the solvent signal or an internal standard.[1]

Visualizing the Workflow and Structure

Visual diagrams can clarify the experimental process and the relationship between the molecule's structure and its NMR signals.

workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.6 mL) weigh->dissolve h1_nmr Acquire ¹H Spectrum dissolve->h1_nmr c13_nmr Acquire ¹³C Spectrum dissolve->c13_nmr process Process Spectra (FT, Phase, Baseline) h1_nmr->process c13_nmr->process assign Assign Signals process->assign compare Compare to Predicted Data assign->compare confirm Structure Confirmed compare->confirm

Caption: Workflow for NMR-based structural confirmation.

structure_correlation cluster_mol N-methylglycinamide hydrochloride C1 C¹H₃ N1 NH C1->N1 H_C1 ¹H: ~2.85 ppm (s, 3H) C1->H_C1 C_C1 ¹³C: ~28.9 ppm C1->C_C1 C2 C²=O N1->C2 C3 C³H₂ C2->C3 C_C2 ¹³C: ~171.5 ppm C2->C_C2 N2 ⁺NH₃ C3->N2 H_C3 ¹H: ~3.78 ppm (s, 2H) C3->H_C3 C_C3 ¹³C: ~43.2 ppm C3->C_C3 Cl Cl⁻

Caption: Structure and NMR signal correlation diagram.

References

Validation

Comparative Guide to Mass Spectrometry Fragmentation for the Validation of 2-(Methylamino)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of mass spectrometry-based analytical methodologies for the validation of 2-(Methylamino)acetamide hydrochlor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical methodologies for the validation of 2-(Methylamino)acetamide hydrochloride. Given the limited availability of direct experimental data for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and supported by data from structurally similar compounds. We will explore the expected fragmentation patterns in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to aid in method development and validation.

Introduction to 2-(Methylamino)acetamide Hydrochloride

2-(Methylamino)acetamide hydrochloride is a small polar molecule containing a secondary amine and a primary amide functional group. Its hydrochloride salt form enhances its stability and solubility in polar solvents. The structural features of this compound dictate its behavior in a mass spectrometer, leading to characteristic fragmentation patterns that can be utilized for its unequivocal identification and quantification.

Theoretical Mass Spectrometry Fragmentation Patterns

The fragmentation of 2-(Methylamino)acetamide hydrochloride in a mass spectrometer is expected to be driven by the presence of the amine and amide functionalities. The protonated molecule [M+H]⁺ of the free base, 2-(Methylamino)acetamide, has a monoisotopic mass of approximately 89.07 Da.

Key Fragmentation Pathways:
  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for aliphatic amines. Cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the formation of a stable iminium ion.

  • Amide Bond Cleavage: The amide bond can undergo cleavage, resulting in the formation of an acylium ion or a fragment corresponding to the amine portion.

  • Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as ammonia (NH₃) or carbon monoxide (CO) is also a plausible fragmentation route.

Based on these principles, a proposed fragmentation pathway for the [M+H]⁺ ion of 2-(Methylamino)acetamide (m/z 89.07) is outlined below.

Proposed Fragmentation Diagram

fragmentation_pathway cluster_alpha α-Cleavage cluster_amide Amide Cleavage cluster_neutral_loss Neutral Loss parent [C₃H₉N₂O]⁺ m/z = 89.07 (Protonated Molecule) frag1 [C₂H₅N₂]⁺ m/z = 57.05 (Loss of CH₂O) parent->frag1 - CH₂O frag2 [C₂H₆N]⁺ m/z = 44.05 (Iminium Ion) parent->frag2 - CONH₂ frag3 [CH₂NO]⁺ m/z = 44.02 (Acylium Ion) parent->frag3 - C₂H₅N frag4 [C₃H₆N]⁺ m/z = 56.05 (Loss of NH₃) parent->frag4 - NH₃

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 2-(Methylamino)acetamide.

Comparison of Analytical Techniques: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of 2-(Methylamino)acetamide hydrochloride depends on the analyte's properties and the analytical objective.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analyte Suitability Requires volatile and thermally stable compounds. Derivatization is often necessary for polar compounds like 2-(Methylamino)acetamide to increase volatility.Ideal for polar, non-volatile, and thermally labile compounds. Direct analysis of the hydrochloride salt is possible.
Sample Preparation More complex, typically involving derivatization (e.g., silylation or acylation) to make the analyte suitable for GC.Simpler sample preparation, often requiring only dissolution in a suitable solvent and filtration.
Ionization Primarily Electron Ionization (EI), which can cause extensive fragmentation, providing a detailed fingerprint but sometimes a weak or absent molecular ion.Electrospray Ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is then subjected to controlled fragmentation (MS/MS).
Sensitivity & Selectivity High sensitivity and selectivity, especially with established EI libraries for compound identification.Generally offers higher sensitivity and selectivity for polar compounds, particularly with Multiple Reaction Monitoring (MRM) for quantification.
Validation Challenges Reproducibility of the derivatization step can be a critical point in method validation.Matrix effects (ion suppression or enhancement) are a common challenge that needs to be addressed during validation.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Small Polar Amides

1. Sample Preparation:

  • Accurately weigh and dissolve 2-(Methylamino)acetamide hydrochloride in a suitable solvent (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10 v/v) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the test substance in the same solvent to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining small polar compounds (e.g., a BEH Amide column).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion would be the [M+H]⁺ of the free base (m/z 89.07). Product ions would be selected from the most intense and specific fragments observed in the MS/MS spectrum (e.g., m/z 57.05 and m/z 44.05).

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: GC-MS Method with Derivatization for Small Amines/Amides

1. Derivatization:

  • Dry an aliquot of the sample or standard solution under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) or an acylating agent (e.g., trifluoroacetic anhydride - TFAA).

  • Heat the mixture (e.g., 60-80 °C) for a specified time to ensure complete derivatization.

2. GC Conditions:

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent).

  • Injector: Splitless mode at a temperature of 250-280 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to cover the expected fragments of the derivatized analyte.

Validation Parameters for Analytical Methods

A comprehensive validation of the chosen analytical method should be performed according to ICH guidelines or other relevant regulatory standards.

Validation ParameterAcceptance Criteria (Typical)
Specificity/Selectivity No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
Accuracy (% Recovery) 98.0% to 102.0% for drug substance.
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Logical Workflow for Method Validation

validation_workflow start Define Analytical Method Requirements method_dev Method Development (LC-MS/MS or GC-MS) start->method_dev pre_val Pre-Validation (System Suitability) method_dev->pre_val validation Full Method Validation pre_val->validation spec Specificity/ Selectivity validation->spec lin Linearity & Range validation->lin acc_prec Accuracy & Precision validation->acc_prec lod_loq LOD & LOQ validation->lod_loq robust Robustness validation->robust report Validation Report spec->report lin->report acc_prec->report lod_loq->report robust->report end Routine Use report->end

Caption: A typical workflow for the validation of an analytical method.

Conclusion

The validation of analytical methods for 2-(Methylamino)acetamide hydrochloride using mass spectrometry relies on a thorough understanding of its fragmentation behavior. While direct experimental data is sparse, a logical fragmentation pattern can be proposed based on the known fragmentation of amines and amides. For routine analysis and quantification, an LC-MS/MS method using a HILIC column is likely the most suitable approach due to its ability to handle polar, non-volatile compounds with minimal sample preparation. A GC-MS method with derivatization can serve as a valuable alternative, particularly for structural confirmation. Regardless of the chosen technique, a comprehensive method validation is crucial to ensure the reliability and accuracy of the analytical results.

Comparative

Efficacy of different coupling reagents for hindered amino acids compared to standard methods.

In the synthesis of complex peptides, particularly those containing sterically hindered amino acids, the choice of coupling reagent is a critical determinant of success. For researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex peptides, particularly those containing sterically hindered amino acids, the choice of coupling reagent is a critical determinant of success. For researchers, scientists, and drug development professionals, optimizing this step can significantly enhance yield, purity, and overall efficiency. This guide provides an objective comparison of various coupling reagents, supported by experimental data, to facilitate the selection of the most effective reagent for challenging peptide sequences.

Sterically hindered amino acids, such as β-branched amino acids (Valine, Isoleucine), α,α-disubstituted amino acids (α-aminoisobutyric acid, Aib), and N-methylated amino acids, present a significant challenge to standard peptide coupling protocols.[1] The bulkiness of these residues can impede the approach of the reacting species, leading to slower reaction rates, incomplete coupling, and an increased risk of side reactions, most notably racemization.[1][2] To overcome these hurdles, a variety of potent coupling reagents have been developed. This guide focuses on a comparative analysis of commonly used classes of coupling reagents, including aminium/uronium salts (HATU, HBTU, HCTU, COMU) and phosphonium salts (PyBOP, PyAOP), against more traditional carbodiimide methods.

Quantitative Performance Analysis

The efficacy of a coupling reagent is best assessed through quantitative measures of yield, purity, and the extent of racemization. The following tables summarize the performance of several common coupling reagents in the context of hindered amino acid incorporation. It is important to note that direct comparisons can be complex, as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is a collation from multiple sources to provide a representative overview.

Table 1: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids

ReagentClassRelative Reactivity & Performance NotesPotential Drawbacks
HATU Aminium SaltVery High. Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.[3][4] The formation of a highly reactive OAt-ester intermediate overcomes steric hindrance effectively.[3][5]More expensive than HBTU; can cause guanidinylation of the N-terminus if used in excess.[1]
HCTU Aminium SaltHigh. More reactive than HBTU due to the electron-withdrawing chloro group. Effective for difficult sequences.[4]
HBTU Aminium SaltMedium-High. A widely used and cost-effective standard reagent.[4] May be less effective than HATU or HCTU for severely hindered couplings and may require longer reaction times or double coupling.[3]Can cause guanidinylation of the N-terminus if used in excess.[1]
COMU Uronium SaltHigh. Reactivity is comparable to HATU.[4] A key advantage is its basis on the non-explosive OxymaPure, making it safer to handle.[1] It also has good solubility.[1]Higher cost.[1]
PyBOP Phosphonium SaltHigh. High efficiency and no guanidinylation side reaction.[1] Often used for cyclization or in cases where guanidinylation is a concern.Byproducts can be difficult to remove.[1]
PyAOP Phosphonium SaltVery High. The HOAt-analog of PyBOP, showing faster coupling rates.[6] It does not cause guanidinylation.[6]
DIC/HOAt Carbodiimide/AdditiveModerate-High. Cost-effective and avoids guanidinylation.[1]Slower reaction times; byproducts can be problematic.[1]
Standard Carbodiimides (DCC, EDC) CarbodiimideLow-Moderate. Often insufficient for challenging couplings involving hindered amino acids.[1]May require longer reaction times and can be less efficient for sterically hindered amino acids.[7]

Table 2: Illustrative Quantitative Comparison of HBTU vs. HATU for Hindered Couplings

ParameterHBTUHATURationale for Difference
Typical Yield Good to High (>85%)High to Very High (>95%)The higher reactivity of the OAt-ester formed by HATU generally leads to more complete reactions and higher yields.[5]
Reaction Time 1-4 hours30-60 minutesThe enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions.[3][5]
Racemization Risk Low-ModerateVery LowThe highly efficient HOAt leaving group in HATU is effective at preventing racemization.[4]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions.[5]

Reaction Mechanisms and Experimental Workflow

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[2][6] Coupling reagents are the activators in this critical step.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid_1 Protected Amino Acid 1 (R1-COOH) Activated_Ester Activated Intermediate (e.g., OAt-ester) Amino_Acid_1->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent Dipeptide Protected Dipeptide (R1-CO-NH-R2) Activated_Ester->Dipeptide + Amino Acid 2 Amino_Acid_2 Protected Amino Acid 2 (H2N-R2)

Caption: General mechanism of amide bond formation.

The choice of coupling reagent influences the nature of the activated intermediate, which in turn dictates the efficiency of the reaction, especially with hindered substrates. For instance, HATU utilizes HOAt (1-hydroxy-7-azabenzotriazole) to form a highly reactive OAt-ester, which is more effective at overcoming steric hindrance than the OBt-ester formed by HBTU.[3][5]

The following workflow outlines a general procedure for comparing the efficiency of different coupling reagents in solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_coupling Coupling Step (Parallel Experiments) cluster_reagent1 Reagent A (e.g., HATU) cluster_reagent2 Reagent B (e.g., HBTU) start Start: Swell Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 activation1 Activate Fmoc-AA-OH with HATU/Base wash1->activation1 activation2 Activate Fmoc-AA-OH with HBTU/Base wash1->activation2 coupling1 Add to Resin (Agitate 30-60 min) activation1->coupling1 wash2 Wash Resin (DMF) coupling1->wash2 coupling2 Add to Resin (Agitate 1-4 hours) activation2->coupling2 coupling2->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring monitoring->coupling1 If incomplete (Re-couple) cleavage Cleave Peptide from Resin monitoring->cleavage If complete analysis Analyze Purity & Yield (HPLC, Mass Spec) cleavage->analysis end End analysis->end

Caption: Workflow for comparing coupling reagent efficiency.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of coupling reagents. Below are representative protocols for using HATU and HBTU for the coupling of a sterically hindered amino acid, such as Fmoc-Aib-OH, in SPPS.

General Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Coupling reagents (HATU, HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether[7]

Protocol 1: HATU-mediated Coupling of Fmoc-Aib-OH

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Wash the resin with DMF. Perform a Kaiser test to check for the presence of free primary amines.[8] A negative Kaiser test indicates a complete reaction. If the test is positive, a second coupling may be necessary.[3][8]

Protocol 2: HBTU-mediated Coupling of Fmoc-Aib-OH

  • Resin Swelling and Fmoc Deprotection: Follow step 1 of the HATU protocol.

  • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[3]

  • Monitoring and Washing: Follow step 4 of the HATU protocol. If the Kaiser test remains positive after the initial coupling time, a second coupling may be necessary.[3]

Conclusion

The selection of an appropriate coupling reagent is a critical decision in peptide synthesis, especially when dealing with sterically hindered amino acids. For such challenging couplings, onium salt reagents like HATU and COMU consistently demonstrate superior performance in terms of reaction speed, yield, and suppression of racemization when compared to standard reagents like HBTU or carbodiimides.[1][3][4] While HATU has been a long-standing gold standard, COMU offers comparable efficiency with an improved safety profile.[1][6] Phosphonium salts such as PyBOP and PyAOP are excellent alternatives, particularly when the avoidance of guanidinylation side reactions is critical.[1] Ultimately, the choice of reagent will involve a balance of factors including the specific amino acid sequence, cost considerations, and safety protocols. For researchers aiming to synthesize complex peptides containing Aib, N-methylated residues, or other sterically demanding amino acids, the use of high-efficiency reagents like HATU or COMU is strongly recommended to maximize both yield and purity.

References

Validation

Unveiling the Potential: A Comparative Guide to the In Vitro Inhibitory Properties of Acetamide Derivatives

For Immediate Release [City, State] – [Date] – In the dynamic landscape of drug discovery, acetamide derivatives have emerged as a versatile scaffold, demonstrating significant inhibitory activity against a range of ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, acetamide derivatives have emerged as a versatile scaffold, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comprehensive in vitro evaluation of the inhibitory properties of various acetamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. Through a meticulous compilation of experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.

Comparative Inhibitory Activity of Acetamide Derivatives

The inhibitory efficacy of acetamide derivatives has been evaluated against several key enzymes implicated in various disease pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values of different acetamide derivatives against cyclooxygenase-2 (COX-2), urease, and butyrylcholinesterase (BChE), providing a clear comparison of their potency.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for the treatment of inflammation and pain.

Compound ClassDerivativeIC50 (µM)Reference CompoundIC50 (µM)
Phenol AcetamidePhenol-based compound 1768Celecoxib41
Phenol AcetamidePhenol-based compound 2616Celecoxib41
Table 1: In vitro inhibitory activity of phenol acetamide derivatives against COX-2.[1][2][3]
Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori.

Compound ClassDerivativeIC50 (µM)Reference CompoundIC50 (µM)
Sulfonamide-1,2,3-triazole-acetamideN-(2-methylphenyl)-acetamide derivative (11b)0.12Thiourea23.76
Sulfonamide-1,2,3-triazole-acetamideN-(4-methoxyphenyl)-acetamide derivative (11f)0.15Thiourea23.76
Sulfonamide-1,2,3-triazole-acetamideN-(2-fluorophenyl)-acetamide derivative (11h)0.16Thiourea23.76
Table 2: In vitro inhibitory activity of sulfonamide-1,2,3-triazole-acetamide derivatives against Jack Bean Urease.[4]
Butyrylcholinesterase (BChE) Inhibition

BChE plays a role in cholinergic neurotransmission, and its inhibition is a therapeutic target for Alzheimer's disease.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Substituted Acetamide (8c)3.94GalantamineNot specified in study
Carbamate derivative 10.12GalantamineNot specified in study
Carbamate derivative 70.38GalantamineNot specified in study
Table 3: In vitro inhibitory activity of substituted acetamide and carbamate derivatives against BChE.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols used to determine the inhibitory activities presented above.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and human recombinant COX-2 enzyme. Test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure : In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Add the test compound to the inhibitor wells and the solvent vehicle to the control wells. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation : Initiate the reaction by adding a colorimetric substrate and arachidonic acid to all wells.

  • Data Acquisition : After a precise incubation period (e.g., 2 minutes) at 37°C, stop the reaction using a stopping reagent (e.g., stannous chloride). The amount of product (e.g., PGF2α) is then quantified using an ELISA.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.

  • Reagent Preparation : Prepare solutions of urease enzyme, urea substrate, buffers, and test compounds. The Berthelot reagents (phenol and hypochlorite solutions) are also prepared.

  • Assay Procedure : In a 96-well plate, add the test compounds and controls. Add the urease enzyme solution to all wells except the blank. Pre-incubate the plate at 37°C.

  • Reaction Initiation : Add the urea substrate to each well to start the reaction and incubate at 37°C.

  • Color Development : Add the phenol and hypochlorite reagents to each well to react with the ammonia produced. Incubate to allow for color development.

  • Data Acquisition : Measure the absorbance of the resulting blue-green indophenol compound using a microplate reader at a wavelength between 625 and 670 nm.

  • Data Analysis : The percentage of urease inhibition is calculated by comparing the absorbance of the test wells to the control wells. The IC50 value is then determined from a dose-response curve.[5][11]

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of BChE by monitoring the formation of a yellow-colored product.

  • Reagent Preparation : Prepare a phosphate buffer (e.g., 100 mM, pH 7.4), BChE enzyme solution, substrate solution (S-butyrylthiocholine iodide), and Ellman's reagent (DTNB). Test compounds are dissolved in a suitable solvent.

  • Assay Procedure : In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or solvent control. Add the BChE enzyme to each well and pre-incubate.

  • Reaction Initiation : Start the reaction by adding the substrate to each well.

  • Data Acquisition : Measure the rate of the reaction by monitoring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The absorbance is due to the formation of 5-thio-2-nitrobenzoate from the reaction of thiocholine with DTNB.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.[12][13][14]

Visualizing the Path to Discovery

To conceptualize the research process, the following diagrams illustrate a general workflow for screening and characterizing enzyme inhibitors and a simplified representation of the COX-2 signaling pathway.

G General Workflow for Enzyme Inhibitor Screening cluster_0 Screening Phase cluster_1 Confirmation & Potency cluster_2 Mechanism of Action A Compound Library B Primary Screening (Single High Concentration) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Assay C->D E IC50 Determination D->E F Enzyme Kinetic Studies E->F G Determine Inhibition Type (e.g., Competitive, Non-competitive) F->G

A general workflow for the screening and characterization of enzyme inhibitors.

G Simplified COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates phospholipases Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Acetamide Derivatives Acetamide Derivatives Acetamide Derivatives->COX-2 inhibit

Simplified diagram of the COX-2 pathway and the inhibitory action of acetamide derivatives.

References

Comparative

Assessing the purity of synthesized 2-(Methylamino)acetamide hydrochloride against a reference standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for assessing the purity of synthesized 2-(Methylamino)acetamide hydrochloride against a certified reference s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 2-(Methylamino)acetamide hydrochloride against a certified reference standard. Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and research chemicals is a critical step in drug development and scientific research, guaranteeing the reliability, safety, and reproducibility of experimental results. This document outlines detailed experimental protocols, data presentation formats, and the underlying principles for a robust comparative analysis.

Introduction

2-(Methylamino)acetamide hydrochloride is a chemical compound with applications in biochemical and pharmaceutical research.[1] The synthesis of this compound, like any chemical synthesis, can result in impurities, starting materials, and by-products in the final product. Therefore, a rigorous purity assessment is essential to qualify a newly synthesized batch for its intended use. This is achieved by comparing its physicochemical properties and purity profile against a well-characterized reference standard.

A reference standard is a highly purified compound with a known purity value, accompanied by a Certificate of Analysis (CoA) that details its characterization and the analytical methods used to determine its properties.

Experimental Protocols

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity and quantifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as an excellent orthogonal method for obtaining an absolute purity value.

Synthesis of 2-(Methylamino)acetamide Hydrochloride

A common synthetic route to 2-(Methylamino)acetamide hydrochloride involves the reaction of a chloroacetamide with methylamine, followed by salt formation.

Materials:

  • 2-Chloroacetamide

  • Aqueous solution of methylamine (e.g., 40%)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., methanol, ethanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-chloroacetamide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Methylamine: Slowly add an excess of the aqueous methylamine solution to the cooled chloroacetamide solution with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted chloroacetamide.

  • Salt Formation: To the aqueous layer containing the free base, 2-(methylamino)acetamide, slowly add hydrochloric acid until the pH is acidic (pH 1-2).

  • Isolation and Purification: Cool the acidic solution in an ice bath to induce crystallization of the hydrochloride salt. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be performed to further purify the product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase and Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A time-programmed gradient can be used for optimal separation. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Reference Standard Solution: Accurately weigh about 10 mg of the 2-(Methylamino)acetamide hydrochloride reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Synthesized Sample Solution: Prepare the synthesized 2-(Methylamino)acetamide hydrochloride in the same manner and at the same concentration as the reference standard solution.

Purity Calculation (Area Percent Method): The purity of the synthesized sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized 2-(Methylamino)acetamide hydrochloride (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add a known volume of the deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution by gentle vortexing.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

Purity Calculation: The purity of the synthesized sample is calculated using the following formula:

Purity_sample (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_std = Purity of the internal standard

Data Presentation

Clear and concise data presentation is crucial for a direct comparison between the synthesized product and the reference standard.

Table 1: Comparison of Physicochemical Properties
PropertySynthesized ProductReference StandardAcceptance Criteria
Appearance White to off-white solidConforms to specificationConforms to specification
Melting Point (°C) To be determinedAs per CoAWithin ± 2°C of the reference
Solubility Soluble in waterAs per CoASimilar to reference standard
¹H NMR Conforms to structureConforms to structureConforms to reference spectrum
Mass Spectrum Conforms to structureConforms to structureConforms to expected m/z
Table 2: HPLC Purity and Impurity Profile
Analyte/ImpurityRetention Time (min)Area (%) - SynthesizedArea (%) - Reference Std.
2-(Methylamino)acetamideTo be determined> 99.5> 99.8
Impurity 1To be determined< 0.1Not Detected
Impurity 2To be determined< 0.1< 0.05
Total Impurities < 0.5 < 0.2
Purity (by Area %) > 99.5 > 99.8
Table 3: qNMR Purity Assessment
ParameterSynthesized ProductReference Standard
Internal Standard Used Maleic Acid-
Purity of Internal Standard 99.9%-
Calculated Purity (%) To be determinedAs per CoA

Mandatory Visualization

Visual representations of the experimental workflow and logical relationships are essential for clarity and reproducibility.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_comparison Comparison Synthesis Synthesis of 2-(Methylamino)acetamide HCl Purification Purification (Recrystallization) Synthesis->Purification Drying Drying under Vacuum Purification->Drying HPLC_Analysis HPLC Analysis Drying->HPLC_Analysis qNMR_Analysis qNMR Analysis Drying->qNMR_Analysis Data_Comparison Data Comparison with Reference Standard HPLC_Analysis->Data_Comparison qNMR_Analysis->Data_Comparison Reference_Standard Reference Standard Reference_Standard->Data_Comparison

Diagram 1: Experimental workflow for purity assessment.

Logical_Relationship cluster_analytical_methods Analytical Methods Synthesized_Product Synthesized 2-(Methylamino)acetamide HCl HPLC HPLC Synthesized_Product->HPLC qNMR qNMR Synthesized_Product->qNMR Spectroscopy Spectroscopy (NMR, MS) Synthesized_Product->Spectroscopy Reference_Standard Reference Standard (with CoA) Reference_Standard->HPLC Reference_Standard->qNMR Reference_Standard->Spectroscopy Purity_Assessment Purity Assessment (Comparison of Results) HPLC->Purity_Assessment qNMR->Purity_Assessment Spectroscopy->Purity_Assessment

Diagram 2: Logical relationship for comparative purity assessment.

Conclusion

A thorough assessment of the purity of synthesized 2-(Methylamino)acetamide hydrochloride is imperative for its use in research and development. By employing a combination of chromatographic (HPLC) and spectroscopic (qNMR) techniques and comparing the results against a certified reference standard, a high degree of confidence in the quality of the synthesized material can be achieved. The detailed protocols and data presentation formats provided in this guide offer a standardized approach to ensure the accuracy and reliability of the purity assessment. This rigorous evaluation is fundamental to maintaining the integrity and reproducibility of scientific research and the development of safe and effective pharmaceuticals.

References

Validation

Side-by-side comparison of HPLC and GC-MS for the analysis of amide compounds.

For researchers, scientists, and professionals in drug development, the accurate quantification of amide compounds is a critical task. The two primary analytical workhorses for this purpose are High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amide compounds is a critical task. The two primary analytical workhorses for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful separation techniques, they operate on different principles, making each uniquely suited for specific applications. This guide provides an objective, data-driven comparison of HPLC and GC-MS for the analysis of amide compounds to aid in selecting the most appropriate method for your research needs.

Principle of Separation: A Fundamental Divide

At its core, the choice between HPLC and GC-MS hinges on the physicochemical properties of the amide analyte, primarily its volatility and thermal stability. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This technique is ideal for a wide range of amides, including those that are non-volatile or thermally labile.

In contrast, GC-MS requires analytes to be volatile and thermally stable to be carried through the column by an inert gas (the mobile phase). Since many amide compounds are not inherently volatile, a chemical derivatization step is often necessary to increase their volatility before they can be analyzed by GC-MS. This additional sample preparation step can add complexity to the workflow.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative performance parameters for the analysis of a representative fatty acid amide, oleamide, using both HPLC and GC-MS. These values are compiled from various studies and serve as a general comparison.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.9995[1]
Limit of Detection (LOD) ~0.3 - 1.21 µg/mL[2]~0.01 mg/kg (equivalent to 0.01 µg/g)[1]
Limit of Quantitation (LOQ) ~1.0 - 4.03 µg/mL[2][3]~1-25 ng/mL (for oleamide)[4]
Precision (%RSD) < 5%[2]< 2.5%[1]
Accuracy (% Recovery) 92.25 - 103.78%[2][5]80 - 105%[1]

Experimental Protocols: A Step-by-Step Look

To provide a practical understanding of the methodologies, here are representative experimental protocols for the analysis of amide compounds using HPLC and GC-MS.

HPLC-UV Protocol for Amide Analysis

This protocol is suitable for the direct analysis of non-volatile amides.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of methanol and potassium dihydrogen phosphate buffer (e.g., 6 mmol, pH 3.5).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detector at 210 nm.[6]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the amide standard or sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

GC-MS Protocol for Amide Analysis (with Derivatization)

This protocol is necessary for amides that require derivatization to become volatile.

1. Derivatization (Silylation):

  • Dry the sample extract completely under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[7]

  • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.[7]

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., Rxi-624sil MS, 60m x 0.32mm, 1.8 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at an initial temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[1]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively.[1]

3. Data Analysis:

  • Identification is confirmed by matching the retention time and mass spectrum of the derivatized analyte with that of a derivatized standard. Quantification is performed using a calibration curve based on the peak areas in SIM mode.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the distinct experimental workflows for HPLC and GC-MS analysis of amide compounds.

G Comparative Workflow: HPLC vs. GC-MS for Amide Analysis cluster_0 HPLC Analysis cluster_1 GC-MS Analysis hplc_start Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Separation (Liquid Mobile Phase) hplc_start->hplc_analysis hplc_detection UV or MS Detection hplc_analysis->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data gc_start Sample Preparation (Extraction & Drying) gc_deriv Derivatization (e.g., Silylation) gc_start->gc_deriv gc_analysis GC Separation (Gas Mobile Phase) gc_deriv->gc_analysis gc_detection Mass Spectrometry Detection gc_analysis->gc_detection gc_data Data Analysis gc_detection->gc_data

A simplified workflow for HPLC and GC-MS analysis of amides.

Making the Right Choice: A Summary of Strengths and Weaknesses

TechniqueStrengthsWeaknessesBest Suited For
HPLC - Wide applicability to non-volatile and thermally labile amides.[8] - Simpler sample preparation for many amides. - Non-destructive, allowing for fraction collection.- Lower separation efficiency compared to capillary GC. - Can have longer run times.- Analysis of a wide range of amides without the need for derivatization. - Quality control of pharmaceutical formulations.[9] - Analysis of polar and high molecular weight amides.
GC-MS - High separation efficiency and resolution.[8] - High sensitivity, especially in SIM mode.[4] - Provides structural information for compound identification.- Limited to volatile and thermally stable compounds or those that can be derivatized. - Derivatization adds an extra step and potential for variability. - High temperatures can cause degradation of some amides.- Analysis of volatile and semi-volatile amides. - Trace analysis of amides in complex matrices. - Identification of unknown amide compounds.

References

Comparative

A Comparative Guide to Molecular Docking Studies of 2-(Methylamino)acetamide Derivatives

An objective analysis of the performance and binding affinities of various 2-(Methylamino)acetamide derivatives against several key protein targets implicated in a range of diseases. This guide is intended for researcher...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and binding affinities of various 2-(Methylamino)acetamide derivatives against several key protein targets implicated in a range of diseases. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a comparative overview of recent molecular docking studies.

A variety of 2-(Methylamino)acetamide derivatives have been synthesized and investigated for their potential as therapeutic agents. Molecular docking, a computational technique, plays a crucial role in predicting the binding orientation and affinity of these small molecules to their protein targets.[1] This guide summarizes key findings from several studies, presenting comparative data on binding energies and inhibitory concentrations, detailing the experimental methodologies employed, and illustrating a typical molecular docking workflow.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative data from various molecular docking studies on 2-(Methylamino)acetamide derivatives, showcasing their binding affinities against different protein targets.

Derivative ClassTarget ProteinDerivative CodeBinding Energy (kcal/mol)IC50 (µM)Reference
N-Aryl-2-(N-disubstituted) acetamidesMAO-A, MAO-B, AChE, BChENot SpecifiedNot Specified0.028 (for a potent MAO-A inhibitor)[2]
Phenyl sulphanyl derivative with chlorobenzyl amino moietyMAO-AAD31-8.3Not Specified[3]
Benzylamines and Sulpha derivativesEGFR5fNot Specified1.89[4]
Benzylamines and Sulpha derivativesEGFR6fNot Specified2.05[4]
2-Chloro-N,N-diphenylacetamide derivativesCOX-1, COX-2AKM-2Not SpecifiedNot Specified[5]
Substituted 2-amino-N-(6-substituted-1,3-benzothiazol-2-yl)acetamideDNA gyraseBTC-jNot Specified3.125 - 12.5 (MIC)[6]
Substituted 2-amino-N-(6-substituted-1,3-benzothiazol-2-yl)acetamideDNA gyraseBTC-rNot SpecifiedNot Specified[6]

Experimental Protocols

The methodologies employed in the cited studies, while specific to their research goals, generally follow a standardized procedure for synthesis, characterization, and computational analysis.

Synthesis of Derivatives: The synthesis of 2-(Methylamino)acetamide derivatives often involves multi-step reactions. A common approach includes:

  • Amide Formation: Reaction of a carboxylic acid with an amine using a coupling reagent like N,N'-carbonyldiimidazole (CDI) or conversion to an acyl chloride followed by reaction with an amine.[2][7]

  • Chloroacetylation and Cyclization: For some derivatives, chloroacetylation of a starting amine followed by cyclization reactions is employed to build the core structures.[5]

  • Further Modifications: Subsequent reactions with various substituted amines or other functional groups to generate a library of derivatives.[6]

The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[2][5]

Molecular Docking Protocol: Molecular docking simulations are performed to predict the interaction between the synthesized ligands (acetamide derivatives) and the target protein. A general workflow is as follows:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB).[3]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • The ligands (acetamide derivatives) are drawn using chemical drawing software and their 3D structures are generated and optimized for energy minimization.[3]

  • Docking Simulation:

    • Computational docking is performed using software such as AutoDock Vina, PyRx, or V-life MDS.[1][3][6] These programs place the ligand in the binding site of the protein and calculate the binding affinity.

    • The docking protocol is often validated by re-docking the native ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2 Å).[2]

  • Analysis of Results:

    • The results are analyzed based on the docking score or binding energy, which indicates the strength of the interaction.

    • The binding poses are visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the general workflow of a molecular docking study, from target selection to the analysis of results.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis & Validation Target_Selection Target Protein Selection Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Design Ligand (Derivative) Design & Synthesis Ligand_Prep Ligand 3D Structure Generation Ligand_Design->Ligand_Prep Docking_Simulation Docking Simulation Protein_Prep->Docking_Simulation Ligand_Prep->Docking_Simulation Binding_Affinity Binding Affinity Calculation Docking_Simulation->Binding_Affinity Pose_Analysis Interaction Pose Analysis Binding_Affinity->Pose_Analysis Experimental_Validation Experimental Validation (e.g., in vitro assays) Pose_Analysis->Experimental_Validation

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-(Methylamino)acetamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists engaged in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, ste...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Methylamino)acetamide hydrochloride, aligning with general best practices for laboratory chemical waste management. Adherence to these protocols is critical for mitigating risks and upholding regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle 2-(Methylamino)acetamide hydrochloride with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for handling solid organic amine compounds.

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the safe disposal of unused or waste 2-(Methylamino)acetamide hydrochloride and its containers.

1. Waste Collection and Labeling:

  • Solid Waste:

    • Place solid 2-(Methylamino)acetamide hydrochloride waste into a designated, chemically resistant container with a secure, screw-on cap.

    • The container must be clearly labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "2-(Methylamino)acetamide hydrochloride," the CAS number (if available), and the approximate quantity.[1]

  • Solutions:

    • Collect solutions containing 2-(Methylamino)acetamide hydrochloride in a separate, compatible, and clearly labeled hazardous waste container.

    • List all components of the solution on the waste label, including solvents and their estimated percentages.[1]

    • Never dispose of this compound or its solutions down the drain.[1][2]

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA).[1][3]

  • This area must be well-ventilated and away from incompatible materials.

  • Segregate waste based on compatibility. For instance, keep amine hydrochlorides separate from strong bases and oxidizing agents.[3][4]

  • Ensure waste containers are kept closed at all times, except when adding waste.[2]

3. Decontamination of Empty Containers:

  • Empty containers that previously held 2-(Methylamino)acetamide hydrochloride must be decontaminated before disposal.

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., water or ethanol).[1][2][4]

  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate container.[1][2][4]

  • After triple rinsing and allowing the container to dry, completely deface or remove the original label.[1][2]

  • Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[1][2]

4. Professional Disposal:

  • Do not dispose of 2-(Methylamino)acetamide hydrochloride in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Do not accumulate large quantities of waste; arrange for disposal when the container is nearing full capacity.[1]

Data Presentation: Waste Characterization

The following table summarizes the key characteristics of 2-(Methylamino)acetamide hydrochloride waste to assist in its proper management.

CharacteristicDescription
Physical State Typically a solid powder.
Chemical Class Organic, Amine Hydrochloride.
Potential Hazards May cause skin and eye irritation. May be harmful if swallowed or inhaled. As with many organic compounds, it should be handled as a potentially hazardous substance.
Reactivity Incompatible with strong bases and strong oxidizing agents. Avoid contact with these materials to prevent vigorous reactions.
Solubility Likely soluble in water and polar organic solvents.
Disposal Method Collection as hazardous chemical waste for professional disposal. Drain disposal is prohibited.[1][2]
Container Type Chemically resistant, sealable container (e.g., HDPE or glass).

Experimental Protocols: Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-(Methylamino)acetamide hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_container Empty Container Decontamination cluster_disposal Final Disposal A Identify Waste: 2-(Methylamino)acetamide hydrochloride B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Work in a Fume Hood B->C D Is the waste solid or liquid? C->D E Place in Labeled Solid Hazardous Waste Container D->E Solid F Place in Labeled Liquid Hazardous Waste Container D->F Liquid G Store in Designated Satellite Accumulation Area (SAA) E->G F->G H Segregate from Incompatible Materials (e.g., strong bases) G->H M Contact Institutional EHS or Certified Waste Vendor H->M I Triple Rinse Container with Suitable Solvent J Collect Rinsate as Liquid Hazardous Waste I->J K Deface or Remove Original Label J->K L Dispose of Clean Container in Regular Trash/Recycling K->L N Arrange for Waste Pickup and Professional Disposal M->N

References

Handling

Essential Safety and Operational Guide for 2-(Methylamino)acetamide hydrochloride

This document provides immediate, essential safety and logistical information for handling 2-(Methylamino)acetamide hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensu...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-(Methylamino)acetamide hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and GHS Classification

2-(Methylamino)acetamide hydrochloride is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]

Signal Word: Warning

Primary Hazards: Irritant[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-(Methylamino)acetamide hydrochloride to minimize exposure and ensure personal safety.

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles.[1]Protects against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Lab coat or other protective clothing.[1]Prevents skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area.[1][3] If ventilation is inadequate, use a NIOSH-approved respirator.Avoid inhalation of dust and fumes.[3]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or fumes.[3] Wash hands thoroughly after handling.[1][3] Use only in a well-ventilated area or under a chemical fume hood.[1][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][6] Keep away from incompatible substances such as strong oxidizing agents.[7]
Emergency and First Aid Measures

Immediate and appropriate response to exposure is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek medical attention if irritation persists.[1][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash contaminated clothing before reuse.[1][3] Get medical advice if skin irritation occurs.[1][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Call a poison center or doctor if you feel unwell.[1][3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill and Disposal Plan

A systematic approach to spill management and waste disposal is necessary to mitigate environmental contamination and health risks.

ActionProcedure
Spill Containment Evacuate personnel from the area. Ensure adequate ventilation.[1] Wear appropriate PPE.[1] Prevent further leakage or spillage if safe to do so.[1]
Spill Cleanup For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][5] Avoid generating dust.[6] Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.[3][6] Do not allow the product to enter drains, other waterways, or soil.[1][3]

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of 2-(Methylamino)acetamide hydrochloride.

G cluster_0 Chemical Spill Response Workflow spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess evacuate Evacuate Area & Inform Supervisor assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Complete Spill Report dispose->report

Caption: Workflow for handling a chemical spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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